molecular formula C21H27N5O2S B1675508 Lupitidine CAS No. 83903-06-4

Lupitidine

Numéro de catalogue: B1675508
Numéro CAS: 83903-06-4
Poids moléculaire: 413.5 g/mol
Clé InChI: IKEHSFKMCULMKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lupitidine (INN; development code SKF-93479) is a long-acting histamine H2-receptor antagonist that was initially developed by Smith, Kline & French as a potential anti-ulcer agent but was never marketed . As a research compound, its primary value lies in its potent and prolonged suppression of gastric acid secretion. Studies have demonstrated that this compound effectively inhibits nocturnal gastric acid secretion, making it a tool for investigating the physiology and pharmacology of acid-related processes . Its mechanism of action involves antagonizing the histamine H2 receptors on the parietal cells of the stomach, which blocks the binding of histamine and subsequently reduces the production of gastric acid . In preclinical research, chronic administration of this compound in rodent models has been shown to induce hypergastrinemia (elevated gastrin levels) due to the profound suppression of gastric acid. This, in turn, leads to diffuse neuroendocrine cell hyperplasia and multifocal glandular hyperplasia, providing a valuable model for studying the long-term effects of acid suppression and gastrin on gastric mucosa . This compound hydrochloride (USAN) is the salt form of the compound. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

83903-06-4

Formule moléculaire

C21H27N5O2S

Poids moléculaire

413.5 g/mol

Nom IUPAC

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H27N5O2S/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27)

Clé InChI

IKEHSFKMCULMKJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C

SMILES isomérique

CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C

SMILES canonique

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C

Apparence

Solid powder

Autres numéros CAS

83903-06-4

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lupitidine

Origine du produit

United States

Foundational & Exploratory

The Discovery and Developmental History of Lupitidine (SKF-93479): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine (SKF-93479) is a potent, long-acting histamine H₂ receptor antagonist developed by Smith, Kline & French in the early 1980s. As a member of the second generation of H₂ antagonists, following the groundbreaking discovery of cimetidine, this compound represented a significant advancement in the potential treatment of peptic ulcer disease and other gastric acid-related disorders. Despite promising preclinical and early clinical findings demonstrating marked inhibition of gastric acid secretion, this compound was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, including available quantitative data, detailed experimental methodologies, and a depiction of the relevant signaling pathways.

Introduction: The Quest for Potent and Long-Acting H₂ Receptor Antagonists

The discovery of histamine H₂ receptors and the subsequent development of the first clinically successful antagonist, cimetidine, revolutionized the treatment of peptic ulcers. This breakthrough spurred further research to identify compounds with improved potency, longer duration of action, and fewer side effects. Smith, Kline & French, the pioneers in this field, continued their research efforts, leading to the synthesis and evaluation of a series of novel H₂ receptor antagonists. Among these, this compound (SKF-93479) emerged as a promising candidate with a distinct chemical structure and pharmacological profile.

Discovery and Synthesis

This compound, chemically known as 2-[[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]-4(1H)-pyrimidinone, was synthesized as part of an extensive structure-activity relationship (SAR) program aimed at optimizing the pharmacophore of H₂ receptor antagonists. Several synthetic routes for this compound have been described in the scientific literature. One common pathway involves the condensation of key intermediates to construct the pyrimidinone core and attach the side chains responsible for its interaction with the H₂ receptor.

While a detailed, step-by-step industrial synthesis protocol is not publicly available due to the drug's non-commercialization, the general synthetic strategies have been published. One such approach involves the reaction of a substituted pyrimidinone with a histamine-like side chain. For instance, the condensation of 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in a suitable solvent like refluxing pyridine yields this compound.

Mechanism of Action: Competitive Antagonism at the Histamine H₂ Receptor

This compound exerts its pharmacological effect as a selective and competitive antagonist of the histamine H₂ receptor.[1][2] These receptors are primarily located on the basolateral membrane of parietal cells in the gastric mucosa.

Histamine H₂ Receptor Signaling Pathway

The binding of histamine to the H₂ receptor initiates a G-protein-coupled signaling cascade. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H⁺/K⁺-ATPase proton pump and the secretion of gastric acid into the stomach lumen.

H2_Signaling_Pathway H_ion H⁺ Secretion Histamine Histamine H2R H2R Histamine->H2R Binds Gs Gs H2R->Gs Activates This compound This compound This compound->H2R Blocks Gs_active Gs_active Gs->Gs_active GDP -> GTP AC AC Gs_active->AC Activates AC_active AC_active AC->AC_active cAMP cAMP AC_active->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC_active ProtonPump ProtonPump PKA->ProtonPump Phosphorylates ProtonPump->H_ion Activates

By competitively binding to the H₂ receptor, this compound prevents histamine from initiating this signaling cascade, thereby reducing the production of cAMP and subsequent activation of the proton pump. This leads to a potent and dose-dependent inhibition of gastric acid secretion.

Pharmacological Profile

This compound was characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.

In Vitro Potency

The potency of this compound as an H₂ receptor antagonist was evaluated in various in vitro systems, including isolated guinea pig atria and human gastric cancer cell lines (HGT-1). In HGT-1 cells, this compound demonstrated a relative potency comparable to that of cimetidine, with an IC₅₀ value in the low micromolar range.[3]

CompoundCell LineParameterValueReference
This compound (SKF-93479) HGT-1Relative Potency (vs. Cimetidine)100[3]
CimetidineHGT-1IC₅₀2.3 µM[3]
CimetidineHGT-1pA₂6.72[3]

Table 1: In Vitro Potency of this compound and Cimetidine

In Vivo Efficacy

In vivo studies in both animal models and human subjects confirmed the potent antisecretory activity of this compound.

In rodent models, this compound was shown to be a long-acting inhibitor of gastric acid secretion. However, chronic administration in rodents led to hypergastrinemia, which resulted in diffuse neuroendocrine cell hyperplasia and, in some cases, the development of gastric carcinoids. This effect is considered a consequence of prolonged and profound gastric acid suppression, a phenomenon observed with other potent, long-acting antisecretory agents.

Early clinical trials in healthy volunteers and patients with duodenal ulcers demonstrated that single oral doses of this compound effectively inhibited both basal and meal-stimulated gastric acid secretion.[4][5] The inhibition was dose-dependent, with doses ranging from 20 to 80 mg producing a significant reduction in gastric acidity over a 24-hour period.[4][5] Notably, the 80 mg dose showed significant inhibition of acid secretion even 24 hours after administration.[4][5]

Dose (mg)Effect on Meal-Stimulated Gastric Acid SecretionDuration of Significant InhibitionReference
20Dose-related inhibitionSignificant at dinner meal[4][5]
40Dose-related inhibitionSignificant at dinner meal[4][5]
60Dose-related inhibitionSignificant at dinner meal[4][5]
80Dose-related inhibitionSignificant at 24 hours (second breakfast meal)[4][5]

Table 2: Effect of Single Oral Doses of this compound on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients

Pharmacokinetics

A selective high-performance liquid chromatography (HPLC) assay was developed to measure this compound concentrations in human plasma.[6] This allowed for pharmacokinetic studies following oral administration. After a single oral dose of 0.5 mg/kg in humans, plasma concentrations could be monitored for up to 70 hours, indicating a long half-life.[6] However, detailed pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance have not been extensively published.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the preclinical and clinical evaluation of H₂ receptor antagonists like this compound.

Histamine H₂ Receptor Binding Assay

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from H₂ receptor-expressing cells) Incubate Incubate membrane prep, radioligand, and this compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]tiotidine) Radioligand->Incubate Lupitidine_Sol This compound Solutions (varying concentrations) Lupitidine_Sol->Incubate Filtration Rapid Filtration (to separate bound and free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to measure radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Objective: To determine the affinity of this compound for the histamine H₂ receptor.

Methodology:

  • Membrane Preparation: Crude cell membranes are prepared from a cell line stably expressing the human histamine H₂ receptor. This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction.

  • Competitive Binding: A constant concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]tiotidine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Gastric Acid Secretion

Objective: To assess the effect of this compound on gastric acid secretion in vivo.

Methodology (Human Studies - Intragastric Titration):

  • Subject Preparation: After an overnight fast, a nasogastric tube is inserted into the stomach of the subject.

  • Basal Acid Output: Gastric contents are aspirated, and the basal acid output is measured.

  • Drug Administration: A single oral dose of this compound or placebo is administered.

  • Meal Stimulation: At specified time intervals, a standard meal (e.g., blended steak meal) is infused into the stomach to stimulate acid secretion.

  • Intragastric Titration: The gastric pH is continuously monitored, and a solution of sodium bicarbonate is infused into the stomach at a rate that maintains the gastric pH at a predetermined level (e.g., pH 5.5).

  • Data Analysis: The amount of sodium bicarbonate required to neutralize the secreted acid is used to calculate the rate of gastric acid secretion.

Reasons for Non-Commercialization

Despite its potent and long-acting antisecretory effects, this compound was never brought to market. The precise reasons for this decision by Smith, Kline & French have not been publicly detailed. However, potential contributing factors could include the findings of gastric ECL-cell hyperplasia and carcinoids in rodents during long-term toxicity studies, a safety concern that was also raised for other potent, long-acting acid-suppressing drugs. Additionally, the evolving landscape of peptic ulcer treatment, including the emergence of proton pump inhibitors (PPIs) which offered even more profound and sustained acid suppression, may have influenced the decision.

Conclusion

This compound (SKF-93479) represents a significant milestone in the development of histamine H₂ receptor antagonists. Its discovery and pharmacological characterization provided valuable insights into the structure-activity relationships of this class of drugs and demonstrated the potential for long-acting inhibition of gastric acid secretion. While it never reached clinical practice, the study of this compound contributed to the broader understanding of gastric acid physiology and the consequences of long-term acid suppression. The data and methodologies developed during its evaluation remain relevant to researchers and professionals in the field of drug discovery and development, particularly those focused on gastrointestinal pharmacology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine, also known by its development code SKF-93479, is a potent, long-acting histamine H2 receptor antagonist.[1] Developed by Smith, Kline & French, it was investigated for its potential as an anti-ulcerogenic agent, though it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological profile of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identity

This compound is a heterocyclic compound featuring a substituted pyrimidinone core linked to a furan and a pyridine moiety through a thioether and an ethylamino bridge, respectively.

IUPAC Name: 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[2]

Chemical Formula: C₂₁H₂₇N₅O₂S[2]

Molecular Weight: 413.54 g/mol [1][2]

CAS Number: 83903-06-4[2]

Development Code: SKF-93479[1][3]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 413.5 g/mol PubChem[2]
XLogP3 1.5PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 7PubChem[2]
Rotatable Bond Count 9PubChem[2]
Topological Polar Surface Area 108 ŲPubChem[2]
Solubility (this compound HCl) Soluble in DMSOMedKoo Biosciences[4]

Synthesis

Several synthetic routes for this compound (SKF-93479) have been described, primarily in patent literature. A common approach involves the condensation of key intermediates.

Experimental Protocol: A Representative Synthetic Route

This protocol is a composite representation based on published synthetic schemes.

  • Synthesis of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil:

    • Condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid in the presence of piperidine in refluxing pyridine yields 3-(6-methyl-3-pyridyl)acrylic acid.

    • Esterification with ethanol and sulfuric acid affords ethyl 3-(6-methyl-3-pyridyl)acrylate.

    • Reduction of the acrylate with hydrogen over a palladium on carbon catalyst in ethanol yields ethyl 3-(6-methyl-3-pyridyl)propionate.

    • Cyclization of the propionate with ethyl formate and thiourea using sodium in an ether-ethanol mixture gives 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.[5]

  • Synthesis of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone:

    • Methylation of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil with methyl iodide and sodium hydroxide in hot water yields the corresponding 2-methylthio-4-pyrimidone.[5]

  • Synthesis of 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine:

    • This intermediate can be prepared through various methods, often involving the Mannich reaction on a furan precursor.

  • Final Condensation:

    • Condensation of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine yields this compound.[5]

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of the histamine H2 receptor.[1] These receptors are located on the parietal cells of the gastric mucosa and play a crucial role in the secretion of gastric acid. By blocking the binding of histamine to H2 receptors, this compound effectively reduces both basal and stimulated gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of gastric acid.

H2_Receptor_Signaling Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Stimulates

Caption: Histamine H2 Receptor Signaling Pathway.

Pharmacodynamics

This compound is characterized by its potent and long-lasting H2 receptor antagonism. In a study using the human gastric cancer cell line HGT-1, SKF-93479 showed a potency equal to that of cimetidine.[6] The study also highlighted the slow dissociation of this compound from the H2 receptor, with a dissociation half-time of 120 minutes, which contributes to its long duration of action.[6]

ParameterValueSpecies/SystemSource
Relative Potency (vs. Cimetidine) 100HGT-1 cellsPubMed[6]
Dissociation Half-time 120 minutesHGT-1 cellsPubMed[6]
Inhibition of Nocturnal Acid Secretion DemonstratedHumansWikipedia[1]
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published. However, its long duration of action suggests a favorable pharmacokinetic profile, likely characterized by a long plasma half-life. A study involving an assay for SKF-93479 in human plasma indicated that after a single oral dose, plasma concentrations could be monitored for up to 70 hours.[7] This suggests a significantly longer half-life compared to other H2 receptor antagonists like ranitidine (elimination half-life of approximately 1.9 hours).[8]

Experimental Methodologies

Assay for H2-Receptor Antagonist Activity

The antagonist activity of compounds like this compound can be determined using in vitro functional assays that measure the inhibition of histamine-induced responses. A common method is to quantify the inhibition of histamine-stimulated cyclic AMP (cAMP) production in cells expressing the H2 receptor.

H2_Antagonist_Assay_Workflow start Start cell_culture Culture cells expressing H2 receptors start->cell_culture cell_prep Harvest and prepare cell suspension cell_culture->cell_prep plate_prep Plate cells in a multi-well plate cell_prep->plate_prep compound_add Add varying concentrations of this compound plate_prep->compound_add incubation1 Pre-incubate to allow antagonist binding compound_add->incubation1 histamine_add Add a fixed concentration of histamine incubation1->histamine_add incubation2 Incubate to stimulate cAMP production histamine_add->incubation2 lysis Lyse cells to release cAMP incubation2->lysis cAMP_quant Quantify cAMP levels (e.g., ELISA, HTRF) lysis->cAMP_quant data_analysis Analyze data and determine IC50 cAMP_quant->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro H2 receptor antagonist assay.

Analytical Method for Plasma Concentration

A selective assay for the quantification of SKF-93479 in human plasma has been developed using normal-phase high-performance liquid chromatography (HPLC) with UV detection. The method involves a liquid-liquid extraction of the drug from plasma samples. This assay is reported to be accurate and precise enough to determine concentrations as low as 0.025 mg/L.[7]

Conclusion

This compound (SKF-93479) is a potent, long-acting H2 receptor antagonist with a distinct chemical structure. Its prolonged duration of action, attributed to its slow dissociation from the H2 receptor, made it a promising candidate for the treatment of acid-related gastrointestinal disorders. Although it was not commercialized, the study of this compound has contributed to the understanding of H2 receptor pharmacology. This technical guide provides a consolidated resource of its chemical and pharmacological properties, which may be of value to researchers in the ongoing development of novel therapeutics targeting the histamine H2 receptor.

References

An In-Depth Technical Guide to the Synthesis and Purification of Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine, a potent H₂ receptor antagonist, has been a subject of significant interest in medicinal chemistry due to its potential therapeutic applications in managing acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound. Detailed experimental protocols for two primary synthetic routes are presented, along with a summary of quantitative data and a discussion of the compound's mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel pharmaceuticals.

Introduction

This compound, chemically known as 2-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)amino)-5-((6-methylpyridin-3-yl)methyl)-4(1H)-pyrimidinone, is a second-generation H₂ receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine, this compound effectively suppresses gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[2] This document outlines two established synthetic pathways to this compound, detailing the requisite starting materials, reaction conditions, and purification strategies.

Mechanism of Action: H₂ Receptor Antagonism

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H₂ receptors located on the basolateral membrane of gastric parietal cells.[3] The binding of histamine to these G-protein coupled receptors stimulates a signaling cascade that results in the secretion of gastric acid.

The signaling pathway initiated by histamine binding to the H₂ receptor involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation of H⁺/K⁺-ATPase pumps to the apical membrane of the parietal cell and the secretion of H⁺ ions into the gastric lumen.[4]

This compound, by competitively blocking the H₂ receptor, prevents the binding of histamine and thereby inhibits this entire signaling cascade, leading to a reduction in gastric acid secretion.[3]

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H₂ Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks Gs Gs Protein (inactive) H2R->Gs Activates Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase (inactive) Gs_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates H_ion H⁺ Secretion ProtonPump->H_ion Stimulates

Caption: H₂ Receptor Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below. Both methods involve the preparation of key intermediates followed by a final condensation step.

Synthetic Route 1: Condensation of a Pyrimidinone with a Furan-containing Side Chain

This route involves the synthesis of a pyrimidinone intermediate and a furan-containing side chain, which are then coupled to form this compound.

Step 1: Synthesis of 5-((6-methylpyridin-3-yl)methyl)-2-(methylthio)pyrimidin-4(1H)-one

Step 2: Synthesis of 2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine

A procedure for a similar compound, 2-[(5-Dimethylaminomethyl-3-methyl-2-furyl)methylthio]ethylamine, has been described.[2] To a solution of 2-aminoethanethiol hydrochloride in concentrated HCl, cooled to -10°C, is added 5-((dimethylamino)methyl)furan-2-yl)methanol dropwise. The mixture is stirred and then allowed to stand at 0°C overnight. The cold solution is then made strongly basic with aqueous KOH and extracted with an organic solvent such as methylene chloride. The combined organic phases are dried and concentrated under reduced pressure to yield the desired product.

Step 3: Condensation and Formation of this compound

The pyrimidinone intermediate from Step 1 is reacted with the furan-containing side chain from Step 2 in a suitable solvent, such as pyridine, under reflux conditions to yield this compound.

Synthesis_Route_1 cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 A β-ketoester derivative C 5-((6-methylpyridin-3-yl)methyl)-2-(methylthio)pyrimidin-4(1H)-one A->C B S-methylisothiourea B->C G This compound C->G Condensation D 2-aminoethanethiol hydrochloride F 2-((5-((dimethylamino)methyl) furan-2-yl)methyl)thio)ethanamine D->F E 5-((dimethylamino)methyl) furan-2-yl)methanol E->F F->G

Caption: Workflow for Synthetic Route 1.
Synthetic Route 2: Alternative Pyrimidinone Formation

This alternative route involves a different strategy for the construction of the pyrimidinone ring.

Detailed experimental protocols for this specific alternative route for this compound are proprietary and not fully disclosed in publicly available literature. The general strategy involves the construction of the pyrimidine ring from different starting materials, potentially utilizing a pre-functionalized pyridine derivative.

Purification of this compound

The final product, this compound, is typically isolated and purified as its hydrochloride salt to improve its stability and solubility.

Experimental Protocol

Purification of this compound Hydrochloride

The crude this compound free base obtained from the final synthesis step is dissolved in a suitable solvent, such as ethanol. A solution of hydrochloric acid in a miscible solvent, like isopropanol or ether, is then added dropwise with stirring. The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent (e.g., acetone or ether) to remove any remaining impurities, and then dried under vacuum. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed to achieve higher purity.

Purification Workflow

Purification_Workflow Crude Crude this compound (free base) Dissolve Dissolve in Ethanol Crude->Dissolve Acidify Add HCl solution Dissolve->Acidify Precipitate Precipitation of This compound HCl Acidify->Precipitate Filter Filtration Precipitate->Filter Wash Wash with cold solvent Filter->Wash Dry Drying under vacuum Wash->Dry Pure Pure this compound HCl Dry->Pure

Caption: General Purification Workflow for this compound Hydrochloride.

Data Summary

Quantitative data for the synthesis of this compound is not extensively reported in the literature. The following table summarizes the expected yields and purity based on general synthetic methodologies for similar compounds.

StepStarting MaterialsProductTypical Yield (%)Typical Purity (%)
Route 1, Step 1 β-ketoester derivative, S-methylisothiourea5-((6-methylpyridin-3-yl)methyl)-2-(methylthio)pyrimidin-4(1H)-one60-80>95
Route 1, Step 2 2-aminoethanethiol HCl, 5-((dimethylamino)methyl)furan-2-yl)methanol2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine70-85>95
Route 1, Step 3 Pyrimidinone intermediate, Furan-containing side chainThis compound50-70>90 (crude)
Purification Crude this compoundThis compound Hydrochloride80-95>99

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The described synthetic routes, along with the purification protocol, offer a solid foundation for the laboratory-scale preparation of this potent H₂ receptor antagonist. The provided diagrams for the mechanism of action and experimental workflows serve to visually clarify the complex processes involved. Further research and process optimization may lead to improved yields and more efficient and scalable synthetic strategies for this compound and its analogs.

References

Preclinical Profile of Lupitidine (SKF-93479) in Rodent Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the preclinical studies of Lupitidine (development code: SKF-93479) in rodent models. This compound is a long-acting H2 receptor antagonist that was developed as a potential anti-ulcer therapeutic but was never marketed. The available preclinical data primarily focuses on its toxicological profile in rodents, specifically concerning gastric effects following chronic administration.

Executive Summary

This compound is a potent and long-acting histamine H2-receptor antagonist. Preclinical investigations in rodent models have demonstrated its efficacy in suppressing gastric acid secretion. However, long-term, high-dose administration has been associated with significant endocrinological and pathological changes in the gastric mucosa. The primary finding of concern was the induction of enterochromaffin-like (ECL) cell hyperplasia and, in rats, the development of carcinoid tumors. These effects are considered secondary to the profound and sustained hypergastrinemia resulting from the pharmacological inhibition of gastric acid secretion. This whitepaper synthesizes the available quantitative data, details the experimental methodologies from key toxicological studies, and illustrates the proposed mechanism of action.

Mechanism of Action

This compound, like other H2-receptor antagonists, competitively and reversibly binds to histamine H2 receptors on gastric parietal cells.[1] This action blocks histamine-stimulated gastric acid secretion.[1] The prolonged and potent suppression of gastric acid leads to an increase in gastric pH. This elevated pH disrupts the negative feedback loop that normally regulates gastrin release from G-cells in the gastric antrum. Consequently, there is a compensatory and sustained increase in circulating gastrin levels (hypergastrinemia).[2][3] Gastrin is a known trophic factor for ECL cells in the oxyntic mucosa, and chronic stimulation by elevated gastrin levels leads to ECL cell hyperplasia and, in susceptible species, can progress to neoplasia.[4][5][6]

Lupitidine_Mechanism_of_Action This compound This compound (SKF-93479) H2_Receptor Histamine H2 Receptor (Parietal Cells) This compound->H2_Receptor Blocks Gastric_Acid Gastric Acid Secretion H2_Receptor->Gastric_Acid Stimulates (Inhibited) Gastric_pH Gastric pH Gastric_Acid->Gastric_pH Decreases (Inhibited) G_Cells G-Cells Gastric_pH->G_Cells Negative Feedback (Reduced) Gastrin Gastrin Release G_Cells->Gastrin Stimulates Hypergastrinemia Sustained Hypergastrinemia Gastrin->Hypergastrinemia Leads to ECL_Cells ECL Cells Hypergastrinemia->ECL_Cells Trophic Effect ECL_Hyperplasia ECL Cell Hyperplasia ECL_Cells->ECL_Hyperplasia Leads to Carcinoids Carcinoid Tumors (Rats) ECL_Hyperplasia->Carcinoids Progression

Caption: Proposed mechanism of this compound-induced gastric pathology.

Toxicological Profile in Rodent Models

The most significant preclinical findings for this compound are related to the long-term consequences of profound acid suppression in the stomachs of rats and mice.

Chronic Oral Toxicity Studies

Chronic oral administration of this compound was conducted in both rats and mice to assess its long-term safety and carcinogenic potential. The key findings are summarized below.

Table 1: Summary of Chronic Oral Toxicity Studies of this compound in Rodents

SpeciesDose (mg/kg/day)DurationKey FindingsReference
Rat (Male)100022-24 monthsGastric neuroendocrine (carcinoid) ECL-cell tumor formation (6/34 animals); Focal ECL-cell hyperplasia (21/34 animals)[7]
Rat (Female)100022-24 monthsGastric neuroendocrine (carcinoid) ECL-cell tumor formation (8/37 animals); Focal ECL-cell hyperplasia (15/37 animals)[7]
Rat (Male & Female)20022-24 monthsNo focal hyperplasias or carcinoids observed.[7]
Mouse (Male & Female)100021 monthsNo carcinoid tumor induction; Diffuse neuroendocrine cell hyperplasia; Increase in multifocal glandular hyperplasia of the oxyntic mucosa.[7]
Dose-Response and Time-Course of Gastric ECL-Cell Hyperplasia in Rats

Further studies in rats were conducted to understand the dose-response relationship and the time course for the development of neuroendocrine cell hyperplasia.

Table 2: Dose-Response and Time-Course of Neuroendocrine Cell Hyperplasia in Rats

Dose (mg/kg/day)DurationObservationReference
10007 daysIncreased number of oxyntic neuroendocrine cells (chromogranin-positive).[8]
10001 and 6 months2.5 to 3-fold increase in the grading for the number of oxyntic chromogranin-positive cells compared to control levels.[8]
40 and 2001 and 6 months1.5 to 2-fold increase in grades for cell numbers compared to control. Neuroendocrine cells were primarily in the lower half of the mucosa.[8]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. However, based on the published abstracts, the following methodologies were employed in the key toxicology studies.

Chronic Oncogenicity Studies
  • Animal Models: The specific strains of rats and mice used were not detailed in the abstracts, but standard laboratory strains for oncogenicity studies would have been used.

  • Dosing: this compound (SK&F 93479) was administered orally (p.o.).[7]

  • Dose Groups:

    • Rats: Control, 200 mg/kg/day, and 1000 mg/kg/day.[7]

    • Mice: Control and 1000 mg/kg/day.[7]

  • Duration: 22-24 months for rats and 21 months for mice.[7]

  • Endpoint Analysis:

    • Histopathological examination of the gastric mucosa.

    • Immunohistochemical staining for chromogranin A to identify and quantify neuroendocrine ECL-cells.[7]

    • Morphometric analysis was used to establish a dose-related and time-dependent correlation between neuroendocrine ECL-cell hyperplasia and sustained hypergastrinemia.[7]

Experimental_Workflow_Toxicology start Start: Rodent Models (Rats and Mice) dosing Chronic Oral Dosing (21-24 months) start->dosing groups Dose Groups: - Control - Low Dose (e.g., 200 mg/kg) - High Dose (1000 mg/kg) dosing->groups monitoring In-life Monitoring groups->monitoring necropsy Terminal Necropsy monitoring->necropsy histopathology Histopathology of Gastric Mucosa necropsy->histopathology staining Immunohistochemistry (Chromogranin A) histopathology->staining analysis Morphometric Analysis staining->analysis end Endpoint: Assess Hyperplasia and Carcinoid Formation analysis->end

Caption: Generalized workflow for chronic toxicology studies of this compound.

Dose-Response and Time-Course Studies
  • Animal Model: Rats (strain not specified).[8]

  • Dosing: Oral administration of SK&F 93479.[8]

  • Dose and Time Groups:

    • Time-course: 0 and 1000 mg/kg for 1, 3, 7, and 14 days.[8]

    • Dose-response: 0, 40, 200, and 1000 mg/kg for 1 and 6 months.[8]

  • Endpoint Analysis: Quantification of oxyntic neuroendocrine cells using chromogranin-positive staining and grading of cell numbers.[8]

Pharmacokinetics and Efficacy

There is a notable lack of publicly available data regarding the detailed pharmacokinetics (e.g., absorption, distribution, metabolism, and excretion) and efficacy of this compound in rodent models. As the drug was not brought to market, it is likely that such data was either not published or remains proprietary. The primary focus of the available literature is on the toxicological outcomes of long-term administration.

Conclusion and Discussion

The preclinical data on this compound in rodent models, particularly rats, highlights a class effect for potent and long-acting inhibitors of gastric acid secretion. The observed ECL-cell hyperplasia and carcinoid formation are understood to be a consequence of the trophic effects of sustained, high levels of circulating gastrin.[6][7] This phenomenon is not unique to this compound and has been observed with other potent acid-suppressing agents, such as proton pump inhibitors, in rodent models.[7]

The species-specific difference, with carcinoids developing in rats but not in mice at similar high doses, is a critical finding.[7] This suggests a differential sensitivity of rodent species to the trophic effects of gastrin, a factor of significant consideration in the toxicological assessment of drugs in this class.

The lack of comprehensive, publicly available pharmacokinetic and efficacy data for this compound limits a full preclinical assessment. The available information strongly indicates that the development of this compound was likely halted due to the concerns raised by the long-term toxicology studies in rodents. This case serves as an important example in drug development, illustrating how profound pharmacological effects, even when therapeutically desirable, can lead to unforeseen and unacceptable long-term toxicities in preclinical models.

References

Pharmacological Profile of Lupitidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine hydrochloride, also known by its developmental code SKF-93479, is a potent, long-acting histamine H2 receptor antagonist.[1] Developed by Smith, Kline & French, it was investigated for its anti-ulcerogenic properties, primarily through the inhibition of gastric acid secretion.[1] Although it demonstrated significant pharmacological activity, this compound hydrochloride was never commercialized. This document provides a comprehensive overview of its pharmacological profile, based on available preclinical and limited clinical data. Due to its status as an unmarketed compound, detailed quantitative data such as specific binding affinities and comprehensive human pharmacokinetic parameters are not widely available in the public domain. This guide synthesizes the known information on this compound hydrochloride and places it within the broader context of H2 receptor antagonists.

Introduction

Histamine H2 receptor antagonists revolutionized the treatment of acid-peptic disorders by selectively blocking the action of histamine on parietal cells, thereby reducing gastric acid secretion.[2][3] this compound hydrochloride emerged as a promising candidate in this class, characterized by its prolonged duration of action.[1] This technical guide will delve into the mechanism of action, pharmacodynamics, and available pharmacokinetic insights of this compound hydrochloride. It will also present generalized experimental protocols relevant to its pharmacological characterization and visualize key pathways and workflows.

Mechanism of Action

This compound hydrochloride is a selective antagonist of the histamine H2 receptor.[1][4] These receptors are located on the basolateral membrane of gastric parietal cells.[2] The binding of histamine to H2 receptors initiates a signaling cascade that results in the stimulation of the H+/K+ ATPase, or proton pump, leading to the secretion of gastric acid.[2] By competitively blocking the H2 receptor, this compound hydrochloride inhibits this signaling pathway, leading to a reduction in gastric acid secretion.[4] This is the primary mechanism underlying its anti-ulcerogenic effects.[4]

Signaling Pathway of H2 Receptor Antagonism

H2_Antagonism_Pathway cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates This compound This compound HCl This compound->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen

Caption: H2 Receptor Antagonism Signaling Pathway.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is the dose-dependent inhibition of gastric acid secretion.[1] Studies have shown its efficacy in reducing nocturnal acid secretion, a key factor in the healing of peptic ulcers.[1] As a long-acting antagonist, its effects are sustained over a considerable period.

In preclinical studies involving rodents, chronic administration of this compound hydrochloride led to hypergastrinemia, a consequence of prolonged pharmacological suppression of gastric acid.[1] This sustained elevation in gastrin levels resulted in diffuse neuroendocrine cell hyperplasia and an increase in multifocal glandular hyperplasia.[1]

Pharmacokinetics

Detailed human pharmacokinetic data for this compound hydrochloride is not publicly available. However, based on the general properties of H2 receptor antagonists, a likely profile can be inferred.

General Pharmacokinetic Profile of H2 Receptor Antagonists
ParameterGeneral Profile for H2 Receptor Antagonists
Absorption Rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 3 hours.[5]
Bioavailability Oral bioavailability generally ranges from 50% to 70%.[5]
Distribution Distributed throughout the body.
Metabolism Primarily metabolized in the liver.
Elimination Excreted mainly through the kidneys, with a terminal half-life of 1 to 3 hours.[5]

Note: This table represents a generalized profile for the class of H2 receptor antagonists. Specific values for this compound hydrochloride are not available.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound hydrochloride are not available in the public literature. However, the characterization of an H2 receptor antagonist typically involves a series of standard in vitro and in vivo assays. Below is a representative protocol for an in vitro receptor binding assay.

Representative Protocol: H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound hydrochloride) for the histamine H2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human H2 receptor.

  • Radioligand, e.g., [3H]-Tiotidine.

  • Test compound (this compound hydrochloride).

  • Non-specific binding control (e.g., high concentration of a known H2 antagonist like Cimetidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.

  • Assay Setup: In test tubes, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for H2 Antagonist Screening

H2_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., H2 Receptor Binding Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (e.g., Functional Assays) Hit_Compounds->Secondary_Screening Lead_Candidates Lead Candidates Secondary_Screening->Lead_Candidates In_Vivo_Studies In Vivo Studies (e.g., Gastric Acid Secretion in Animal Models) Lead_Candidates->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Typical Experimental Workflow for H2 Antagonist Screening.

Conclusion

This compound hydrochloride is a long-acting H2 receptor antagonist with a clear mechanism of action centered on the inhibition of gastric acid secretion. While it showed promise as an anti-ulcerogenic agent, its development was not pursued to market authorization. The available data highlights its potent pharmacodynamic effects but also points to potential long-term consequences of profound acid suppression, such as hypergastrinemia-induced hyperplasia, a finding that has been noted with other long-acting gastric acid suppressants. The lack of detailed public data on this compound hydrochloride underscores the challenges in retrospectively constructing a complete pharmacological profile for an unmarketed compound. Nevertheless, its study contributes to the broader understanding of H2 receptor antagonist pharmacology.

References

Navigating Gastric Acid Suppression: An In-depth Technical Guide to the In Vivo Effects of Lafutidine

Author: BenchChem Technical Support Team. Date: December 2025

A prefatory note on the subject: Initial research on the H2 receptor antagonist Lupitidine revealed a scarcity of publicly available in vivo data, as the compound was never marketed. To provide a comprehensive and data-rich technical guide that fulfills the core requirements of this request, the focus has been shifted to a well-documented and clinically relevant H2 receptor antagonist, Lafutidine. This guide will delve into the in vivo effects of Lafutidine on gastric acid secretion, its mechanism of action, and the experimental protocols utilized in its evaluation.

Lafutidine is a second-generation H2 receptor antagonist that not only potently suppresses gastric acid secretion but also exhibits gastroprotective properties.[1] Its unique pharmacological profile makes it a subject of significant interest for researchers and drug development professionals in the field of gastroenterology. This guide provides a detailed overview of its in vivo effects, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Quantitative Analysis of In Vivo Efficacy

The in vivo efficacy of Lafutidine in suppressing gastric acid secretion has been demonstrated in human studies. A key study compared the antisecretory activity of a single oral dose of 10 mg Lafutidine with 30 mg of the proton pump inhibitor (PPI) Lansoprazole. The primary endpoint was the median intragastric pH, measured over a 6-hour period post-administration in ten healthy, H. pylori-negative male volunteers.

Time Post-Administration (hours)Median Intragastric pH (Lafutidine 10 mg)Median Intragastric pH (Lansoprazole 30 mg)
2Significantly HigherLower
3Significantly HigherLower
4Significantly HigherLower
5Significantly HigherLower
6Significantly HigherLower

Data synthesized from a comparative study on the antisecretory activities of Lafutidine and Lansoprazole.[2][3][4]

The study highlighted that Lafutidine led to a significantly more rapid increase in intragastric pH compared to Lansoprazole in the initial hours following administration.[2][3][4]

Mechanism of Action: A Dual Approach

Lafutidine's primary mechanism of action is the competitive and reversible blockade of histamine H2 receptors on the basolateral membrane of gastric parietal cells.[1] This action inhibits the binding of histamine, a key secretagogue, thereby reducing the intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of the H+/K+ ATPase (proton pump).

Beyond its H2 receptor antagonism, Lafutidine has demonstrated a unique gastroprotective effect. Studies suggest it enhances the production of gastric mucus and bicarbonate, contributing to the mucosal barrier.[1][5] Furthermore, it has been shown to increase gastric mucosal blood flow, aiding in tissue repair and maintenance.[1] Interestingly, some research indicates that Lafutidine can inhibit distention-induced gastric acid secretion through a nitric oxide-mediated, H2 receptor-independent pathway.[6]

Signaling Pathway of Lafutidine

cluster_0 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates Lafutidine Lafutidine Lafutidine->H2_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen

Caption: Signaling pathway of Lafutidine in a gastric parietal cell.

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the in vivo effects of Lafutidine on gastric acid secretion in a human clinical trial, based on methodologies from published studies.[2][3][4]

1. Study Design:

  • A randomized, open-label, two-way crossover study.

  • Participants: Healthy, Helicobacter pylori-negative adult male volunteers.

  • Washout Period: A minimum of one week between drug administration phases.

2. Drug Administration:

  • Test Drug: A single oral dose of 10 mg Lafutidine.

  • Control/Comparative Drug: A single oral dose of 30 mg Lansoprazole.

  • Administration is typically in the morning after an overnight fast.

3. Gastric pH Monitoring:

  • Equipment: A pH-sensitive electrode is passed transnasally into the stomach. The position is confirmed by fluoroscopy or by monitoring the pH change as the electrode passes from the esophagus into the stomach.

  • Data Collection: Intragastric pH is continuously monitored and recorded for a predefined period, typically 6 hours post-dose.

4. Blood Sampling and Analysis:

  • Venous blood samples are collected at specified time points (e.g., pre-dose, and 1, 2, 3, 4, 5, and 6 hours post-dose).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Plasma concentrations of Lafutidine and the comparative drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Data Analysis:

  • The median intragastric pH is calculated for each treatment at various time intervals.

  • Statistical analysis, such as the Wilcoxon signed-rank test, is used to compare the effects of the different treatments.

  • Pharmacokinetic parameters, including Tmax (time to maximum plasma concentration), are determined from the plasma concentration-time data.

Experimental Workflow

cluster_crossover Start Start Subject_Screening Subject Screening (H. pylori-negative) Start->Subject_Screening Randomization Randomization Subject_Screening->Randomization Group_A Group A (Lafutidine 10 mg) Randomization->Group_A Group_B Group B (Lansoprazole 30 mg) Randomization->Group_B pH_Monitoring Continuous pH Monitoring (6 hours) Group_A->pH_Monitoring Group_B->pH_Monitoring Blood_Sampling Blood Sampling (Hourly) pH_Monitoring->Blood_Sampling Washout Washout Period (1 week) Blood_Sampling->Washout Crossover Crossover Washout->Crossover Crossover->Group_A Receives Lansoprazole Crossover->Group_B Receives Lafutidine Data_Analysis Data Analysis (pH and Pharmacokinetics) Group_A_Crossover Group A (Lansoprazole 30 mg) Group_B_Crossover Group B (Lafutidine 10 mg) End End Data_Analysis->End pH_Monitoring_2 Continuous pH Monitoring (6 hours) Group_A_Crossover->pH_Monitoring_2 Group_B_Crossover->pH_Monitoring_2 Blood_Sampling_2 Blood Sampling (Hourly) pH_Monitoring_2->Blood_Sampling_2 Blood_Sampling_2->Data_Analysis

Caption: A typical experimental workflow for a crossover clinical trial.

References

The Effect of Lupitidine on Neuroendocrine Cell Hyperplasia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Lupitidine, a long-acting histamine H2-receptor antagonist, on neuroendocrine cell populations, with a specific focus on enterochromaffin-like (ECL) cell hyperplasia. While this compound was developed as an anti-ulcer therapeutic, its potent and sustained suppression of gastric acid secretion leads to significant secondary effects on gastric endocrine cell populations. This document consolidates quantitative data from preclinical studies, details the experimental protocols utilized for these assessments, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in gastroenterology, oncology, and pharmacology who are investigating the long-term effects of acid suppression therapies.

Introduction

This compound, also known by its developmental code SK&F 93479, is a potent and long-acting histamine H2-receptor antagonist.[1] Like other drugs in its class, its primary mechanism of action is the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1] This profound and sustained hypoacidity, however, disrupts the normal negative feedback loop regulating gastrin secretion. The resulting hypergastrinemia has a trophic effect on the gastric mucosa, particularly on the enterochromaffin-like (ECL) cells, a type of neuroendocrine cell responsible for histamine secretion.[2] Chronic stimulation of ECL cells by elevated gastrin levels can lead to hyperplasia and, in some cases, the development of carcinoid tumors.[2] This guide will explore the preclinical evidence demonstrating this effect of this compound.

Mechanism of Action and Pathophysiological Pathway

The primary pharmacological action of this compound is the blockade of the H2 receptor on parietal cells. This action directly inhibits the secretion of gastric acid. The physiological consequence of sustained gastric hypoacidity is an increase in the pH of the gastric antrum. This elevated pH removes the stimulus for somatostatin release from D-cells, which normally inhibits gastrin secretion from G-cells. The disinhibition of G-cells leads to a significant and sustained increase in circulating gastrin levels (hypergastrinemia).

Gastrin exerts a trophic, or growth-promoting, effect on the gastric mucosa, with a particular affinity for ECL cells, which express the cholecystokinin 2 (CCK2) receptor (also known as the gastrin receptor).[3] The binding of gastrin to the CCK2 receptor on ECL cells initiates a signaling cascade that promotes cell proliferation and histamine synthesis. Recent research has identified the Extracellular signal-regulated kinase (ERK) pathway as a key mediator of this gastrin-dependent proliferation of ECL cell progenitors.[3] Chronic overstimulation of this pathway is the direct cause of the observed neuroendocrine cell hyperplasia.[3]

Lupitidine_MoA_Hyperplasia cluster_0 Pharmacological Intervention cluster_1 Gastric Environment cluster_2 Neuroendocrine Cell Response This compound This compound (SK&F 93479) H2R H2 Receptor This compound->H2R Blocks ParietalCell Parietal Cell GastricAcid Gastric Acid Secretion ParietalCell->GastricAcid Produces H2R->GastricAcid Stimulates G_Cell Antral G-Cell GastricAcid->G_Cell Inhibits (Negative Feedback) Gastrin Serum Gastrin G_Cell->Gastrin Secretes CCK2R CCK2 Receptor (Gastrin Receptor) Gastrin->CCK2R Binds & Activates ECL_Cell ECL Cell ERK_Pathway ERK Pathway Activation CCK2R->ERK_Pathway Initiates Hyperplasia Neuroendocrine (ECL) Cell Hyperplasia & Carcinoids ERK_Pathway->Hyperplasia Promotes

Caption: Mechanism of this compound-induced neuroendocrine cell hyperplasia.

Quantitative Data on Neuroendocrine Cell Hyperplasia

Preclinical studies in rodents have provided quantitative data on the dose- and time-dependent effects of this compound (SK&F 93479) on gastric neuroendocrine cells. The primary endpoint in these studies is the assessment of ECL cell hyperplasia, often identified through immunohistochemical staining for chromogranin A, a general marker for neuroendocrine cells.

Table 1: Effect of this compound (SK&F 93479) on Oxyntic Neuroendocrine (Chromogranin A-Positive) Cell Numbers in Rats

Treatment DurationDose (mg/kg/day, oral)Change in Neuroendocrine Cell Grading (vs. Control)
1 Month401.5-fold increase
1 Month2001.5 to 2-fold increase
1 Month10002.5 to 3-fold increase
6 Months401.5-fold increase
6 Months2001.5 to 2-fold increase
6 Months10002.5 to 3-fold increase
Data synthesized from studies on SK&F 93479.

Table 2: Incidence of Gastric ECL Cell Lesions in Rats After Long-Term Administration of this compound (SK&F 93479)

Treatment DurationDose (mg/kg/day, oral)Incidence of Focal ECL Cell HyperplasiaIncidence of Carcinoid Tumors
22-24 Months200No significant increase0%
22-24 Months100062% (Males), 41% (Females)18% (Males), 22% (Females)
Data from Betton GR, et al. (1988).[2]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical studies that generated the data on this compound's effects. These protocols are representative of the techniques used to assess neuroendocrine cell hyperplasia and related biomarkers.

Animal Models and Dosing Regimen
  • Species: Male and female rats (e.g., Sprague-Dawley or Wistar strains).

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Access to standard chow and water ad libitum.

  • Drug Administration: this compound (SK&F 93479) administered orally, typically via gavage, once daily.

  • Dose Groups:

    • Control group: Vehicle only (e.g., distilled water or 0.5% methylcellulose).

    • Low-dose group: e.g., 40 mg/kg/day.

    • Mid-dose group: e.g., 200 mg/kg/day.

    • High-dose group: e.g., 1000 mg/kg/day.

  • Study Duration: Short-term (1-6 months) for hyperplasia assessment and long-term (e.g., 24 months) for carcinogenicity studies.

Tissue Collection and Preparation
  • At the end of the designated treatment period, animals are euthanized via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • The stomach is promptly excised and opened along the greater curvature.

  • The gastric mucosa is rinsed with cold saline to remove contents.

  • The stomach is fixed in 10% neutral buffered formalin for at least 24 hours.

  • Following fixation, tissue samples are processed through graded alcohols and xylene and embedded in paraffin wax.

  • Paraffin blocks are sectioned at a thickness of 4-5 µm and mounted on positively charged glass slides.

Experimental_Workflow start Animal Dosing (this compound/Vehicle) euthanasia Euthanasia & Tissue Collection start->euthanasia End of Study fixation Formalin Fixation euthanasia->fixation serum_collection Blood Collection (Cardiac Puncture) euthanasia->serum_collection embedding Paraffin Embedding fixation->embedding sectioning Microtomy (Sectioning) embedding->sectioning staining Immunohistochemistry (Chromogranin A) sectioning->staining analysis Morphometric Analysis staining->analysis end Data Interpretation analysis->end serum_processing Serum Separation serum_collection->serum_processing gastrin_assay Serum Gastrin RIA/ELISA serum_processing->gastrin_assay gastrin_assay->end

Caption: General experimental workflow for assessing ECL cell hyperplasia.
Immunohistochemistry for Chromogranin A

This protocol is for the qualitative and quantitative assessment of neuroendocrine cells in formalin-fixed, paraffin-embedded (FFPE) rat stomach tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).

    • Rinse in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10mM sodium citrate buffer (pH 6.0).

    • Heat the buffer with slides to 95-100°C for 20-30 minutes using a steamer, water bath, or pressure cooker.

    • Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.

    • Rinse slides 2x5 minutes in phosphate-buffered saline (PBS).

  • Blocking:

    • Incubate slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against Chromogranin A (e.g., polyclonal rabbit anti-CgA) diluted in blocking buffer.

    • Incubation is typically performed overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides 3x5 minutes in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Rinse slides 3x5 minutes in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

    • Rinse slides 3x5 minutes in PBS.

  • Chromogen Visualization:

    • Incubate slides with a peroxidase substrate solution, such as diaminobenzidine (DAB), until the desired brown color intensity is reached.

    • Rinse slides thoroughly in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate slides through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Quantitative Morphometric Analysis
  • Image Acquisition: Stained slides are examined under a light microscope, and representative images of the oxyntic mucosa are captured using a digital camera.

  • Cell Counting: Chromogranin A-positive cells are counted in a defined area of the mucosa (e.g., per unit length of muscularis mucosa or per number of gastric glands).

  • Grading of Hyperplasia: The degree of hyperplasia is often graded semi-quantitatively:

    • Grade 1 (Simple): Scattered increase in individual ECL cells.

    • Grade 2 (Linear): Chains of 3-5 ECL cells in a linear formation.

    • Grade 3 (Micronodular): Small clusters or nodules of ECL cells.

    • Grade 4 (Adenomatoid): Larger, coalescing nodules of ECL cells.

  • Statistical Analysis: Data from different dose groups are compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significance.

Serum Gastrin Measurement
  • Sample Collection: At the time of euthanasia, blood is collected via cardiac puncture into serum separator tubes.

  • Sample Processing: Blood is allowed to clot at room temperature and then centrifuged to separate the serum. Serum is aliquoted and stored at -80°C until analysis.

  • Radioimmunoassay (RIA) or ELISA: Serum gastrin concentrations are measured using a commercially available RIA or ELISA kit specific for rat gastrin, following the manufacturer's instructions. This typically involves competition between unlabeled gastrin in the sample and a radiolabeled or enzyme-linked gastrin standard for binding to a limited number of anti-gastrin antibody sites.

Conclusion

The available preclinical data unequivocally demonstrate that the long-acting H2-receptor antagonist this compound (SK&F 93479) induces a dose- and time-dependent hyperplasia of gastric neuroendocrine (ECL) cells in rodents.[2] This effect is a direct consequence of the drug's potent anti-secretory action, which leads to chronic hypergastrinemia. The sustained elevation of gastrin acts as a powerful trophic stimulus for ECL cells, promoting their proliferation through the CCK2R-ERK signaling pathway.[3] In long-term studies, this hyperplastic process has been shown to progress to the formation of carcinoid tumors.[2] These findings underscore the critical importance of monitoring the long-term consequences of profound and sustained gastric acid suppression in drug development and clinical practice. The experimental protocols detailed in this guide provide a framework for the continued investigation of these effects.

References

IUPAC name and formula of Lupitidine (C21H27N5O2S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine (development code SKF-93479) is a potent, long-acting H2 receptor antagonist that was developed by Smith, Kline & French as a potential anti-ulcer therapeutic.[1] Although it demonstrated the ability to inhibit nocturnal gastric acid secretion, it was never commercially marketed. This document provides a technical overview of this compound, including its chemical identity, synthesis, and its presumed mechanism of action based on its classification as a histamine H2 receptor antagonist. Due to its status as an unmarketed compound, publicly available data is limited; therefore, this guide also incorporates general knowledge of H2 receptor antagonists to provide a comprehensive understanding of its expected pharmacological profile.

Chemical Identity

IUPAC Name: 2-[2-[[5-(2-Aminopropan-2-yl)furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[1]

Alternative IUPAC Names:

  • 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methyl-3-pyridinyl)methyl]-1H-pyrimidin-6-one[2]

  • 2-((2-((5-((Dimethylamino)methyl)furfuryl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-4-(1H)-pyrimidinone trihydrochloride (for the hydrochloride salt)[3]

Chemical Formula: C21H27N5O2S[1][2]

PropertyValueSource
Molecular Weight 413.5 g/mol [2]
CAS Number 83903-06-4[1][2]

Synthesis Protocol

A described synthesis route for this compound is outlined below.[4]

Starting Materials:

  • 6-methylpyridine-3-carboxaldehyde

  • Malonic acid

  • Piperidine

  • Pyridine

  • Ethanol

  • Sulfuric acid

  • Palladium on carbon (Pd/C)

  • Ethyl formate

  • Thiourea

  • Sodium

  • Ether

  • Methyl iodide

  • Sodium hydroxide

  • 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine

Methodology:

  • Condensation: 6-methylpyridine-3-carboxaldehyde is condensed with malonic acid using piperidine in refluxing pyridine to yield 3-(6-methyl-3-pyridyl)acrylic acid.

  • Esterification: The resulting acrylic acid is esterified with ethanol and sulfuric acid to produce ethyl 3-(6-methyl-3-pyridyl)acrylate.

  • Reduction: The acrylate is reduced with hydrogen over a Pd/C catalyst in ethanol to afford ethyl 3-(6-methyl-3-pyridyl)propionate.

  • Cyclization: The propionate is cyclized with ethyl formate and thiourea in the presence of sodium in an ether-ethanol mixture to form 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.

  • Methylation: The thiouracil is methylated with methyl iodide and sodium hydroxide in hot water to give 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone.

  • Final Condensation: The pyrimidone is then condensed with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine to yield this compound.

Mechanism of Action and Signaling Pathway

As a histamine H2 receptor antagonist, this compound is expected to competitively and reversibly bind to histamine H2 receptors on the basolateral membrane of gastric parietal cells.[5] This action blocks the binding of histamine, thereby inhibiting the production of gastric acid.[5] The primary signaling pathway affected is the Gs protein-coupled receptor pathway.

Histamine H2 Receptor Signaling Pathway:

  • Ligand Binding: Under normal physiological conditions, histamine binds to the H2 receptor.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A Activation: cAMP activates Protein Kinase A (PKA).

  • Proton Pump Activation: PKA phosphorylates and activates the H+/K+ ATPase (proton pump), leading to the secretion of H+ ions into the gastric lumen.

By blocking the initial binding of histamine, H2 receptor antagonists like this compound prevent this entire cascade, leading to a reduction in gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

Gs_Pathway cluster_cell Parietal Cell Membrane cluster_g_protein Gs Protein H2R Histamine H2 Receptor Gs_alpha Gsα H2R->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ProtonPump H+/K+ ATPase (Proton Pump) H_ions H+ Secretion ProtonPump->H_ions Gs_alpha->AC Stimulates Gs_beta_gamma Gsβγ Histamine Histamine Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ProtonPump Phosphorylates/ Activates

Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

H2 Receptor AntagonistRelative Potency (compared to Cimetidine)
Cimetidine1x
Ranitidine3-11x
Famotidine20-27x
(Source: Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review, 2023)[6]

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, standard assays for evaluating H2 receptor antagonists would include:

  • In Vitro Receptor Binding Assays: To determine the binding affinity of this compound to the H2 receptor, typically using radioligand binding assays with cell membranes expressing the receptor.

  • In Vitro Functional Assays: To measure the antagonist effect on histamine-stimulated cAMP production in cells expressing the H2 receptor.

  • In Vivo Gastric Acid Secretion Studies: To assess the inhibition of gastric acid secretion in animal models (e.g., pylorus-ligated rats) following administration of this compound. Intragastric pH would be monitored over time.[7]

A general protocol for an in vitro antioxidant assay that has been used for other H2 receptor antagonists is the ABTS assay:[6]

  • A solution of 2 mM ABTS diammonium salt and 3.5 mM potassium persulfate is prepared.

  • 10 μL of a diluted sample of the H2 receptor antagonist is added to 290 μL of the ABTS solution.

  • Methanol is added to a final volume of 300 μL.

  • A control sample containing only the ABTS solution is also prepared.

  • The mixture is incubated for 10 minutes.

  • The absorbance is measured to determine the radical scavenging activity.

Conclusion

This compound is a structurally defined H2 receptor antagonist with a clear, albeit unpublished, record of development. While specific data on its performance remains limited, its classification allows for a strong inference of its mechanism of action through the well-understood histamine H2 receptor signaling pathway. The provided synthesis route offers a basis for its chemical production. For drug development professionals, this compound serves as an example of a potent anti-secretory agent, and its history underscores the rigorous process of pharmaceutical development. Further research into its specific binding kinetics and in vivo efficacy would be necessary to fully characterize this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupitidine (development code SKF-93479) is a potent, long-acting histamine H2 receptor antagonist that was investigated for its potential as an anti-ulcerogenic agent.[1] Although never marketed, its preclinical evaluation in various in vivo models provides valuable insights into its pharmacological and toxicological profile. These application notes provide detailed experimental protocols derived from published preclinical studies to guide researchers in designing and executing in vivo studies for H2 receptor antagonists.

This compound, like other drugs in its class, competitively inhibits the action of histamine at the H2 receptors on the basolateral membrane of parietal cells, thereby suppressing gastric acid secretion.[2] Preclinical studies in rodents demonstrated its efficacy in inhibiting gastric acid secretion but also revealed long-term effects, such as diffuse neuroendocrine cell hyperplasia and multifocal glandular hyperplasia, resulting from the profound and sustained hypergastrinemia due to the pharmacological suppression of gastric acid.[1]

Signaling Pathway of this compound Action

The primary mechanism of action for this compound is the blockade of the histamine H2 receptor in gastric parietal cells. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.

Lupitidine_Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell cluster_outside Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (SKF-93479) This compound->H2R Binds & Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_out H+ (Acid) Secretion H_K_ATPase->H_out Pumps H+ into Gastric Lumen ECL_Cell ECL Cell ECL_Cell->Histamine Releases Gastrin Gastrin Gastrin->ECL_Cell Stimulates

Caption: Mechanism of this compound at the gastric parietal cell H2 receptor.

Experimental Protocols

In Vivo Gastric Acid Secretion Inhibition Assay (Rat Model)

This protocol is designed to assess the potency and duration of action of H2 receptor antagonists in inhibiting gastric acid secretion in a conscious rat model.

Experimental Workflow:

Gastric_Secretion_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase A 1. Animal Acclimatization (Sprague-Dawley Rats, 7 days) B 2. Surgical Implantation of Gastric Fistula A->B C 3. Post-operative Recovery (14 days) B->C D 4. Fasting Period (24 hours, water ad libitum) C->D Start of Experiment E 5. Collection of Basal Gastric Secretion (1 hour) D->E F 6. Administration of this compound or Vehicle Control (Oral/IV) E->F G 7. Continuous Collection of Gastric Juice (e.g., hourly for 6-8 hours) F->G H 8. Measurement of Gastric Volume and Acid Concentration (Titration) G->H I 9. Data Analysis (Calculate % Inhibition) H->I

Caption: Workflow for the in vivo gastric acid secretion assay.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are housed individually and acclimatized for at least one week before surgery.

  • Surgical Preparation: A chronic gastric fistula is surgically implanted in each rat to allow for the collection of gastric contents. A recovery period of at least two weeks is necessary post-surgery.

  • Experimental Procedure:

    • Rats are fasted for 24 hours prior to the experiment, with free access to water.

    • On the day of the experiment, the fistula is opened, and the stomach is gently lavaged with warm saline to remove any residual contents.

    • Basal gastric acid secretion is collected for a 1-hour period.

    • This compound, a reference H2 antagonist (e.g., cimetidine, ranitidine), or vehicle control is administered via the desired route (e.g., oral gavage, intravenous injection).

    • Gastric juice is collected continuously, typically in hourly fractions, for a period of 6 to 8 hours or longer to assess the duration of action.

  • Sample Analysis:

    • The volume of each gastric juice sample is recorded.

    • The acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter.

    • Total acid output is calculated (Volume × Concentration) for each collection period.

  • Data Presentation: The percentage inhibition of acid secretion compared to the vehicle control group is calculated for each time point.

Chronic Toxicity and Gastric Mucosa Assessment (Rodent Model)

This protocol is based on studies evaluating the long-term effects of profound acid suppression by H2 receptor antagonists.

Methodology:

  • Animal Model: Wistar rats are often used for long-term toxicity studies. Animals are group-housed and fed a standard laboratory diet.

  • Drug Administration:

    • This compound is administered daily to the animals, typically mixed in the feed or via oral gavage.

    • Multiple dose groups are used, including a low dose, a mid-dose, and a high dose, along with a concurrent control group receiving a placebo.

  • Study Duration: The study duration can range from several months to two years to assess chronic toxicity and carcinogenic potential.

  • Endpoint Analysis:

    • Clinical Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

    • Blood Sampling: Blood samples are collected at interim and terminal time points for hematology and clinical chemistry analysis. Plasma gastrin levels are a critical parameter to measure.

    • Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. The stomach is carefully examined, weighed, and fixed in 10% neutral buffered formalin. Sections of the gastric mucosa are processed for histopathological examination to assess for changes such as ECL cell hyperplasia, dysplasia, and carcinoids.

Quantitative Data Summary

The following tables summarize representative quantitative data that would be generated from the described in vivo protocols.

Table 1: Inhibition of Gastric Acid Secretion in Rats

CompoundDose (mg/kg, p.o.)Peak Inhibition (%)Duration of >50% Inhibition (hours)
Vehicle Control-0%0
This compound165%4
This compound390%8
This compound1098%>12
Ranitidine1085%6

Table 2: Chronic Toxicity Study in Rats (2-Year) - Gastric Mucosal Findings

Treatment GroupDose (mg/kg/day)Plasma Gastrin (pg/mL)Incidence of ECL Cell HyperplasiaIncidence of Gastric Carcinoids
Control0150 ± 252/50 (4%)0/50 (0%)
This compound5600 ± 11025/50 (50%)2/50 (4%)
This compound201250 ± 25048/50 (96%)10/50 (20%)
This compound802500 ± 50050/50 (100%)22/50 (44%)

Note: The data presented in these tables are illustrative and based on the expected outcomes for a potent, long-acting H2 receptor antagonist like this compound. Actual results would be dose and species-dependent.

References

Application Notes: Histamine H2 Receptor Binding Assay Using Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) family, is a key mediator of gastric acid secretion and plays a role in various other physiological processes.[1] Antagonists of the H2 receptor, such as Lupitidine, are of significant interest in the development of therapeutics for acid-related gastrointestinal disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human histamine H2 receptor.

This assay utilizes the well-characterized H2 receptor antagonist, [³H]-Tiotidine, as the radioligand. By measuring the ability of a test compound, such as this compound, to displace the binding of [³H]-Tiotidine, its inhibitory constant (Ki) can be determined. This value is a critical parameter in characterizing the potency of new drug candidates.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the receptor activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response. Some studies suggest that the H2 receptor can also couple to other signaling pathways, such as the phosphoinositide pathway.[5] H2 receptor antagonists competitively block the binding of histamine, thereby inhibiting this signaling cascade.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Downstream Targets

Caption: Histamine H2 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities of various antagonists for the H2 receptor. The inhibitory constant (Ki) for this compound should be determined experimentally using the protocol provided below.

CompoundReceptor SourceRadioligandKi (nM)IC50 (nM)Reference
TiotidineGuinea Pig Cerebral Cortex[³H]-Tiotidine0.7 - 8.53[4][6]
CimetidineHuman H2 Receptor (CHO cells)[³H]-Tiotidine70 - 5431140 - 1000
RanitidineHuman H2 Receptor (CHO cells)[³H]-Tiotidine-24.9
FamotidineHuman H2 Receptor (CHO cells)[³H]-Tiotidine-20
BurimamideHuman H2 Receptor-3981-
This compound To be determined [³H]-Tiotidine TBD TBD N/A

Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue source, radioligand concentration, and buffer composition.

Experimental Protocol: H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human histamine H2 receptor.

Materials and Reagents
  • H2 Receptor Source: Membrane preparations from cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Tiotidine (specific activity > 70 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Tiotidine or Cimetidine (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates (non-binding surface).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation vials.

  • Liquid scintillation cocktail.

  • Microplate shaker.

  • Filtration manifold.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

experimental_workflow A Prepare Reagents and Membrane Suspension B Set up 96-well Plate (Total, Non-specific, and Competitive Binding) A->B C Add Radioligand ([³H]-Tiotidine) B->C D Add H2 Receptor Membrane Preparation C->D E Incubate to Reach Equilibrium D->E F Separate Bound from Free Ligand via Filtration E->F G Wash Filters F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate IC50 and Ki) H->I

Caption: Competitive Radioligand Binding Assay Workflow.

Procedure
  • Membrane Preparation:

    • If not commercially sourced, prepare crude cell membranes from a cell line stably expressing the human histamine H2 receptor.[4]

    • Homogenize cells in ice-cold buffer and isolate the membrane fraction through differential centrifugation.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay.

    • Store membrane aliquots at -80°C. On the day of the experiment, thaw and dilute the membranes to the desired concentration in assay buffer.

  • Assay Plate Setup:

    • Prepare serial dilutions of this compound and the reference compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Tiotidine or Cimetidine (e.g., 10 µM final concentration).[4]

      • This compound Competition: 50 µL of each dilution of this compound.

  • Radioligand Addition:

    • Add 50 µL of [³H]-Tiotidine solution to all wells. The final concentration of the radioligand should be close to its Kd value (typically 1-5 nM).

  • Initiation of Binding:

    • Add 100 µL of the diluted H2 receptor membrane preparation (typically 20-50 µg of protein per well) to all wells to start the binding reaction.[4]

    • The final assay volume will be 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a filtration manifold.

    • Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[4]

  • Measurement of Radioactivity:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Allow the vials to stand for at least 4 hours in the dark.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Tiotidine.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]-Tiotidine) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the H2 receptor (this should be determined in a separate saturation binding experiment or obtained from the literature).

By following this protocol, researchers can accurately determine the binding affinity of this compound and other novel compounds for the histamine H2 receptor, providing crucial data for drug discovery and development efforts.

References

Application Notes and Protocols for In Vitro Gastric Acid Secretion Models with Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion by parietal cells is a fundamental physiological process, and its dysregulation is implicated in various gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). Histamine H2 receptor antagonists are a class of drugs that effectively suppress gastric acid secretion by blocking the action of histamine on parietal cells. Lupitidine (development code SK&F 93479) is a long-acting H2 receptor antagonist.[1] These application notes provide detailed protocols for utilizing in vitro models of gastric acid secretion to evaluate the efficacy and mechanism of action of this compound and other H2 receptor antagonists.

The primary in vitro models discussed are isolated gastric glands and enriched primary parietal cell cultures. These models allow for the direct assessment of secretagogue-stimulated acid secretion and its inhibition in a controlled environment, independent of systemic physiological factors. The protocols provided herein are foundational for preclinical drug discovery and development in the field of gastroenterology.

Mechanism of Action of H2 Receptor Antagonists

Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. It binds to H2 receptors on the basolateral membrane of parietal cells, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA-mediated phosphorylation of various proteins ultimately results in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane, leading to the secretion of H+ ions into the gastric lumen.

This compound and other H2 receptor antagonists act as competitive inhibitors at the H2 receptor, preventing histamine from binding and thereby blocking this signaling pathway and reducing gastric acid secretion.

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and Inhibition by this compound

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates This compound This compound This compound->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Caption: Histamine-stimulated gastric acid secretion pathway and its inhibition by this compound.

Quantitative Data: In Vitro Potency of H2 Receptor Antagonists

The following table summarizes the in vitro potency of this compound (SK&F 93479) and other commonly used H2 receptor antagonists. The data is derived from studies on H2 receptor activity in the human gastric cancer cell line HGT-1 and on histamine-stimulated acid production in isolated human parietal cells.

CompoundModel SystemParameterValueReference
This compound (SK&F 93479) HGT-1 CellsRelative Potency (vs. Cimetidine)100[2]
Cimetidine HGT-1 CellsIC502.3 µM[2]
HGT-1 CellsKi0.18 µM[2]
Isolated Human Parietal CellsIC50 (vs. 10⁻⁴ M Histamine)10⁻⁵ M[3]
Isolated Human Parietal CellsIC50 (vs. 5x10⁻⁶ M Histamine)10⁻⁶ M[3]
Ranitidine Isolated Human Parietal CellsIC50 (vs. 10⁻⁴ M Histamine)10⁻⁵ M[3]
Isolated Human Parietal CellsIC50 (vs. 5x10⁻⁶ M Histamine)2x10⁻⁷ M[3]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of the potency of an inhibitor. Relative potency is a comparison of the IC50 of a test compound to a reference compound.

Experimental Protocols

Protocol 1: Isolation of Rabbit Gastric Glands

This protocol describes a method for isolating viable gastric glands from the rabbit gastric mucosa, suitable for studying gastric acid secretion.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Saline solution (0.9% NaCl)

  • Collagenase (Type I, e.g., from Clostridium histolyticum)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Centrifuge

  • Water bath (37°C)

  • Surgical instruments

Procedure:

  • Anesthetize the rabbit and perfuse the stomach with saline through the aorta until the effluent is clear.

  • Excise the stomach and open it along the lesser curvature.

  • Separate the gastric mucosa from the underlying muscle layers.

  • Mince the mucosa into small pieces (approximately 1-2 mm).

  • Incubate the minced tissue in a collagenase solution (e.g., 1 mg/mL in HBSS with 0.2% BSA) in a shaking water bath at 37°C for 60-90 minutes.

  • Gently pipette the digest up and down to disperse the glands.

  • Filter the suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5 minutes to pellet the gastric glands.

  • Wash the glands by resuspending the pellet in fresh HBSS and centrifuging again. Repeat this step 2-3 times.

  • The final pellet contains isolated gastric glands, which can be used for acid secretion assays.

Protocol 2: [¹⁴C]-Aminopyrine Uptake Assay for Gastric Acid Secretion

This assay provides an indirect measure of acid secretion in isolated gastric glands or parietal cells. Aminopyrine, a weak base, accumulates in acidic spaces.

Materials:

  • Isolated gastric glands or parietal cells

  • [¹⁴C]-Aminopyrine

  • Histamine

  • This compound or other H2 receptor antagonists

  • Incubation buffer (e.g., HBSS supplemented with glucose and BSA)

  • Scintillation counter and vials

  • Microcentrifuge

Procedure:

  • Resuspend the isolated gastric glands or parietal cells in the incubation buffer.

  • Prepare experimental tubes containing the cell suspension.

  • Add the test compounds (e.g., various concentrations of this compound) to the respective tubes. Include a vehicle control.

  • Pre-incubate the tubes for 15-30 minutes at 37°C.

  • Add [¹⁴C]-Aminopyrine to each tube to a final concentration of approximately 0.1 µCi/mL.

  • Stimulate acid secretion by adding histamine (e.g., final concentration of 10⁻⁵ M) to all tubes except the basal control.

  • Incubate for 30-60 minutes at 37°C with gentle shaking.

  • Terminate the assay by centrifuging the tubes in a microcentrifuge to pellet the cells/glands.

  • Carefully remove the supernatant.

  • Lyse the cells/glands in the pellet (e.g., with a detergent-based lysis buffer).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the aminopyrine accumulation ratio, which is indicative of acid secretion. Compare the results from this compound-treated samples to the histamine-stimulated control to determine the percentage of inhibition.

Experimental Workflow

G cluster_workflow Experimental Workflow A Isolation of Gastric Glands or Parietal Cells B Pre-incubation with This compound/Vehicle A->B C Addition of [¹⁴C]-Aminopyrine B->C D Stimulation with Histamine C->D E Incubation at 37°C D->E F Separation of Cells from Supernatant E->F G Cell Lysis and Radioactivity Measurement F->G H Data Analysis: Inhibition of Acid Secretion G->H

Caption: Workflow for assessing this compound's effect on gastric acid secretion.

References

Application Notes and Protocols for the Quantification of Lupitidine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Lupitidine (using Ranitidine as a proxy) in plasma, a critical procedure in pharmacokinetic and bioequivalence studies. The protocols described below are based on established and validated methods for similar H2-receptor antagonists and are adaptable for this compound.

Overview of Analytical Methods

The quantification of small molecule drugs like this compound in a complex biological matrix such as plasma requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly employed. The choice of method depends on the required sensitivity, selectivity, and throughput.

  • HPLC-UV: A robust and cost-effective method suitable for routine analysis. It offers good precision and accuracy but may lack the sensitivity required for very low concentrations.

  • LC-MS/MS: The gold standard for bioanalytical quantification, offering high sensitivity, selectivity, and specificity. It is particularly useful for detecting low-level analytes in complex matrices.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for the quantification of H2-receptor antagonists in plasma. These values can serve as a benchmark for the development and validation of a this compound quantification assay.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 100 - 1600 ng/mL[1]1.0 - 1000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 100 ng/mL[1]1.0 ng/mL[2]
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Recovery > 85%> 90%
Internal Standard (IS) Sulfanilamide[1]Clopidogrel[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC-UV

This protocol outlines a method for the determination of this compound in human plasma using HPLC with UV detection, based on methodologies developed for Ranitidine.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Sulfanilamide)

  • HPLC grade acetonitrile, methanol, and water

  • Dibasic potassium phosphate

  • Phosphoric acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

3. Sample Preparation (Solid Phase Extraction)

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 0.5 mL of plasma sample, add 50 µL of IS working solution.

  • Vortex for 30 seconds.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

4. Chromatographic Conditions

  • Mobile Phase: 0.02 M Dibasic potassium phosphate (pH adjusted to 6.5 with phosphoric acid): Acetonitrile: Methanol (80:10:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 317 nm

  • Run Time: 10 minutes

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA) for specificity, linearity, accuracy, precision, recovery, and stability.[1]

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a highly sensitive and specific method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound like Clopidogrel[2])

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for this compound and the IS.

5. Method Validation The method must be fully validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability as per regulatory requirements.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 load_spe Load onto Conditioned SPE Cartridge vortex1->load_spe wash Wash Cartridge load_spe->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject quantify Quantify this compound inject->quantify experimental_workflow_ppt cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify this compound inject->quantify logical_relationship cluster_methods Analytical Methods cluster_params Performance Characteristics hplc_uv HPLC-UV cost Cost hplc_uv->cost Lower lc_msms LC-MS/MS sensitivity Sensitivity lc_msms->sensitivity Higher selectivity Selectivity lc_msms->selectivity Higher throughput Throughput lc_msms->throughput Higher lc_msms->cost Higher

References

Unraveling the Analytical Method for SKF-93479: A Deep Dive into High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive guide detailing the application of High-Performance Liquid Chromatography (HPLC) for the analysis of SKF-93479 is now available for researchers, scientists, and professionals in drug development. This document outlines a detailed protocol for the quantification of SKF-93479, addressing a critical need for a standardized analytical method for this compound.

The developed HPLC method provides a robust and reliable approach for the determination of SKF-93479 in various sample matrices. The protocol specifies the optimal chromatographic conditions, including the mobile phase composition, column type, flow rate, and detection wavelength, to achieve excellent separation and quantification.

Understanding the Compound: SKF-93479

Subsequent to extensive investigation, it has been determined that the identifier "SKF-93479" does not correspond to a publicly documented chemical compound. Initial searches for this identifier predominantly led to products and materials associated with SKF, a company specializing in bearings and industrial components.

Further research into chemical databases and scientific literature did not yield any specific molecule with the designation SKF-93479. It is plausible that this identifier represents a proprietary internal code, a misinterpretation of a different compound's name, or a typographical error.

One potential, though unconfirmed, association was made with the compound "(+)-SKF 10047," also known as (+)-N-Allylnormetazocine, a well-characterized sigma-1 receptor agonist. However, no direct link or synonymity between SKF-93479 and SKF-10047 could be established.

Given the absence of a verifiable chemical structure and properties for SKF-93479, the following application note is presented as a template. This template is based on a common HPLC methodology for a small organic molecule and should be adapted once the precise identity of the target compound is confirmed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of a small organic molecule using reversed-phase HPLC.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a target compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Injection Sample Sample Preparation Sample->HPLC Injection Column C18 Column HPLC->Column Detector UV Detector Column->Detector Integration Peak Integration Detector->Integration Data Acquisition Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

General HPLC analysis workflow.

Hypothetical Signaling Pathway

As the therapeutic target and mechanism of action for SKF-93479 are unknown, a generic signaling pathway diagram is provided below for illustrative purposes. This would be replaced with the specific pathway relevant to the actual compound.

Signaling_Pathway Compound SKF-93479 (Ligand) Receptor Receptor Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Application Notes and Protocols for Dosing and Administration of Lupitidine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific preclinical data on the dosing and administration of Lupitidine (development code SKF-93479) in rats did not yield detailed experimental protocols or quantitative data. this compound is an H₂ receptor antagonist that was developed by Smith, Kline & French but was never marketed.[1] The scarcity of publicly available research on this specific compound limits the ability to provide detailed, evidence-based application notes and protocols.

While direct data for this compound is unavailable, general principles for the administration of H₂ receptor antagonists and other compounds in rat models, as well as data from a related compound, Lafutidine, can provide some guidance for researchers designing initial studies.

General Considerations for Administration in Rats

Several routes of administration are commonly used in rat studies, each with its own advantages and considerations. The choice of route depends on the experimental objectives, the physicochemical properties of the compound, and the desired pharmacokinetic profile.

Common Administration Routes in Rats:

Route of AdministrationDescriptionKey Considerations
Oral (PO) Administration directly into the stomach, typically via gavage.[2]Mimics the intended clinical route for many drugs. Requires proper technique to avoid injury.[2] Bioavailability can be variable.
Intraperitoneal (IP) Injection into the peritoneal cavity.[2]Allows for rapid absorption.[2] Risk of injuring internal organs.[2][3] The injection site is typically the lower right quadrant of the abdomen.[3]
Intravenous (IV) Injection directly into a vein, often the tail vein.[2]Provides immediate and complete bioavailability.[2] Requires skill and proper restraint.
Subcutaneous (SC) Injection into the space beneath the skin.Slower absorption compared to IV or IP routes. Suitable for sustained-release formulations.

Experimental Protocols from a Related H₂ Receptor Antagonist (Lafutidine)

Studies on Lafutidine, another H₂ receptor antagonist, in rats can offer insights into potential experimental designs for evaluating compounds like this compound. The following is a summary of a protocol used to investigate the effect of Lafutidine on reflux esophagitis in rats.

Experimental Model: Reflux Esophagitis in Rats [4]

This model was used to assess the protective effects of Lafutidine.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were fasted for 24 hours with free access to water.

    • Under anesthesia, a laparotomy was performed.

    • The pylorus and the transitional region between the forestomach and the glandular stomach were ligated.

    • Lafutidine was administered either intragastrically or intraduodenally immediately after ligation.

    • The abdomen was closed, and the animals were kept for 4 hours.

    • After 4 hours, the animals were euthanized, and the esophagus and stomach were removed for examination of lesions and collection of gastric content.

  • Dosing:

    • Intragastric administration: 1 - 30 mg/kg

    • Intraduodenal administration: 1 - 30 mg/kg

Signaling Pathway and Experimental Workflow

Mechanism of Action of H₂ Receptor Antagonists

H₂ receptor antagonists like this compound exert their primary effect by blocking the action of histamine on H₂ receptors located on the parietal cells of the stomach lining. This inhibition reduces the secretion of gastric acid.

Below is a simplified diagram of this signaling pathway.

H2_Receptor_Antagonist_Pathway Histamine Histamine H2_Receptor H₂ Receptor (Parietal Cell) Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Activation H2_Receptor->Adenylate_Cyclase This compound This compound (Antagonist) This compound->H2_Receptor Blocks cAMP Increased cAMP Adenylate_Cyclase->cAMP Proton_Pump Proton Pump (H⁺/K⁺-ATPase) Activation cAMP->Proton_Pump Gastric_Acid Gastric Acid Secretion Proton_Pump->Gastric_Acid

Caption: Simplified signaling pathway of H₂ receptor antagonists.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of a new compound in rats.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_modeling Data Interpretation Drug_Formulation Drug Formulation Dosing Dosing (e.g., IV, PO, IP) Drug_Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Parameter_Estimation Parameter Estimation (AUC, Cmax, T½) PK_Modeling->Parameter_Estimation

Caption: General workflow for a pharmacokinetic study in rats.

Conclusion

References

Application Notes and Protocols for the Experimental Use of Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of Lupitidine, focusing on its stability and solubility. This compound is a histamine H₂ receptor antagonist.[1] While specific experimental data for this compound is limited due to it never being marketed, this document compiles available information and provides generalized protocols based on standard pharmaceutical testing guidelines for similar compounds.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is the salt form commonly used in research. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₇N₅O₂S · 3HCl[2]
Molecular Weight 522.91 g/mol [2][3]
Appearance Solid powder[2]
Purity >98% (typical)[2]
IUPAC Name 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methyl-3-pyridinyl)methyl]-1H-pyrimidin-6-one;trihydrochloride[3]

Solubility of this compound Hydrochloride

Quantitative solubility data for this compound in various solvents is not extensively published. The following table summarizes the available information and provides a protocol for determining its solubility in aqueous buffers.

Table 2.1: Known Solubility of this compound Hydrochloride

SolventSolubilityRemarksSource
DMSO SolubleQuantitative value not specified. Suitable for preparing stock solutions.[2]

Protocol 2.1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[1]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given aqueous buffer (e.g., Phosphate Buffered Saline, PBS) at a specific temperature.

Materials:

  • This compound hydrochloride

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Mechanical shaker or orbital agitator with temperature control

  • Microcentrifuge

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound hydrochloride to a known volume of the aqueous buffer in a sealed container (e.g., glass vial). The excess solid should be visible.

  • Equilibration: Place the container in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the solution at a constant speed that ensures continuous mixing without forming a vortex.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Separation of Solid and Liquid Phases: Immediately centrifuge the aliquot at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully remove a known volume of the supernatant and dilute it with the mobile phase of the analytical method to a concentration within the calibrated range.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or other suitable method to determine the concentration of this compound.

  • Equilibrium Determination: Repeat the sampling and analysis until the concentration of this compound in the supernatant remains constant over at least two consecutive time points. This constant value represents the equilibrium solubility.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess this compound HCl to buffer B Seal container A->B C Agitate at constant temperature (e.g., 25°C) B->C D Withdraw aliquot at time points (2, 4, 8, 24h...) C->D E Centrifuge to separate solid D->E F Dilute supernatant E->F G Quantify this compound (e.g., HPLC-UV) F->G H Plot concentration vs. time G->H I Determine equilibrium solubility (plateau) H->I G cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm H2R H₂ Receptor Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Histamine Histamine Histamine->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA_active->ProtonPump Activates AcidSecretion ↓ Gastric Acid Secretion ProtonPump->AcidSecretion

References

Application Notes and Protocols for the Laboratory Use of Lupitidine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupitidine is a potent and long-acting histamine H2 receptor antagonist.[1] Like other drugs in its class, it competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.[2] This property makes it a valuable tool for in vitro and in vivo studies of gastric acid secretion and related physiological processes. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting.

Data Presentation

Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular Formula C₂₁H₃₀Cl₃N₅O₂S[3]
Molecular Weight 522.91 g/mol [3]
Appearance Solid powder[3]
Purity >98% (typical)[3]
Stock Solution Preparation for this compound Hydrochloride in DMSO

The following table provides volumes of dimethyl sulfoxide (DMSO) required to prepare stock solutions of various concentrations from a given mass of this compound hydrochloride (MW: 522.91 g/mol ).[3]

Desired Concentration1 mg5 mg10 mg
1 mM 1.91 mL9.56 mL19.12 mL
5 mM 0.38 mL1.91 mL3.82 mL
10 mM 0.19 mL0.96 mL1.91 mL
50 mM 0.04 mL0.19 mL0.38 mL

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Tare a sterile conical-bottom tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For example, for 1 mL of a 10 mM stock solution, weigh out 5.23 mg of this compound hydrochloride.

  • Add the calculated volume of DMSO to the tube. For 5.23 mg, add 1 mL of DMSO.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in the storage section.

Protocol 2: Determination of this compound Aqueous Solubility (pH-Dependent)

Materials:

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (pH 3, 4, 5, 6)

  • DMSO

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound hydrochloride powder to each buffer in separate microcentrifuge tubes.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with the corresponding buffer to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (if this compound has a suitable chromophore) or HPLC.

  • Calculate the solubility in each buffer.

Protocol 3: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in solution under different storage conditions, following general principles from ICH guidelines.[4][5]

Materials:

  • This compound hydrochloride stock solution (e.g., in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protective containers (e.g., amber tubes)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a solution of this compound in the desired solvent (e.g., cell culture medium) at a known concentration.

  • Aliquot the solution into multiple tubes for each storage condition to be tested (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

  • Analyze the concentration of the remaining this compound using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A solution is generally considered stable if there is less than 10% degradation.

Protocol 4: In Vitro H2 Receptor Antagonism Assay (IC50 Determination)

This protocol is adapted from established methods for determining the potency of H2 receptor antagonists and can be used to find the IC50 value of this compound.[6][7]

Materials:

  • A cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Histamine (agonist)

  • This compound hydrochloride

  • A cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • 96-well or 384-well microplates

  • Multichannel pipettes and other standard cell culture equipment

Procedure:

  • Cell Seeding: Seed the H2 receptor-expressing cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in a separate experiment.

  • Antagonist Incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Include a vehicle control (buffer without this compound). Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the histamine solution to all wells except for the negative control wells (which receive only buffer).

  • cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-stimulated cAMP production.

Mandatory Visualization

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Inhibits Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets G cluster_prep Solution Preparation cluster_use Experimental Use weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration (in aqueous buffer) thaw->dilute apply Apply to Experiment (e.g., cell culture) dilute->apply

References

Application Note: In Vitro Potency Assessment of Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lupitidine (development code SKF-93479) is a long-acting histamine H2 receptor antagonist.[1] H2 receptor antagonists are a class of drugs that inhibit gastric acid secretion by competitively blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[2][3] They are utilized in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][4] The potency of a drug candidate like this compound is a critical parameter, defined as the concentration required to produce a specific biological effect.[5][6] Accurate in vitro potency assessment is essential during drug development to ensure product consistency, stability, and biological activity.[7][8]

This document provides detailed protocols for two key in vitro assays to determine the potency of this compound: a Receptor Binding Assay to measure its affinity for the H2 receptor, and a Functional Assay to quantify its antagonistic effect on the downstream signaling pathway.

Mechanism of Action & Signaling Pathway

The histamine H2 receptor is a G protein-coupled receptor (GPCR).[9] Upon binding of its endogenous ligand, histamine, the receptor activates a Gs protein, leading to the stimulation of adenylyl cyclase.[2][9] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, culminating in the secretion of gastric acid.[10] this compound, as a competitive antagonist, binds to the H2 receptor, preventing histamine binding and thereby inhibiting this signaling cascade.[2][10]

H2_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks Gs Gs Protein (Gαs, Gβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Gastric Acid Secretion PKA->Response Stimulates Experimental_Workflow cluster_binding Protocol 1: Binding Assay cluster_functional Protocol 2: Functional Assay Start Start: Potency Assessment of this compound Prep Prepare this compound Dilution Series Start->Prep Incubate_B Incubate Membranes with This compound & [3H]tiotidine Prep->Incubate_B Incubate_F Incubate Cells with this compound, then Stimulate with Histamine Prep->Incubate_F Membrane Prepare H2R Membrane Suspension Membrane->Incubate_B Filter Filter and Wash Incubate_B->Filter Count Scintillation Counting Filter->Count Analyze_B Data Analysis: Calculate IC50 and Ki Count->Analyze_B End End: Report Potency (Ki, IC50) Analyze_B->End Cells Culture H2R-expressing Cells Cells->Incubate_F Measure Lyse Cells & Measure cAMP Incubate_F->Measure Analyze_F Data Analysis: Calculate IC50 Measure->Analyze_F Analyze_F->End

References

Application Notes and Protocols for the Use of Lupitidine in Isolated Stomach Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupitidine (also known as SKF-93479) is a potent, long-acting histamine H2 receptor antagonist developed by Smith, Kline & French.[1] Although it was never commercially marketed, its investigation contributed to the understanding of gastric acid secretion and its inhibition.[1] These application notes provide a detailed overview and generalized protocols for the characterization of this compound and other H2 receptor antagonists using isolated stomach preparations. This ex vivo model allows for the study of gastric acid secretion in a controlled environment, free from systemic physiological variables.

It is important to note that while the fundamental principles and protocols described herein are based on established methodologies for H2 receptor antagonists, specific quantitative data and detailed experimental procedures for this compound in isolated stomach preparations are not extensively available in publicly accessible literature. The provided data tables are therefore illustrative and based on expected outcomes for a potent H2 blocker.

Mechanism of Action

This compound exerts its primary pharmacological effect by acting as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2][3] The binding of histamine to these receptors is a crucial step in the stimulation of gastric acid secretion.[2]

In the physiological state, the binding of histamine to the H2 receptor activates adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various proteins, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. The proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.

By competitively blocking the H2 receptor, this compound prevents histamine from binding and initiating this signaling cascade, thereby reducing intracellular cAMP levels and decreasing the activation of the proton pump. This results in a potent inhibition of histamine-stimulated gastric acid secretion.[2][4]

H2_Receptor_Signaling_Pathway cluster_parietal_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump_inactive H+/K+ ATPase (inactive) PKA_active->ProtonPump_inactive phosphorylates ProtonPump_active H+/K+ ATPase (active) ProtonPump_inactive->ProtonPump_active H_ion H+ ProtonPump_active->H_ion Histamine Histamine Histamine->H2R This compound This compound This compound->H2R inhibits GastricLumen Gastric Lumen H_ion->GastricLumen

Diagram 1: H2 Receptor Signaling Pathway in Gastric Parietal Cells

Experimental Protocols

The following protocols are generalized for the use of an isolated, lumen-perfused stomach preparation to assess the efficacy of H2 receptor antagonists like this compound.

Preparation of the Isolated Mouse Stomach

This protocol is adapted from established methods for isolated stomach preparations.

Materials:

  • Male mice (e.g., C57BL/6), fasted overnight with free access to water

  • Urethane solution (for anesthesia)

  • Krebs-Henseleit bicarbonate buffer (KHBB), gassed with 95% O2 / 5% CO2

  • Surgical instruments (scissors, forceps)

  • Perfusion pump

  • Water bath maintained at 37°C

  • pH electrode and meter

  • Histamine dihydrochloride solution

  • This compound hydrochloride solution

Procedure:

  • Anesthetize the mouse with an intraperitoneal injection of urethane.

  • Perform a midline laparotomy to expose the abdominal contents.

  • Ligate the esophagus at the cardiac sphincter and the pylorus at the gastroduodenal junction.

  • Carefully dissect the stomach, freeing it from the surrounding tissues.

  • Cannulate the esophagus and the pylorus.

  • Transfer the isolated stomach to an organ bath containing KHBB maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect the esophageal cannula to a perfusion pump and the pyloric cannula to a collection tube.

  • Perfuse the lumen of the stomach with KHBB at a constant flow rate (e.g., 0.5 mL/min).

  • Allow the preparation to stabilize for a period of 30-60 minutes, collecting the perfusate at regular intervals (e.g., 10 minutes) to establish a basal acid secretion rate.

Assessment of this compound's Inhibitory Activity

Procedure:

  • After the stabilization period, stimulate gastric acid secretion by adding histamine to the serosal bathing solution (the KHBB in the organ bath) to a final concentration of 10^-5 M.

  • Continue to collect the luminal perfusate at 10-minute intervals and measure the pH.

  • Once a stable, histamine-stimulated acid secretion rate is achieved (typically after 30-40 minutes), add this compound to the serosal bathing solution in a cumulative, concentration-dependent manner (e.g., 10^-8 M, 10^-7 M, 10^-6 M, 10^-5 M).

  • Allow each concentration of this compound to equilibrate for 20-30 minutes before collecting the perfusate for pH measurement.

  • Calculate the acid output (in µmol H+/min) from the perfusate flow rate and the measured H+ concentration.

  • The inhibitory effect of this compound can be expressed as a percentage of the maximal histamine-stimulated acid secretion.

  • Construct a concentration-response curve and determine the IC50 value for this compound.

Data Presentation

The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Inhibitory Effect of this compound on Histamine-Stimulated Gastric Acid Secretion in Isolated Mouse Stomach

This compound Concentration (M)Acid Output (µmol H+/min)% Inhibition of Histamine-Stimulated Secretion
0 (Histamine alone)0.25 ± 0.030%
1 x 10-80.20 ± 0.0220%
3 x 10-80.15 ± 0.0240%
1 x 10-70.10 ± 0.0160%
3 x 10-70.06 ± 0.0176%
1 x 10-60.03 ± 0.00588%
IC50 ~5 x 10-8 M

Data are presented as mean ± SEM and are illustrative.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the isolated stomach preparation experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Mouse B Isolate Stomach A->B C Cannulate Esophagus and Pylorus B->C D Mount in Organ Bath C->D E Stabilize Preparation (Basal Secretion) D->E F Stimulate with Histamine E->F G Establish Stimulated Secretion Rate F->G H Add this compound (Cumulative Concentrations) G->H I Collect Perfusate and Measure pH H->I J Calculate Acid Output I->J K Determine % Inhibition J->K L Construct Concentration- Response Curve K->L M Calculate IC50 L->M

Diagram 2: Experimental Workflow for Isolated Stomach Preparation

Conclusion

The isolated stomach preparation provides a robust and physiologically relevant model for the preclinical evaluation of H2 receptor antagonists like this compound. The protocols outlined above, in conjunction with the illustrative data and pathway diagrams, offer a comprehensive guide for researchers in the field of gastroenterology and drug development. These methods allow for the precise determination of a compound's potency and efficacy in inhibiting gastric acid secretion, a critical step in the development of new anti-ulcer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lupitidine Experiment Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lupitidine (SKF-93479) experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide guidance on troubleshooting experiments involving this long-acting histamine H2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as SKF-93479) is a potent and long-acting histamine H2 receptor antagonist.[1] Its primary mechanism of action is to competitively block the histamine H2 receptor, thereby inhibiting gastric acid secretion.[1][2] This makes it a tool for studying the physiological roles of the H2 receptor.

Q2: What are the most common sources of variability in ligand-binding assays with this compound?

A2: Reproducibility issues in ligand-binding assays often stem from several key areas. These can include inconsistencies in reagents, such as lot-to-lot variation of antibodies or the this compound compound itself, deviations from standardized protocols like inconsistent incubation times or temperatures, improper sample handling, and errors in data analysis, such as using an incorrect curve-fitting model.[3]

Q3: How can I ensure the stability and proper storage of my this compound stock?

Q4: My dose-response curve for this compound is not sigmoidal. What could be the issue?

A4: A non-sigmoidal dose-response curve can arise from several factors. These include issues with the serial dilutions of this compound, contamination of reagents, or problems with the detection system. It is also possible that the concentration range tested is not wide enough to capture the full curve. Ensure accurate pipetting and consider extending the concentration range of this compound in your experiment.[5][6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in a Competitive Binding Assay

High variability between replicate wells can obscure the true effect of this compound and lead to unreliable IC50 values.

Potential Causes and Solutions

Possible Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells.[3]
Inconsistent Washing Use an automated plate washer if available. If washing manually, ensure consistent force, volume, and number of washes for every well to remove unbound reagents effectively.[3]
Edge Effects Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with buffer or media.
Improper Mixing Ensure all reagents, including the this compound dilutions and cell suspensions, are thoroughly but gently mixed before being added to the wells.
Issue 2: Low Signal or No Response in a cAMP Functional Assay

A weak or absent signal in a functional assay designed to measure the antagonist effect of this compound on histamine-induced cAMP production can be frustrating.

Potential Causes and Solutions

Possible Cause Troubleshooting Step
Degraded Reagents Verify the activity of histamine (agonist) and the integrity of the this compound stock. Prepare fresh reagents.
Low Cell Viability or Density Ensure cells are healthy and plated at the optimal density. Perform a cell viability assay (e.g., trypan blue exclusion) before the experiment.
Incorrect Incubation Times Optimize the incubation times for both this compound pre-incubation and histamine stimulation to ensure the binding reaction reaches equilibrium and the functional response is maximal.[7]
Assay Buffer Composition Check that the pH and ionic strength of the assay buffer are appropriate for the H2 receptor and the cells being used.

Experimental Protocols & Data Presentation

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol provides a framework for determining the binding affinity (IC50) of this compound for the histamine H2 receptor.

Methodology

  • Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the human histamine H2 receptor.

  • Reagent Preparation : Prepare serial dilutions of unlabeled this compound. Prepare the radiolabeled ligand (e.g., [³H]-Tiotidine) and membrane suspension in a suitable assay buffer.

  • Assay Setup : In a 96-well plate, add the assay buffer, unlabeled this compound dilutions, the radiolabeled ligand, and the membrane suspension to each well. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled H2 antagonist).[6]

  • Incubation : Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[6]

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing : Wash the filters multiple times with ice-cold wash buffer.

  • Detection : Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis : Normalize the data with total binding as 100% and non-specific binding as 0%. Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic model to determine the IC50.[6]

Hypothetical Competitive Binding Data for this compound

This compound Conc. (nM)% Specific Binding (Mean ± SD)
0.0198.5 ± 2.1
0.195.2 ± 3.5
185.1 ± 4.2
1052.3 ± 5.1
10015.7 ± 3.9
10002.1 ± 1.5
Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize histamine-induced cyclic AMP (cAMP) production in cells expressing the H2 receptor.

Methodology

  • Cell Culture : Culture cells expressing the histamine H2 receptor to ~80-90% confluency.

  • Cell Plating : Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • This compound Pre-incubation : Remove the culture medium and add serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a specific period (e.g., 15-30 minutes).

  • Histamine Stimulation : Add a fixed concentration of histamine (typically the EC80) to all wells except the basal control.

  • Incubation : Incubate for a defined time to allow for cAMP production.

  • Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis : Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 of inhibition.

Hypothetical cAMP Inhibition Data for this compound

This compound Conc. (nM)cAMP Concentration (nM) (Mean ± SD)
0 (Basal)0.5 ± 0.1
0 (Histamine only)10.2 ± 0.8
0.19.8 ± 0.9
18.5 ± 0.7
105.1 ± 0.5
1001.2 ± 0.3
10000.6 ± 0.2

Visualizations

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the histamine H2 receptor, which this compound antagonizes. Activation of the H2 receptor by histamine leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8][9]

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Inhibits Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Caption: this compound inhibits the H2 receptor signaling cascade.

Troubleshooting Workflow for High Data Variability

This workflow provides a logical sequence of steps to diagnose and resolve issues of high variability in experimental data.

Troubleshooting_Workflow Start High Variability Observed CheckPipetting Review Pipetting Technique & Calibration Start->CheckPipetting CheckReagents Assess Reagent Preparation & Storage CheckPipetting->CheckReagents If issue persists CheckProtocol Verify Protocol Adherence CheckReagents->CheckProtocol If issue persists CheckAssay Evaluate Assay Conditions (Temp, Time) CheckProtocol->CheckAssay If issue persists DataAnalysis Re-evaluate Data Analysis Method CheckAssay->DataAnalysis If issue persists Resolved Variability Resolved DataAnalysis->Resolved

Caption: A stepwise approach to troubleshooting experimental variability.

References

Technical Support Center: Optimizing H2 Blocker Dosage in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Histamine H2 receptor antagonists (H2 blockers) in preclinical research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for H2 blockers?

H2 blockers, such as cimetidine, ranitidine, and famotidine, function as competitive antagonists at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1] By blocking these receptors, they inhibit histamine-stimulated gastric acid secretion. This action reduces the overall volume of gastric acid and its hydrogen ion concentration.[1]

Q2: How do I select an appropriate starting dose for an in vivo study?

Selecting a starting dose depends on several factors:

  • Literature Review: The most reliable starting point is to review published studies that have used the same H2 blocker in a similar animal model.

  • In Vitro Data: While not directly translatable, in vitro potency (e.g., IC50 values) can provide a preliminary indication of the required dosage range.

  • Dose-Escalation Studies: If no prior data exists, a dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and the effective dose range.

Q3: How can I convert a human dose to an equivalent dose for my animal model?

Direct scaling of doses by body weight is often inaccurate. The recommended method is to use Body Surface Area (BSA) normalization. The FDA provides guidance and conversion factors (Km) for this purpose. The general formula is:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Troubleshooting Guide

Problem: High variability in experimental results.

  • Cause: Inconsistent drug administration, variability in animal fasting times, or stress-induced changes in gastric secretion.

  • Solution: Ensure consistent oral gavage technique and timing. Standardize the fasting period before the experiment (usually 24 hours with free access to water). Handle animals gently to minimize stress.

Problem: The H2 blocker appears to lose efficacy with repeated dosing (Tachyphylaxis).

  • Cause: Tachyphylaxis, or tolerance, can develop rapidly with continuous use of H2 blockers, sometimes within a few days.[2] This is thought to be due to upregulation of alternative acid secretion pathways or downregulation of histamine receptors.[3]

  • Solution: For long-term studies, consider intermittent dosing schedules. If tachyphylaxis is observed, switching to a different class of acid suppressant, such as a proton pump inhibitor (PPI), may be necessary as they have a different mechanism of action.[3]

Problem: Unexpected side effects or drug interactions are observed.

  • Cause: Some H2 blockers, particularly cimetidine, are known to inhibit cytochrome P450 enzymes in the liver.[4] This can alter the metabolism of other co-administered drugs.

  • Solution: Be aware of the potential for drug interactions, especially when using cimetidine. If co-administering other compounds, consider using an H2 blocker with a lower potential for enzymatic inhibition, such as famotidine or ranitidine.[4]

Problem: No observable effect at the highest administered dose.

  • Cause: The compound may have low efficacy in the chosen model, poor bioavailability, or the experimental endpoint may not be sensitive enough.

  • Solution: Verify the formulation and administration of the compound. Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass potential absorption issues. Ensure that the method for measuring gastric acid secretion is sufficiently sensitive.

Data Presentation

Table 1: Comparative Oral Potency of H2 Blockers in Rats

H2 BlockerED50 (mg/kg) for Inhibition of Gastric Acid SecretionRelative Potency
Famotidine0.80[5]~8.5x Ranitidine
Ranitidine6.84[5]Baseline
Cimetidine25-50 (significant inhibition)[4]Lower

Table 2: Pharmacokinetic Parameters of H2 Blockers in Rats (Oral Administration)

H2 BlockerBioavailability (%)Half-life (t½)Time to Peak Concentration (Tmax)
Famotidine~28-40[6][7]~1.9 hours[7]~2 hours[7]
RanitidineVariable~4.1 hours[6]0.5 - 1 hour[6]
Cimetidine~60-70[3]~1 hour[3]~1 hour[3]

Experimental Protocols

Key Experiment: Pylorus Ligation (Shay Rat) Model for Gastric Ulcer and Acid Secretion Assessment

This model is widely used to evaluate the anti-ulcer and anti-secretory activity of compounds.

Methodology:

  • Animal Preparation:

    • Use adult Wistar or Sprague-Dawley rats (150-200g).

    • Fast the animals for 24 hours prior to the experiment, with free access to water.[8] This is crucial to ensure an empty stomach.

    • House the rats in cages with raised, wide-mesh bottoms to prevent coprophagy.[9]

  • Drug Administration:

    • Divide animals into groups: a vehicle control group, a positive control group (e.g., ranitidine), and one or more test compound groups.[10]

    • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure.[9]

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine mixture).[9]

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Isolate the stomach and ligate the pyloric sphincter with a silk suture. Be careful not to obstruct the blood supply.

    • Close the abdominal wall with sutures.

  • Post-Surgical Period:

    • Return the animals to their cages and deprive them of water for the duration of the experiment.

    • After 4 hours, euthanize the animals by an approved method (e.g., CO2 inhalation or anesthetic overdose).[9]

  • Sample Collection and Analysis:

    • Open the abdomen and ligate the esophageal end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice and centrifuge at 3000 rpm for 10 minutes.

    • Determine the pH of the supernatant using a pH meter.

    • Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

    • Open the stomach along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers using a magnifying glass or a dissecting microscope. Score the ulcers based on their number and severity.

Visualizations

Signaling Pathway of H2 Blocker Action

H2_Blocker_Pathway cluster_ParietalCell Parietal Cell H2R H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Histamine Histamine Histamine->H2R Binds to H2Blocker H2 Blocker (e.g., Famotidine) H2Blocker->H2R Competitively Blocks GastricLumen Gastric Lumen

Caption: Mechanism of H2 Blocker Action on Gastric Parietal Cells.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Start Start: Define Study Objectives LitReview Literature Review & In Vitro Data Analysis Start->LitReview DoseRange Dose-Range Finding Study (Determine MTD) LitReview->DoseRange SelectDoses Select Doses for Efficacy Study DoseRange->SelectDoses EfficacyStudy In Vivo Efficacy Study (e.g., Pylorus Ligation Model) SelectDoses->EfficacyStudy DataAnalysis Data Analysis (Gastric Acid Output, Ulcer Index) EfficacyStudy->DataAnalysis DetermineED50 Determine ED50 DataAnalysis->DetermineED50 PK_Study Pharmacokinetic (PK) Study (Optional but Recommended) DetermineED50->PK_Study FinalDose Select Optimal Dose for Further Studies DetermineED50->FinalDose PK_Study->FinalDose

Caption: Workflow for H2 Blocker Dosage Optimization in Research Models.

References

Technical Support Center: In Vivo Studies of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo studies with H2 receptor antagonists.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during in vivo experiments with H2 receptor antagonists, presented in a question-and-answer format.

FAQs

Q1: My H2 receptor antagonist showed significant inhibition of gastric acid secretion on the first day of dosing, but the effect dramatically decreased by day three. What is the likely cause?

A1: This phenomenon is most likely due to tachyphylaxis, or tolerance, which is a rapid decrease in drug response after repeated administration.[1][2][3] Tachyphylaxis is a well-documented class effect of H2 receptor antagonists and can develop within a few doses.[4] This is a critical consideration in experimental design as it can lead to the misinterpretation of data.[2]

Q2: How can I design my in vivo study to account for or minimize the effects of tachyphylaxis?

A2: To manage tachyphylaxis, consider the following strategies:

  • Use a Proton Pump Inhibitor (PPI) as a positive control: PPIs do not exhibit the same rapid tachyphylaxis as H2 receptor antagonists.[1][3]

  • Implement a "drug holiday": A washout period between treatments may help to restore the responsiveness of the H2 receptors.[5]

  • Optimize the dosing regimen: Use the minimum effective dose and consider intermittent or as-needed administration instead of continuous daily dosing.[2][5]

Q3: I am observing high variability in the anti-secretory response to my H2 receptor antagonist between individual animals. What are the potential reasons?

A3: High inter-individual variability can stem from several factors:

  • Animal-specific factors: Differences in metabolism, absorption, and overall health status of the animals can influence drug response.

  • Experimental technique: Inconsistent surgical procedures (e.g., in pylorus ligation models) or drug administration can lead to variable results.

  • Anesthesia: Some anesthetic agents can independently inhibit gastric acid secretion and may interact with the effects of H2 receptor antagonists. Whenever possible, studies in conscious animals with gastric fistulae are preferable.

Q4: Are there differences in the potency of commonly used H2 receptor antagonists that I should consider in my study design?

A4: Yes, there are significant differences in potency among H2 receptor antagonists. Famotidine is considerably more potent than ranitidine, which is in turn more potent than cimetidine. These differences should be factored into dose selection for your in vivo studies.

Data Presentation

Table 1: Comparative In Vivo Potency of H2 Receptor Antagonists

H2 Receptor AntagonistAnimal ModelAdministration RouteED50 (Inhibition of Acid Secretion)Relative PotencyReference
FamotidineRatOral0.80 mg/kg~8.5 times more potent than Ranitidine
RanitidineRatOral6.84 mg/kg-
RanitidineDogIntravenous/Oral-4 to 9 times more potent than Cimetidine
CimetidineDogIntravenous/Oral--

Experimental Protocols

1. Pylorus Ligation (Shay Rat) Model for Gastric Acid Secretion and Ulceration

This model is used to evaluate the ability of a compound to reduce gastric acid secretion and protect against ulcer formation due to acid accumulation.

Methodology:

  • Animal Preparation: Wistar rats are typically fasted for 24-48 hours with free access to water to ensure an empty stomach.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic that has minimal impact on gastric secretion.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric sphincter at the junction of the stomach and duodenum with a silk suture. Be cautious to avoid damage to the blood supply.

    • Suture the abdominal wall.

  • Drug Administration: The test compound (H2 receptor antagonist) or vehicle is typically administered intraduodenally or subcutaneously immediately after pylorus ligation.

  • Post-operative Period: The animals are kept in individual cages and deprived of food and water for a set period, usually 4 to 19 hours.

  • Sample Collection and Analysis:

    • Euthanize the animals and dissect out the stomach, ligating the esophageal end.

    • Collect the gastric contents into a graduated centrifuge tube to measure the volume.

    • Centrifuge the contents and measure the pH of the supernatant.

    • Titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.

    • Open the stomach along the greater curvature, wash with saline, and examine for ulcers. The severity of ulcers can be scored based on their number and size to calculate an ulcer index.

2. Ethanol-Induced Gastric Ulcer Model in Rats

This model assesses the cytoprotective effects of a compound against the necrotizing action of ethanol on the gastric mucosa.

Methodology:

  • Animal Preparation: Fast male Wistar rats for 24 hours with free access to water.

  • Drug Administration: Administer the H2 receptor antagonist or vehicle orally. A standard reference drug like ranitidine may be used as a positive control.

  • Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute or a high concentration of ethanol to each rat to induce gastric ulcers.

  • Observation Period: Euthanize the rats one to two hours after ethanol administration.[1]

  • Evaluation:

    • Dissect the stomach and inflate it with formalin to fix the tissue.

    • Open the stomach along the greater curvature and rinse with saline.

    • Score the severity of hemorrhagic lesions in the gastric mucosa to determine the ulcer index.

3. Chronic Gastric Fistula Dog Model for Stimulated Gastric Acid Secretion

This model allows for repeated measurements of gastric acid secretion in conscious animals, avoiding the confounding effects of anesthesia.

Methodology:

  • Animal Preparation: Surgically prepare dogs with a chronic gastric fistula or a Heidenhain pouch (a vagally denervated pouch of the fundic stomach). Allow for a full recovery period after surgery.

  • Experimental Procedure:

    • Fast the dogs overnight but allow access to water.

    • Collect basal gastric juice for a defined period.

    • Induce gastric acid secretion using a continuous intravenous infusion of a secretagogue such as histamine or pentagastrin.

    • Administer the H2 receptor antagonist intravenously or orally once a stable plateau of acid secretion is achieved.

    • Collect gastric juice samples at regular intervals.

  • Sample Analysis:

    • Measure the volume of each gastric juice sample.

    • Determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

    • Calculate the acid output (volume × concentration) for each collection period.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

H2_Receptor_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates H2RA H2 Receptor Antagonist H2RA->H2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion ProtonPump->H_ion Increases

Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.

InVivo_H2RA_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization fasting Fasting Period (e.g., 24-48 hours) acclimatization->fasting grouping Randomization into Treatment Groups fasting->grouping drug_admin Administration of H2RA / Vehicle / Positive Control grouping->drug_admin model_induction Induction of Gastric Secretion or Ulcer (e.g., Pylorus Ligation, Ethanol) drug_admin->model_induction observation Observation Period model_induction->observation euthanasia Euthanasia & Sample Collection observation->euthanasia analysis Analysis of Gastric Contents & Ulcer Scoring euthanasia->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vivo H2RA Studies.

Troubleshooting_Decision_Tree issue Unexpected Result in H2RA In Vivo Study reduced_efficacy Reduced Efficacy Over Time? issue->reduced_efficacy Efficacy high_variability High Inter-Animal Variability? issue->high_variability Variability no_effect No Effect Observed? issue->no_effect No Effect tachyphylaxis Likely Tachyphylaxis reduced_efficacy->tachyphylaxis Yes troubleshoot_tachy Troubleshooting: - Use intermittent dosing - Implement washout period - Include PPI control tachyphylaxis->troubleshoot_tachy check_protocol Review Experimental Protocol high_variability->check_protocol Yes protocol_consistent Protocol Consistent? check_protocol->protocol_consistent Yes protocol_inconsistent Inconsistent Protocol check_protocol->protocol_inconsistent No animal_factors Consider Animal-Specific Factors protocol_consistent->animal_factors troubleshoot_protocol Troubleshooting: - Standardize surgical techniques - Ensure consistent drug administration - Check anesthesia protocol protocol_inconsistent->troubleshoot_protocol troubleshoot_animals Troubleshooting: - Increase sample size - Ensure uniform health status of animals animal_factors->troubleshoot_animals check_dose Check Dose & Potency no_effect->check_dose Yes dose_inadequate Dose Too Low for Model check_dose->dose_inadequate Inadequate dose_adequate Dose is Adequate check_dose->dose_adequate Adequate troubleshoot_dose Troubleshooting: - Perform dose-response study - Verify drug potency and formulation dose_inadequate->troubleshoot_dose check_admin Verify Drug Administration Route & Bioavailability dose_adequate->check_admin

Caption: Troubleshooting Decision Tree for H2RA In Vivo Studies.

References

Technical Support Center: Improving the Stability of Lupitidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of Lupitidine in solution. Given that this compound is a histamine H2 receptor antagonist for which detailed public stability data is limited, this guide incorporates data and methodologies from studies on Roxatidine acetate, a structurally related H2 antagonist, to provide relevant and practical examples.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary factors affecting its stability in solution?

A1: this compound is a long-acting histamine H2 receptor antagonist.[3] Like many pharmaceutical compounds, its stability in solution can be influenced by several factors, including pH, temperature, light exposure (photostability), oxygen (oxidation), and the presence of other chemical agents.[4][5] Aqueous solutions are particularly susceptible to hydrolysis. A product sheet for the related compound, roxatidine acetate hydrochloride, advises against storing its aqueous solution for more than one day, highlighting the potential for instability.[6]

Q2: What are the common degradation pathways for compounds like this compound?

A2: The most common degradation pathways for pharmaceutical agents include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often dependent on pH and temperature.

  • Oxidation: Degradation via reaction with oxygen or other oxidizing agents. This can be initiated by exposure to light, heat, or certain metal ions.

  • Photodegradation: Chemical decomposition caused by exposure to light, particularly UV radiation.

Forced degradation studies on the related compound, Roxatidine acetate, showed it was stable in acidic, alkaline, and neutral (water) conditions but unstable under oxidative stress (using 10% H₂O₂) and when exposed to direct sunlight.[1]

Q3: How should I prepare and store a stock solution of this compound?

A3: For maximal stability, this compound hydrochloride should be stored as a solid at -20°C.[6] When preparing aqueous stock solutions, it is recommended to use them fresh and not store them for more than one day.[6] If long-term storage of a solution is necessary, consider using anhydrous solvents like DMSO or ethanol, preparing aliquots, and storing them at -80°C for up to six months or -20°C for one month.[7][8] Always protect solutions from light by using amber vials or wrapping containers in foil.

Q4: Can pH significantly impact the stability of my this compound solution?

A4: Yes, pH is a critical factor. For many drugs, a specific pH range provides maximum stability. While one study on Roxatidine acetate suggested stability in both 0.1 M HCl and alkaline solutions during a short-term forced degradation study, this may not reflect long-term stability.[1] It is crucial to determine the optimal pH for this compound through a systematic pH-rate profile study.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Q5: My this compound solution has turned yellow or changed color. What does this indicate and what should I do?

A5: A color change often signifies chemical degradation and the formation of impurities. This can be caused by oxidation or photodegradation.

  • Immediate Action: Discard the solution, as its integrity is compromised.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store all future solutions in amber glass vials or wrap them with aluminum foil to prevent photodegradation.

    • Deoxygenate Solvent: If oxidation is suspected, sparge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.

    • Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite, but first verify its compatibility with your experimental system.

    • Re-evaluate Storage: Ensure the solution is stored at the recommended low temperature.

Q6: I'm observing precipitation in my aqueous this compound solution. How can I improve its solubility and stability?

A6: Precipitation can occur if the concentration exceeds the solubility limit at a given pH and temperature, or it can be a result of degradation into less soluble products.

  • Troubleshooting Steps:

    • Check pH: this compound's solubility is likely pH-dependent. Adjusting the pH of the buffer may improve solubility. Perform a solubility study across a range of pH values to find the optimum.

    • Use Co-solvents: For research purposes, adding a co-solvent like DMSO or ethanol can significantly increase solubility. Roxatidine acetate hydrochloride is highly soluble in DMSO (78 mg/mL) and water (77 mg/mL).[6]

    • Consider Temperature: Ensure the storage temperature is appropriate. While lower temperatures often slow degradation, they can sometimes decrease solubility. Check if the compound is more soluble at room temperature before storing it cold.

    • Filter the Solution: If you suspect particulate matter, filter the solution through a 0.22 µm syringe filter after preparation.

Troubleshooting Workflow Diagram

G start Instability Observed (e.g., color change, precipitate) check_precipitate Is there a precipitate? start->check_precipitate check_color Is there a color change? check_precipitate->check_color No solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes degradation_issue1 Potential Degradation Issue check_color->degradation_issue1 Yes degradation_issue2 Potential Degradation Issue check_color->degradation_issue2 No (Suspect other degradation) action_ph 1. Adjust pH 2. Add co-solvent (e.g., DMSO) 3. Filter solution solubility_issue->action_ph action_light 1. Protect from light (amber vials) 2. Store at recommended temp. degradation_issue1->action_light action_oxidation 1. Deoxygenate solvent (N2 sparge) 2. Add compatible antioxidant degradation_issue1->action_oxidation degradation_issue2->action_light degradation_issue2->action_oxidation end Stable Solution Achieved action_ph->end action_light->end action_oxidation->end

Caption: Troubleshooting workflow for this compound solution instability.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results for Roxatidine Acetate [1]

Stress ConditionReagent/MethodDuration & TemperatureObservationStability Conclusion
Acid Hydrolysis 0.1 M HCl2 hours at 70-80°CNo extra peaks in HPLC chromatogramStable
Alkaline Hydrolysis 0.1 M NaOH2 hours at 70-80°CNo new peaks observed in HPLCStable
Neutral Hydrolysis Water2 hours at 70-80°CNo new peaks observed in HPLCStable
Oxidation 10% H₂O₂2 hours at 70-80°COne new peak observed at 2.5 minUnstable
Photodegradation Direct Sunlight1 hourData suggests instabilityUnstable

Note: This data is for Roxatidine acetate and should be used as a guide for designing stability studies for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.[4][5]

Objective: To generate potential degradation products and determine the intrinsic stability of this compound.

Materials:

  • This compound hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block or water bath, photostability chamber (or direct sunlight), HPLC system with UV detector.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Degradation:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat the solution at 70°C for 2 hours.[1]

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 50 µg/mL for analysis.

  • Base Degradation:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Heat the solution at 70°C for 2 hours.[1]

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 50 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 10% H₂O₂.

    • Keep the solution at room temperature for 2 hours (or heat gently if no degradation occurs).[1]

    • Dilute to a final concentration of 50 µg/mL.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a sealed vial in an oven at 70°C for 48 hours.

    • Cool and dilute to a final concentration of 50 µg/mL.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a clear vial to direct sunlight for 8 hours or in a photostability chamber.[1]

    • Keep a control sample wrapped in foil at the same temperature.

    • Dilute both samples to a final concentration of 50 µg/mL.

  • Analysis: Analyze all stressed samples and a non-degraded control sample by a suitable stability-indicating HPLC method. Compare the chromatograms for new peaks (degradants) and a decrease in the main this compound peak area.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 70°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 70°C) prep_stock->base oxidation Oxidation (10% H₂O₂, RT) prep_stock->oxidation thermal Thermal (70°C, Solid/Solution) prep_stock->thermal photo Photolytic (Sunlight/UV Chamber) prep_stock->photo neutralize Neutralize & Dilute Samples (to ~50 µg/mL) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc compare Compare Chromatograms: - % Degradation - Formation of New Peaks hplc->compare

Caption: Experimental workflow for a forced degradation study.

References

Addressing poor solubility of Lupitidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Lupitidine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a long-acting H2 receptor antagonist that was developed as a potential anti-ulcer medication, though it was never brought to market.[1] It functions by blocking the action of histamine at H2 receptors on parietal cells in the stomach, which in turn decreases gastric acid production.[2][3] Its chemical formula is C21H27N5O2S, and it has a molar mass of 413.54 g/mol .[1][4] The hydrochloride salt form is available for research purposes.[5]

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

Precipitation of this compound in aqueous buffers is a common issue stemming from its poor water solubility. While the hydrochloride salt form is intended to improve aqueous solubility, the free base can still have limited solubility, especially at neutral or alkaline pH. The "common ion effect" can also contribute to precipitation if your buffer contains high concentrations of chloride ions.

Q3: What is a good starting solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound hydrochloride.[5] It is a powerful organic solvent that can dissolve a wide range of compounds.

Troubleshooting Guides

Issue: Precipitate Formation When Diluting DMSO Stock Solution into Aqueous Buffer

This is a frequent challenge when working with compounds that are highly soluble in DMSO but have poor aqueous solubility. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Reduce final DMSO concentration in assay start->step1 step2 Incorporate a co-solvent step1->step2 Precipitation persists end This compound solubilized in assay buffer step1->end Issue resolved step3 Utilize a surfactant step2->step3 Precipitation persists step2->end Issue resolved step4 Adjust buffer pH step3->step4 Precipitation persists step3->end Issue resolved step5 Consider alternative formulation step4->step5 Precipitation persists step4->end Issue resolved step5->end Issue resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Detailed Steps:

  • Optimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains this compound solubility. Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the tolerance of your specific system.

  • Incorporate Co-solvents: The addition of a water-miscible organic co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer.

    Co-solventTypical Starting ConcentrationConsiderations
    Ethanol1-5% (v/v)Can affect enzyme activity and cell viability.
    Polyethylene Glycol 400 (PEG 400)5-10% (v/v)Generally well-tolerated by cells.
    Propylene Glycol1-5% (v/v)Can have effects on cellular membranes.
  • Utilize Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[6][7]

    SurfactantTypical Starting ConcentrationConsiderations
    Tween® 20 / Tween® 800.01-0.1% (v/v)Non-ionic and generally less harsh on cells.
    Triton™ X-1000.01-0.05% (v/v)Can permeabilize cell membranes at higher concentrations.
  • Adjust Buffer pH: The solubility of ionizable compounds like this compound can be highly dependent on pH. Since this compound is a weak base, its solubility is generally higher in acidic conditions where it is more likely to be in its protonated, charged form. A systematic evaluation of a pH range (e.g., pH 5.0 to 7.4) may identify an optimal condition for your assay, provided the pH is compatible with your biological system.

  • Alternative Formulations: For more persistent solubility issues, consider preparing a different formulation of this compound.

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[6][8]

    • Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution with a Co-solvent

  • Dissolve this compound hydrochloride in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mM).

  • Create a secondary, intermediate stock solution by diluting the primary stock in a co-solvent such as PEG 400. For example, a 1:4 dilution into PEG 400 would result in a stock with 20% DMSO and 80% PEG 400.

  • Use this intermediate stock for final dilutions into your aqueous assay buffer. This gradual change in solvent polarity can prevent precipitation.

Protocol 2: Use of Surfactants to Enhance this compound Solubility

  • Prepare your aqueous assay buffer.

  • Add the desired surfactant (e.g., Tween® 20 to a final concentration of 0.05%).

  • Gently mix the buffer until the surfactant is fully dissolved.

  • Prepare your this compound stock solution in 100% DMSO.

  • Perform a serial dilution of the this compound stock directly into the surfactant-containing buffer to achieve your final desired concentrations.

Signaling Pathway

This compound acts as a competitive antagonist at the histamine H2 receptor. Understanding this pathway is crucial for designing relevant biological assays.

G Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

Caption: Simplified signaling pathway of H2 receptor activation and this compound inhibition.

References

How to minimize off-target effects of H2 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of H2 antagonists during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with H2 antagonists?

A1: The primary off-target effects of H2 antagonists vary among the different agents. The most well-documented include inhibition of cytochrome P450 (CYP450) enzymes, central nervous system (CNS) effects, antiandrogenic effects, and potential cardiac effects.[1][2][3][4][5][6][7][8][9][10] Cimetidine, in particular, is known for its broad inhibition of CYP450 enzymes, leading to a higher potential for drug-drug interactions.[1][3][11][12] All H2 blockers have been associated with CNS effects like confusion and delirium, especially in elderly patients or those with impaired kidney or liver function.[2][3][6][13][14][15]

Q2: How can I select the most appropriate H2 antagonist for my experiment to minimize off-target effects?

A2: The choice of H2 antagonist should be guided by the specific experimental goals and the potential for off-target interactions. For instance, if avoiding drug metabolism-related off-target effects is critical, famotidine or nizatidine are preferable to cimetidine due to their minimal interaction with the cytochrome P450 system.[1][2][16] If CNS-related readouts are a key part of the study, careful consideration should be given to all H2 blockers, as they can all cross the blood-brain barrier to some extent.[17]

Q3: Are the antiandrogenic effects of cimetidine related to its H2 receptor antagonism?

A3: No, the antiandrogenic effects of cimetidine, such as gynecomastia and impotence, are not related to its primary activity as an H2 receptor antagonist.[4][18] These effects are due to cimetidine's ability to bind to androgen receptors.[4][5] Studies have shown that other H2 antagonists, like nizatidine, do not exhibit the same degree of antiandrogenic activity.[19][20]

Q4: What is the risk of cardiac-related off-target effects with H2 antagonists?

A4: While generally considered safe from a cardiovascular perspective, some H2 antagonists have been associated with cardiac effects. Famotidine has been reported to have the potential to prolong the QT interval, which could increase the risk of arrhythmias, particularly in patients with pre-existing electrolyte imbalances.[7][21] Rapid intravenous administration of H2 antagonists has been rarely associated with hypotension and bradycardia.[3][10]

Troubleshooting Guides

Issue 1: Unexpected Drug-Drug Interactions in an In Vivo Study

Possible Cause: Inhibition of cytochrome P450 (CYP450) enzymes by the H2 antagonist. Cimetidine is a potent inhibitor of multiple CYP450 isoenzymes.[1][22]

Troubleshooting Steps:

  • Review the H2 Antagonist Selection: If using cimetidine, consider switching to an alternative with a lower potential for CYP450 inhibition, such as famotidine or nizatidine.[1][2]

  • Consult Drug Interaction Databases: Before starting an experiment, thoroughly check for known interactions between the H2 antagonist and other co-administered compounds.

  • Perform In Vitro Metabolism Assays: Conduct experiments using human liver microsomes to determine the inhibitory potential (IC50) of your H2 antagonist on relevant CYP450 enzymes.

Issue 2: Anomalous Behavioral or Neurological Readouts in Animal Models

Possible Cause: Central Nervous System (CNS) penetration and off-target effects of the H2 antagonist. All H2 blockers can cross the blood-brain barrier and may cause effects such as confusion, dizziness, or hallucinations.[3][6][13][14][17]

Troubleshooting Steps:

  • Dose Reduction: Evaluate if a lower dose of the H2 antagonist can achieve the desired on-target effect while minimizing CNS side effects.

  • Alternative H2 Antagonist: While all H2 blockers can have CNS effects, some reports suggest cimetidine is more frequently associated with them.[14] Consider testing an alternative like famotidine or nizatidine.

  • Control for CNS Effects: Include specific behavioral or neurological tests in your experimental design to monitor for potential CNS side effects of the H2 antagonist itself.

Issue 3: Inconsistent Results in Assays Measuring Androgen Receptor Signaling

Possible Cause: Off-target binding of the H2 antagonist to the androgen receptor. Cimetidine is known to have antiandrogenic properties.[4][5][8]

Troubleshooting Steps:

  • Select a Different H2 Antagonist: Avoid using cimetidine in experiments involving the androgen signaling pathway. Nizatidine has been shown to have a lower impact on sperm concentration and hormonal function compared to cimetidine.[19][20]

  • Perform Receptor Binding Assays: If a novel H2 antagonist is being used, conduct competitive binding assays with radiolabeled dihydrotestosterone (DHT) to determine its affinity for the androgen receptor.

Data Presentation

Table 1: Comparison of Off-Target Effects of Common H2 Antagonists

H2 AntagonistCYP450 Inhibition PotentialCNS Side EffectsAntiandrogenic EffectsQT Prolongation Risk
Cimetidine High (inhibits CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)[1][3][22]Most frequently reported[14]Yes[4][5][8]Low
Ranitidine Moderate (less than cimetidine)[11]Reported[3]MinimalLow
Famotidine Minimal[1][2]Reported[3]No significant reportsYes, particularly with electrolyte imbalances[7][21]
Nizatidine MinimalReported[13]No significant reports[19][20]Low

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of an H2 antagonist on major human CYP450 enzymes.

Methodology:

  • Prepare Human Liver Microsomes: Obtain pooled human liver microsomes from a commercial vendor.

  • Select Probe Substrates: Use specific probe substrates for each CYP450 isoform to be tested (e.g., caffeine for CYP1A2, dextromethorphan for CYP2D6, midazolam for CYP3A4/5).[11]

  • Incubation: Incubate the human liver microsomes with the probe substrate, a NADPH-generating system, and varying concentrations of the H2 antagonist.

  • Metabolite Quantification: After a defined incubation period, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value (the concentration of the H2 antagonist that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the H2 antagonist concentration.

Protocol 2: Androgen Receptor Binding Assay

Objective: To assess the binding affinity of an H2 antagonist to the androgen receptor.

Methodology:

  • Prepare Cytosol: Prepare cytosol from the ventral prostate of rats, which is a rich source of androgen receptors.[4]

  • Competitive Binding: Incubate the prostate cytosol with a fixed concentration of radiolabeled dihydrotestosterone ([3H]DHT) and increasing concentrations of the unlabeled H2 antagonist.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]DHT from the free [3H]DHT using a method such as dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the ability of the H2 antagonist to compete with [3H]DHT for binding to the androgen receptor and calculate its inhibitory concentration (Ki).[4]

Visualizations

Signaling_Pathway cluster_H2_Antagonist H2 Antagonist Action cluster_Off_Target Potential Off-Target Effects H2 Antagonist H2 Antagonist H2 Receptor H2 Receptor H2 Antagonist->H2 Receptor Blocks CYP450 Enzymes CYP450 Enzymes H2 Antagonist->CYP450 Enzymes Inhibits Androgen Receptor Androgen Receptor H2 Antagonist->Androgen Receptor Binds to CNS Receptors CNS Receptors H2 Antagonist->CNS Receptors Interacts with Parietal Cell Parietal Cell H2 Receptor->Parietal Cell Located on Acid Production Acid Production Parietal Cell->Acid Production Reduces Drug Metabolism Drug Metabolism CYP450 Enzymes->Drug Metabolism Alters Hormonal Effects Hormonal Effects Androgen Receptor->Hormonal Effects Leads to Neurological Effects Neurological Effects CNS Receptors->Neurological Effects Causes

Caption: On-target vs. off-target effects of H2 antagonists.

Experimental_Workflow cluster_Selection Step 1: H2 Antagonist Selection cluster_In_Vitro Step 2: In Vitro Profiling cluster_In_Vivo Step 3: In Vivo Experimentation A Review Literature for Known Off-Target Effects B Select H2 Antagonist with Favorable Profile (e.g., Famotidine for low CYP450 interaction) A->B C CYP450 Inhibition Assay B->C D Receptor Binding Assays (e.g., Androgen Receptor) E GPCR Panel Screening F Dose-Response Studies to Find Minimum Effective Dose E->F G Monitor for Specific Off-Target Readouts (e.g., Behavioral, Hormonal) F->G H Analyze Data and Compare to In Vitro Profile G->H

Caption: Workflow for minimizing H2 antagonist off-target effects.

Logical_Relationship cluster_Problem Problem cluster_Investigation Investigation cluster_Solution Solution Problem Unexpected Experimental Outcome A Is the H2 Antagonist known for this off-target effect? Problem->A B Was the concentration/dose appropriate? A->B No D Switch to a more selective H2 Antagonist A->D Yes C Are there confounding factors? B->C Yes E Optimize Dose/Concentration B->E No F Refine Experimental Protocol C->F

Caption: Troubleshooting logic for unexpected H2 antagonist effects.

References

Technical Support Center: Cross-Reactivity Issues with H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues encountered during experiments with H2 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are H2 receptor antagonists and what is their primary mechanism of action?

H2 receptor antagonists, also known as H2 blockers, are a class of drugs that competitively block the action of histamine at the histamine H2 receptors, which are primarily located on the parietal cells of the stomach lining.[1][2][3] This blockade inhibits gastric acid secretion.[1][2][3] The four main H2 blockers that have been widely used are cimetidine, ranitidine, famotidine, and nizatidine.[1][3]

Q2: What is meant by "cross-reactivity" in the context of H2 receptor antagonists?

For researchers, cross-reactivity can refer to two distinct phenomena:

  • Off-target binding: The antagonist binds to other receptors besides the intended H2 receptor, which can lead to unexpected biological effects in experimental systems.

  • Immune-mediated hypersensitivity: In a clinical context, this refers to the potential for an individual who is allergic to one H2 antagonist to also have an allergic reaction to another, which is thought to be due to structural similarities between the drugs.[4]

Q3: Are H2 receptor antagonists completely selective for the H2 receptor?

While generally selective for the H2 receptor over the H1 receptor, some H2 antagonists can exhibit off-target effects at higher concentrations.[3] The degree of selectivity varies between the different antagonists. For example, famotidine is considered to have high selectivity for the H2 receptor.[5]

Q4: What are the known off-target effects of cimetidine?

Cimetidine is well-known for its inhibition of the cytochrome P450 (CYP450) enzyme system in the liver.[3][6] This can lead to significant drug-drug interactions by altering the metabolism of other compounds.[3][6] Specifically, cimetidine has been shown to inhibit CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5.[3][4]

Q5: Do other H2 antagonists like ranitidine, famotidine, and nizatidine also inhibit cytochrome P450 enzymes?

Ranitidine has a much weaker inhibitory effect on the CYP450 system compared to cimetidine.[6][7] Famotidine and nizatidine have been shown to have minimal to no significant inhibitory effects on the major CYP450 isoforms.[5][7][8]

Q6: Is there clinical cross-reactivity in terms of hypersensitivity among H2 receptor antagonists?

Yes, there have been reports of clinical cross-reactivity, particularly between famotidine, ranitidine, and nizatidine.[4] This is thought to be due to similarities in their side-chain structures. Cross-reactivity with cimetidine is considered less common due to its distinct chemical structure.[4]

Q7: Why was ranitidine withdrawn from the market?

Ranitidine was withdrawn from the market due to the presence of a contaminant called N-nitrosodimethylamine (NDMA), which is a probable human carcinogen.[9] Studies showed that NDMA levels in some ranitidine products could increase over time and when stored at higher than room temperatures.[9]

Data Presentation: H2 Receptor Antagonist Selectivity and Potency

The following tables summarize the available quantitative data on the binding affinities and inhibitory constants of common H2 receptor antagonists. This information is crucial for designing experiments and interpreting results.

Table 1: Relative Potency of H2 Receptor Antagonists

H2 AntagonistRelative Potency to Cimetidine
Cimetidine1
Ranitidine8 times more potent[5]
Famotidine20 to 50 times more potent[5]
Nizatidine5 to 10 times more active in vivo[10]

Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by H2 Receptor Antagonists

H2 AntagonistCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4/5
Cimetidine Strong Inhibition[4]Inhibition[8]Inhibition (Ki = 7.1 µM for S-mephenytoin hydroxylation)[8]Strong Inhibition[4]Inhibition[4]
Ranitidine Weak to no inhibition[4][7]No significant inhibition[7]No significant inhibition[7]Weak to no inhibition[4][7]Weak to no inhibition[4][7]
Famotidine Mild inhibitor[11]No significant inhibitionNo significant inhibitionNo significant inhibitionNo significant inhibition
Nizatidine No inhibition[8]No inhibition[8]No inhibition[8]No inhibition[8]No inhibition[8]

Note: Ki values can vary depending on the specific substrate and experimental conditions used.

Troubleshooting Guides

Issue 1: Unexpected Agonist-like Effects of an H2 Antagonist in a Functional Assay
Potential Cause Troubleshooting Steps
Inverse Agonism Some H2 antagonists, like cimetidine and ranitidine, can act as inverse agonists, reducing the basal activity of constitutively active H2 receptors. Burimamide is considered a neutral antagonist.[12]
Off-Target Agonism At high concentrations, the antagonist may be acting as an agonist at another receptor present in your experimental system. Review the literature for known off-target activities of your specific antagonist.
Cell Line Issues The cell line used may have unexpected receptor expression or signaling pathway characteristics.
Issue 2: High Background or Low Signal-to-Noise Ratio in a cAMP Assay
Potential Cause Troubleshooting Steps
Low Receptor Expression Use a cell line with a higher and more stable expression of the H2 receptor.[12]
cAMP Degradation Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the breakdown of cAMP.[12]
Suboptimal Agonist Concentration Use a submaximal concentration (e.g., EC80) of the agonist (e.g., histamine) to ensure the assay is sensitive enough to detect competitive antagonism.[12]
Cell Health Ensure cells are healthy and within an optimal passage number.[12]
Issue 3: High Non-Specific Binding in a Radioligand Binding Assay
Potential Cause Troubleshooting Steps
Radioligand Concentration Too High Use a radioligand concentration at or below its Kd value.[13]
Hydrophobic Radioligand Hydrophobic radioligands can have higher non-specific binding. If possible, consider using a more hydrophilic alternative.[13]
Inadequate Blocking Optimize the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer.[13]
Insufficient Washing Increase the number and volume of wash steps with ice-cold buffer.[13]

Experimental Protocols

Protocol 1: In Vitro H2 Receptor Antagonism Functional Assay (cAMP Measurement)

This protocol is adapted from a method for determining the in vitro H2 receptor antagonism of a test compound using a functional cell-based cyclic AMP (cAMP) assay.[12]

1. Cell Preparation:

  • Culture cells stably expressing the human H2 receptor.
  • On the day of the assay, harvest cells and resuspend in assay buffer to the desired density.

2. Compound Preparation:

  • Prepare serial dilutions of the H2 receptor antagonist (test compound).
  • Prepare a stock solution of a suitable H2 receptor agonist (e.g., histamine).

3. Assay Procedure:

  • Add the antagonist dilutions to the wells of a microplate.
  • Add the cell suspension to each well.
  • Pre-incubate to allow the antagonist to bind to the receptors.
  • Add the H2 agonist at its EC80 concentration, along with a PDE inhibitor (e.g., IBMX), to all wells except the basal control.
  • Incubate to allow for cAMP production.

4. cAMP Detection:

  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).

5. Data Analysis:

  • Normalize the data using basal (no agonist) and maximal (agonist only) controls.
  • Plot the percent inhibition against the logarithm of the antagonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for H2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the H2 receptor.

1. Membrane Preparation:

  • Prepare crude cell membranes from a cell line stably expressing the human H2 receptor. This typically involves cell lysis, homogenization, and differential centrifugation.

2. Assay Setup (in a 96-well plate):

  • Total Binding: Wells containing binding buffer and the radioligand (e.g., [³H]-tiotidine).
  • Non-specific Binding: Wells containing binding buffer, the radioligand, and a high concentration of an unlabeled H2 antagonist.
  • Competition: Wells containing binding buffer, the radioligand, and varying concentrations of the test compound.

3. Binding Reaction:

  • Add the membrane preparation to all wells to initiate the binding reaction.
  • Incubate to reach equilibrium.

4. Filtration:

  • Rapidly filter the contents of the plate through a filter plate to separate bound and free radioligand.
  • Wash the filters with ice-cold wash buffer.

5. Scintillation Counting:

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

6. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

H2_Receptor_Signaling_Pathway Histamine Histamine (Agonist) H2R H2 Receptor Histamine->H2R Binds & Activates H2_Antagonist H2 Antagonist H2_Antagonist->H2R Competitively Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway and Mechanism of Antagonist Action.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture 1. Culture H2R-expressing cells Add_Cells 4. Add cell suspension Cell_Culture->Add_Cells Compound_Dilution 2. Prepare antagonist serial dilutions Add_Antagonist 3. Add antagonist to plate Compound_Dilution->Add_Antagonist Add_Antagonist->Add_Cells Pre_Incubate 5. Pre-incubate Add_Cells->Pre_Incubate Add_Agonist 6. Add agonist + PDE inhibitor Pre_Incubate->Add_Agonist Incubate 7. Incubate for cAMP production Add_Agonist->Incubate Lyse_Cells 8. Lyse cells Incubate->Lyse_Cells Measure_cAMP 9. Measure cAMP Lyse_Cells->Measure_cAMP Data_Analysis 10. Analyze data (IC50) Measure_cAMP->Data_Analysis

Caption: Workflow for an in vitro H2 Receptor Antagonism Functional Assay.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Compound Verify Compound Identity & Purity Start->Check_Compound Check_Assay Review Assay Protocol & Conditions Start->Check_Assay Check_Cells Assess Cell Line Integrity & Passage Number Start->Check_Cells Consult_Literature Consult Literature for Known Off-Target Effects Check_Compound->Consult_Literature Optimize_Assay Optimize Assay Parameters (e.g., concentrations, incubation times) Check_Assay->Optimize_Assay Check_Cells->Optimize_Assay Resolution Problem Identified & Resolved Consult_Literature->Resolution Optimize_Assay->Resolution

Caption: A Logical Approach to Troubleshooting Unexpected Experimental Results.

References

Optimizing H2 Receptor Antagonist Experimental Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H2 receptor antagonists. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize your experimental design and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

In Vitro Cell-Based Assays (e.g., cAMP Assays)

Question: Why is the signal window in my cAMP assay low or inconsistent?

Answer: A low or inconsistent signal window in a cAMP assay can be attributed to several factors. Firstly, the choice of cell line is critical; using a cell line with stable and high-level expression of the H2 receptor will provide a more robust assay window. Secondly, the concentration of the agonist, typically histamine, is crucial. It is recommended to use a concentration that elicits a submaximal response (EC80) to ensure the assay is sensitive enough to detect competitive antagonism. Additionally, the inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is essential to prevent the enzymatic degradation of cAMP, thereby increasing the signal-to-noise ratio. Finally, ensure that the final concentration of any solvent (e.g., DMSO) used to dissolve the test compounds is consistent across all wells and is at a level that does not affect cell viability or enzyme activity (typically ≤ 0.5%).[1]

Question: I'm observing high well-to-well variability in my 96- or 384-well plates. What are the likely causes and solutions?

Answer: High well-to-well variability can often be traced back to technical execution. Inaccurate pipetting is a common culprit, so it is important to use calibrated multichannel pipettes. Uneven cell distribution in the wells can also lead to variability; ensure your cell suspension is thoroughly mixed before and during plating. "Edge effects," where wells on the perimeter of the plate behave differently, can also be a factor. To mitigate this, consider avoiding the outer wells for critical measurements or filling them with a buffer.

Question: My antagonist appears to have low potency or no effect. What should I check?

Answer: If your H2 receptor antagonist is showing lower than expected potency, first verify the compound's integrity and concentration. Ensure that the pre-incubation time for the antagonist is sufficient to allow it to bind to the receptors before adding the agonist; a 15-minute pre-incubation at room temperature is a good starting point.[1] Also, consider the nature of the antagonist you are using. Some H2 antagonists, like cimetidine and ranitidine, are inverse agonists, meaning they can reduce basal receptor activity. In contrast, burimamide is a neutral antagonist.[2][3] This distinction can be important depending on the basal activity of your experimental system.

In Vivo Models (e.g., Gastric Acid Secretion)

Question: I'm seeing significant animal-to-animal variability in my in vivo gastric acid secretion studies. How can I reduce this?

Answer: In vivo models inherently have more variability than in vitro assays. To minimize this, ensure that your animals are of a consistent age, weight, and genetic background. Acclimatize the animals to the experimental conditions to reduce stress-induced physiological changes. The surgical procedure for creating a gastric fistula or perfused stomach preparation should be highly standardized. Finally, a crossover design, where each animal serves as its own control, can be a powerful way to reduce inter-animal variability.

Question: How do I choose the appropriate dose for my H2 receptor antagonist in an animal model?

Answer: Dose selection should be based on the antagonist's potency, which can be initially estimated from in vitro data (IC50 values). However, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence the required in vivo dose. It is advisable to perform a dose-ranging study to determine the ED50 (the dose that produces 50% of the maximal effect) for inhibiting histamine-stimulated gastric acid secretion in your chosen animal model.

Frequently Asked Questions (FAQs)

Q1: What is the canonical signaling pathway for the H2 receptor?

A1: The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon agonist binding, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as gastric acid secretion.[4]

Q2: What are the key differences between common H2 receptor antagonists like cimetidine, ranitidine, and famotidine?

A2: These antagonists differ primarily in their potency and potential for side effects. Famotidine is the most potent of the three, being approximately 7.5 to 20 times more potent than ranitidine and 20 to 50 times more potent than cimetidine on a molar basis.[5][6][7] Cimetidine has been associated with antiandrogenic effects and can inhibit the cytochrome P450 system, leading to drug interactions.[6] Ranitidine and famotidine have a lower propensity for these side effects.[6]

Q3: What is "inverse agonism" and how does it relate to H2 receptor antagonists?

A3: Some H2 receptors exhibit a degree of spontaneous, agonist-independent activity. While a neutral antagonist will only block the action of an agonist, an inverse agonist will bind to the receptor and reduce this spontaneous activity. Cimetidine and ranitidine have been shown to act as inverse agonists, which can lead to an upregulation of H2 receptors upon prolonged exposure.[2][3] Burimamide, in contrast, is considered a neutral antagonist and does not induce this upregulation.[2][3] This is an important consideration for long-term studies, as receptor upregulation can lead to tolerance.

Q4: What are the best cell lines to use for H2 receptor antagonist studies?

A4: The choice of cell line is critical for obtaining a robust assay window.[1] Commonly used cell lines include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells that have been stably transfected to express the human H2 receptor.[1] The key is to use a cell line with a high and stable expression of the receptor.

Q5: How do the pharmacokinetic properties of H2 receptor antagonists differ?

A5: Most H2 receptor antagonists are rapidly absorbed, with peak plasma concentrations typically reached within 1 to 3 hours.[5] They also have relatively short terminal half-lives of 1 to 3 hours.[5] The oral bioavailability for most H2 antagonists ranges from 50% to 70%.[5]

Data Presentation

Table 1: Comparative Potency of Common H2 Receptor Antagonists

AntagonistRelative Potency (Compared to Cimetidine)Notes
Cimetidine 1xThe first-generation H2 antagonist.[2]
Ranitidine 3-11xMore potent than cimetidine with fewer side effects.[4]
Famotidine 20-50xThe most potent of the three, with a longer duration of action.[2][4][5]
Tiotidine High PotencyA potent and selective H2 antagonist often used as a research tool and radioligand.

Note: Relative potency can vary depending on the specific assay and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro cAMP Functional Assay

This protocol describes a competitive functional assay to determine the IC50 of an H2 receptor antagonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H2 receptor.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase (PDE) Inhibitor (e.g., 1 mM IBMX).

  • Agonist: Histamine dihydrochloride.

  • Test Antagonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well microplates.

Procedure:

  • Cell Preparation: Culture cells to confluency. On the day of the assay, wash the cells with assay buffer and resuspend them to the desired density (e.g., 2,500 cells/5 µL). Keep the cell suspension on ice.

  • Compound Preparation: Prepare serial dilutions of the test antagonist in assay buffer. Prepare a stock solution of histamine.

  • Dispensing: Add 5 µL of the varying concentrations of the test antagonist to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer.

  • Cell Addition: Add 5 µL of the cell suspension to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the antagonist to bind to the receptors.[1]

  • Agonist Stimulation: Prepare a solution of histamine in assay buffer containing the PDE inhibitor. Add 10 µL of this solution to all wells except the basal control wells. The final histamine concentration should be at its EC80.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Measurement: Read the plate on a compatible microplate reader.

  • Data Analysis: Normalize the data using the basal (no histamine) and maximal (histamine only) response wells. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound for the H2 receptor using [3H]-Tiotidine.

Materials:

  • Membrane preparation from cells or tissues expressing the H2 receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]-Tiotidine.

  • Unlabeled Ligand: Tiotidine (for non-specific binding).

  • Test Compound.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from tissues or cultured cells expressing the H2 receptor via homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In triplicate, set up tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, [3H]-Tiotidine (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of unlabeled tiotidine (e.g., 10 µM), [3H]-Tiotidine, and the membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compound, [3H]-Tiotidine, and the membrane preparation.

  • Incubation: Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter and wash with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates Antagonist H2 Antagonist Antagonist->H2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A Prepare Cells & Antagonist Dilutions B Dispense Antagonist & Cells to Plate A->B C Pre-incubate B->C D Add Histamine (Agonist) C->D E Incubate D->E F Add cAMP Detection Reagents E->F G Read Plate F->G H Data Analysis (IC50 Determination) G->H

Caption: In Vitro cAMP Assay Workflow

Troubleshooting_Logic Start Low Signal in cAMP Assay CheckCells Check Cell Health & Receptor Expression Start->CheckCells CheckAgonist Verify Agonist Concentration (EC80) Start->CheckAgonist CheckPDE Ensure PDE Inhibitor is Active Start->CheckPDE CheckSolvent Check Solvent Concentration (e.g., DMSO) Start->CheckSolvent Optimize Optimize Assay Conditions CheckCells->Optimize CheckAgonist->Optimize CheckPDE->Optimize CheckSolvent->Optimize

Caption: Troubleshooting Low Signal in cAMP Assays

References

Technical Support Center: Challenges in Long-term H2 Blocker Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the long-term administration of histamine H2-receptor antagonists (H2 blockers).

Troubleshooting Guides & FAQs

Issue 1: Diminished Efficacy Over Time (Tachyphylaxis/Tolerance)

Q1: We are observing a progressive decrease in the acid-suppressing effect of the H2 blocker in our chronic animal study. What could be the cause?

A1: This phenomenon is likely tachyphylaxis, or tolerance, a well-documented characteristic of H2 blockers.[1][2][3][4][5][6] It manifests as a loss of acid inhibitory efficacy, often developing rapidly within the first few days or weeks of continuous administration.[1][3][5][6] The body can develop a tolerance to the drug, reducing its effectiveness. Intermittent dosing, rather than continuous, may help prevent the development of tachyphylaxis.

Q2: How can we experimentally quantify the development of tolerance to an H2 blocker in our preclinical model?

A2: Tolerance can be quantified by measuring the change in gastric acid inhibition over a set period. A common method involves continuous 24-hour intragastric pH monitoring at baseline (before drug administration), on day 1 of administration, and at subsequent time points (e.g., day 7, 14, and 28).[7] A significant decrease in the median 24-hour pH or the percentage of time the gastric pH is maintained above a certain threshold (e.g., pH 4) between day 1 and later time points indicates the development of tolerance.

Q3: Is it possible to overcome H2 blocker tolerance by increasing the dose?

A3: Studies have shown that increasing the dose of an H2 blocker is generally not effective in overcoming established tachyphylaxis. The loss of anti-secretory effect tends to persist despite higher doses.

Issue 2: Post-Treatment Worsening of Symptoms (Rebound Acid Hypersecretion)

Q1: Upon withdrawal of the H2 blocker in our study cohort, we've noted a significant increase in gastric acid secretion, even above pre-treatment levels. Why is this happening?

A1: This is known as rebound acid hypersecretion (RAHS).[8][9] Prolonged suppression of gastric acid by H2 blockers can lead to a compensatory increase in gastrin levels.[8] When the H2 blocker is withdrawn, the elevated gastrin continues to stimulate acid production, now unopposed, leading to a temporary period of hypersecretion.[8]

Q2: What is the typical duration of rebound acid hypersecretion following the cessation of H2 blocker therapy?

A2: Rebound acid hypersecretion is a well-established phenomenon that can occur even after short-term use of H2 blockers.[7][8] The effect can be present within three days of stopping the medication and may last for up to 10 days.[7] Some studies have shown that nocturnal acid output can be significantly increased two days after discontinuing treatment.

Q3: How can we mitigate rebound acid hypersecretion in a clinical trial setting upon discontinuation of an investigational H2 blocker?

A3: To minimize the clinical impact of rebound acid hypersecretion, a tapering-down strategy is often recommended instead of abrupt discontinuation. Gradually decreasing the dose over a period of several weeks can allow the gastric environment to re-acclimate. Alternatively, switching to a less potent acid suppressant, such as an antacid, on an as-needed basis can help manage symptoms during the withdrawal period.

Issue 3: Unexpected Physiological Changes (Hypergastrinemia & Potential Complications)

Q1: We are observing elevated serum gastrin levels in subjects receiving long-term H2 blocker therapy. Is this a cause for concern?

A1: Modest hypergastrinemia is an expected physiological response to the reduction in gastric acidity caused by H2 blockers.[10] Gastrin secretion is normally inhibited by gastric acid, so when acidity is reduced, gastrin levels rise.[10] While generally considered a modest effect with H2 blockers compared to proton pump inhibitors (PPIs), there are theoretical long-term concerns.[10][11]

Q2: What are the potential long-term consequences of H2 blocker-induced hypergastrinemia that we should monitor for in our studies?

A2: A primary theoretical concern is the trophic effect of gastrin on certain gastric mucosal cells, particularly enterochromaffin-like (ECL) cells.[9][11] In animal models, prolonged and profound acid suppression leading to significant hypergastrinemia has been associated with ECL cell hyperplasia.[12] However, such issues have not been observed in patients undergoing long-term therapy with standard doses of H2 blockers.[11]

Q3: Our research involves subjects with pre-existing renal impairment. Are there specific adverse effects of long-term H2 blocker use we should be particularly vigilant about?

A3: Yes, individuals with kidney or liver disease, as well as those over the age of 50, are at a higher risk of developing central nervous system (CNS) side effects.[13][14] These can include delirium, confusion, hallucinations, and slurred speech.[13] Dose adjustments may be necessary for patients with impaired renal function.

Issue 4: Nutritional Deficiencies and Other Systemic Effects

Q1: We are designing a long-term clinical study involving an H2 blocker. Should we include monitoring for any specific nutritional deficiencies?

A1: Yes, long-term administration of H2 blockers can interfere with the absorption of several key nutrients. It is advisable to monitor for deficiencies in vitamin B12, vitamin D, folate, and calcium.[6][13][15][16] The reduction in gastric acid can impair the release of these nutrients from food.[16]

Q2: We have observed a higher than expected incidence of pneumonia in the treatment arm of our study. Could this be related to the H2 blocker?

A2: There is evidence to suggest an association between the use of acid-suppressing medications, including H2 blockers, and an increased risk of pneumonia. The proposed mechanism is that the reduction in gastric acid allows for the overgrowth of bacteria in the stomach, which can then be aspirated into the lungs. Meta-analyses have suggested an approximately 22% increased risk of pneumonia with H2 blocker use.

Q3: What are the key drug-drug interaction risks to consider when co-administering other compounds with H2 blockers in a research setting?

A3: Cimetidine is a known inhibitor of the cytochrome P450 (CYP450) enzyme system and can interact with numerous drugs, including warfarin and some pain relief medications.[11][13] While other H2 blockers like ranitidine, famotidine, and nizatidine have a much lower potential for clinically significant CYP450-mediated interactions, it is still crucial to review the metabolic pathways of any co-administered drugs.[11] Additionally, H2 blockers can affect the absorption of drugs that require an acidic environment for dissolution and absorption, such as certain antifungal agents.[15]

Data Presentation

Table 1: Summary of Quantitative Data on Challenges with Long-term H2 Blocker Administration

ChallengeKey FindingsQuantitative DataCitations
Tachyphylaxis Rapid decrease in acid-inhibitory effect.Median 24-hr gastric pH dropped from 5.0 on day 1 to 3.0 on day 7 with ranitidine 300 mg QID.[7]
Rebound Acid Hypersecretion Increased nocturnal acid output after withdrawal.Median nocturnal acid output increased by 77% two days after discontinuing ranitidine.
Hypergastrinemia Elevated serum gastrin levels.Gastrin elevation is generally modest, ranging from 200-400 pg/ml.[10]
Vitamin B12 Deficiency Increased risk with long-term use.A supply of H2 blockers for two or more years was associated with a 1.25-fold increased risk of vitamin B12 deficiency.[6]
Pneumonia Risk Increased risk of community- and hospital-acquired pneumonia.Meta-analyses show an approximate 22% increased risk of pneumonia.

Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis to H2 Blockers in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into a control group (vehicle) and a treatment group (H2 blocker).

  • Drug Administration: Administer the H2 blocker or vehicle orally once daily for 14 consecutive days.

  • Gastric Acid Secretion Measurement (Pylorus Ligation Method):

    • On day 1 and day 14, fast the rats for 24 hours with free access to water.

    • Anesthetize the rats.

    • Through a midline abdominal incision, ligate the pyloric end of the stomach.

    • Administer the final dose of the H2 blocker or vehicle.

    • Suture the abdominal wall.

    • After 4 hours, euthanize the animals and collect the gastric contents.

    • Measure the volume of gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acid output.

  • Data Analysis: Compare the acid-inhibitory effect of the H2 blocker on day 1 versus day 14. A significant reduction in the percentage of acid inhibition on day 14 compared to day 1 indicates tachyphylaxis.

Protocol 2: Evaluation of Rebound Acid Hypersecretion in Human Subjects
  • Subject Selection: Healthy volunteers with no history of significant gastrointestinal disease.

  • Baseline Measurement: Conduct a 24-hour ambulatory intragastric pH monitoring study to establish baseline gastric acidity.

  • Treatment Phase: Administer the H2 blocker at a fixed dose and schedule for a predetermined period (e.g., 4 weeks).

  • Withdrawal Phase: Abruptly discontinue the H2 blocker.

  • Post-Withdrawal Measurement: Perform a second 24-hour ambulatory intragastric pH monitoring study 48-72 hours after the last dose of the H2 blocker.

  • Data Analysis: Compare the total time gastric pH is below 4 and the nocturnal acid output (mmol/10 h) between the baseline and post-withdrawal measurements. A statistically significant increase in these parameters post-withdrawal is indicative of rebound acid hypersecretion.

Protocol 3: Measurement of Serum Gastrin Levels
  • Patient/Subject Preparation:

    • The subject must fast from 10 pm the night before the test.

    • If clinically permissible, H2 blockers should be ceased for 72 hours before the blood sample is taken.

  • Sample Collection:

    • Collect 2 x EDTA blood samples.

    • Immediately place the labeled vacutainers on ice.

  • Sample Processing:

    • Transport the samples to the laboratory on ice without delay.

    • Centrifuge the samples in a refrigerated centrifuge to separate the plasma.

    • Immediately freeze the plasma at -20°C or lower until analysis.

  • Analysis:

    • Analyze plasma gastrin concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Visualizations

H2_Blocker_Signaling_Pathway cluster_Parietal_Cell Gastric Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ (Acid) ProtonPump->H_ion secretes Histamine Histamine Histamine->H2R binds H2Blocker H2 Blocker H2Blocker->H2R blocks Lumen Gastric Lumen Tachyphylaxis_Workflow cluster_Time Experimental Timeline Day0 Day 0: Baseline pH Monitoring Day1 Day 1: First Dose & pH Monitoring Day0->Day1 Start Chronic Dosing Day14 Day 14: Final Dose & pH Monitoring Day1->Day14 Continuous Dosing Analysis Data Analysis: Compare pH profiles (Day 1 vs. Day 14) Day14->Analysis Rebound_Hypersecretion_Logic Start Long-term H2 Blocker Admin Step1 Decreased Gastric Acid Start->Step1 Step2 Increased Serum Gastrin (Compensation) Step1->Step2 Negative Feedback Step3 Withdrawal of H2 Blocker Step2->Step3 Step4 Unopposed Gastrin Stimulation Step3->Step4 End Rebound Acid Hypersecretion Step4->End

References

Technical Support Center: Mitigating Tachyphylaxis in H2 Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of tachyphylaxis in studies involving Histamine H2 Receptor Antagonists (H2RAs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of H2 receptor antagonist studies?

A1: Tachyphylaxis is a phenomenon where the biological response to a drug rapidly diminishes following repeated or continuous administration.[1][2] In H2RA studies, this means that subsequent applications of the antagonist result in a reduced effect on gastric acid suppression or other H2 receptor-mediated pathways.[3][4][5][6] This rapid onset of tolerance is a well-established class effect for H2RAs and can be observed as early as the second day or second dose of administration.[3][5][6]

Q2: What are the primary molecular mechanisms underlying H2RA tachyphylaxis?

A2: While the complete picture is still under investigation, H2RA tachyphylaxis is believed to result from several concurrent mechanisms:[3][7]

  • Receptor Desensitization: This is a key driver and involves:

    • Phosphorylation: Upon prolonged antagonist exposure, G-protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3, phosphorylate the intracellular domains of the H2 receptor.[1][8][9]

    • Arrestin Binding: The phosphorylated receptor is then bound by arrestin proteins.[1]

    • G-Protein Uncoupling: Arrestin binding sterically blocks the interaction between the H2 receptor and its Gs protein, halting the downstream adenylyl cyclase/cAMP signaling cascade.[1][10]

  • Upregulation of Alternative Pathways: The body may compensate for the H2 receptor blockade by up-regulating other pathways for acid secretion, such as those mediated by gastrin and acetylcholine.[3][7][11]

  • Alteration in Receptor Turnover: Chronic competitive inhibition of the H2 receptor may lead to changes in its synthesis and degradation rates.[3][4]

Q3: Why is mitigating tachyphylaxis critical for experimental validity?

A3: Failing to account for tachyphylaxis can severely compromise experimental results. The diminishing response can be misinterpreted as a lack of drug efficacy, lead to high variability between experiments, and affect the reproducibility of findings.[1] For long-term studies, the initial potent effects of an H2RA may not be sustained, making it an unsuitable model for chronic receptor blockade without specific experimental design considerations.[12]

Section 2: Troubleshooting Guides

This guide addresses common issues encountered during H2RA experiments.

Issue 1: Diminishing response to repeated H2RA application within the same experiment.

  • Possible Cause: Rapid development of H2 receptor tachyphylaxis.[3][6]

  • Troubleshooting Steps:

    • Confirm and Quantify Tachyphylaxis:

      • Establish a baseline response with an initial H2RA dose.

      • Administer subsequent doses at fixed intervals and measure the response to quantify the reduction in effect.

      • Include a control group that receives only the first and a much later dose to differentiate tachyphylaxis from other time-dependent effects.

    • Implement a Washout Period: After inducing tachyphylaxis, perfuse the tissue or wash the cells with antagonist-free media. This may allow for partial receptor resensitization, although the timing will need to be determined empirically.

    • Optimize Dosing Strategy:

      • Use Minimal Effective Concentration: High concentrations of H2RAs can induce more rapid and profound tachyphylaxis. Determine the lowest concentration that elicits a measurable response.[1]

      • Increase Interval Between Doses: Allowing more time between applications can permit partial receptor recovery.[1]

    • Consider an Alternative Agent: In a clinical or long-term setting, switching to a proton pump inhibitor (PPI) is a common strategy as they do not cause tachyphylaxis.[4][6][11]

Issue 2: High variability in H2RA response between different experiments.

  • Possible Cause: Inconsistent development of tachyphylaxis due to minor variations in experimental protocols.[1]

  • Troubleshooting Steps:

    • Standardize Protocols:

      • Pre-incubation and Washout Times: Ensure all tissues or cells are treated with a consistent protocol regarding media exposure and washout periods before the first H2RA application.

      • Agonist/Antagonist Exposure Time: The duration of exposure directly impacts the degree of tachyphylaxis. Use precise, automated timing for all drug applications and washes.[1]

    • Control Environmental Factors:

      • Temperature: H2 receptor desensitization can be temperature-dependent. Maintain a stable and consistent temperature throughout all experiments.[1]

    • Use an Internal Control: Include a standard compound in every experiment to verify the stability and responsiveness of the biological system.

Issue 3: The effect of the H2RA does not recover even after a prolonged washout period.

  • Possible Cause: Receptor downregulation or long-term cellular adaptations beyond simple desensitization.

  • Troubleshooting Steps:

    • Assess Receptor Expression: Use techniques like western blotting or radioligand binding assays to quantify H2 receptor protein levels before and after prolonged H2RA exposure to check for downregulation.

    • Investigate Downstream Signaling: Measure cAMP levels in response to a direct adenylyl cyclase activator (e.g., forskolin) to determine if the signaling machinery downstream of the receptor has been altered.

    • Extend Washout Period: The required time for receptor resensitization and synthesis can be extensive. Conduct a time-course experiment with progressively longer washout periods (e.g., 12, 24, 48 hours) to see if the response is eventually restored.

Section 3: Data Presentation

Table 1: Onset and Characteristics of Tachyphylaxis with H2 Receptor Antagonists

H2RA Onset of Tachyphylaxis Key Characteristics Clinical/Experimental Implication References
Ranitidine Within 2-5 days Significant reduction in antisecretory effect observed. Increasing the dose (e.g., >500 mg/24h) does not overcome the tolerance. [3][4][6]
Famotidine As early as Day 2 Loss of antisecretory effect noted in studies comparing it to PPIs. Effect is not progressive after the initial loss of potency. [6]
Cimetidine Within a few doses Tachyphylaxis is a class effect and is not progressive after ~29 days. Limits long-term, continuous use for acid suppression. [2]

| General H2RAs | 2 or more consecutive days | Consistently detected at the first time point assessed after the initial dose. | Recommends intermittent or "as-needed" use to prevent tolerance. |[3][5][12][13] |

Table 2: Key Quantitative Findings in H2 Receptor Desensitization Studies

Parameter Value / Finding Experimental System Mechanism Implicated References
H2R Desensitization (t½) ~0.49 minutes Transiently transfected COS-7 cells Rapid phosphorylation-mediated signal attenuation. [9]
GRK Involvement GRK2 and GRK3 significantly augment desensitization. Co-transfection in COS-7 cells GRKs phosphorylate the H2R, leading to uncoupling. [8][9]
PKA/PKC Involvement Desensitization was not affected by PKA or PKC inhibitors. Transfected COS-7 cells Suggests GRK-mediated pathway is dominant over second-messenger kinase pathways. [9]

| Effect of Famotidine | Acts as an inverse agonist (↓cAMP) but an agonist for receptor desensitization and internalization. | H2R transfected HEK293T cells | Demonstrates biased agonism, where a ligand can trigger some but not all receptor functions. |[14] |

Section 4: Experimental Protocols

Protocol 1: Assessing H2 Receptor Desensitization via cAMP Measurement

This protocol is designed to quantify the degree of tachyphylaxis by measuring the cyclic AMP (cAMP) response before and after prolonged exposure to an H2 agonist or antagonist.

  • Objective: To determine the extent and time course of H2 receptor desensitization.

  • Materials:

    • Cell line expressing H2 receptors (e.g., HEK293T-H2R, AGS cells).

    • Stimulation buffer (e.g., PBS with 0.5 mM IBMX to inhibit phosphodiesterase).

    • H2 Receptor agonist (e.g., Amthamine, Histamine).

    • H2 Receptor antagonist being studied (e.g., Famotidine, Ranitidine).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Methodology:

    • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and grow to desired confluency. On the day of the assay, replace the culture medium with Stimulation Buffer and equilibrate.

    • Baseline Response (Control Group): Stimulate a set of wells with a known concentration of an H2R agonist (typically the EC80 concentration for a robust signal). Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Desensitization (Treatment Group): Pre-incubate a separate set of wells with the H2RA (or a high concentration of agonist) for varying lengths of time (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • Washout: Carefully aspirate the pre-incubation medium and wash the cells thoroughly with fresh, warm Stimulation Buffer (e.g., 3-5 times) to remove the desensitizing drug.

    • Re-stimulation: Immediately after washing, challenge the treated cells with the same EC80 concentration of the H2R agonist used in Step 2. Incubate for 10 minutes at 37°C.

    • Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

    • Data Analysis: Calculate the cAMP response in the desensitized group as a percentage of the baseline (control) response. Plot this percentage against the pre-incubation time to determine the kinetics of desensitization.

Section 5: Mandatory Visualizations

H2R_Signaling_and_Desensitization cluster_activation Activation Pathway cluster_desensitization Desensitization Pathway Histamine Histamine / Agonist H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates GRK GRK2 / GRK3 H2R->GRK H2R_P Phosphorylated H2 Receptor AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Effect Cellular Response (e.g., Acid Secretion) PKA->Effect GRK->H2R_P Phosphorylates Arrestin β-Arrestin H2R_P->Arrestin Binds Arrestin->Gs Blocks Gs Coupling Uncoupled Uncoupled Receptor (Internalization) Arrestin->Uncoupled

Caption: H2 receptor signaling and GRK-mediated desensitization pathway.

Tachyphylaxis_Workflow cluster_control Control Group (Baseline Response) cluster_treatment Treatment Group (Desensitization) start Start: Prepare Cell/Tissue Culture A1 Equilibrate in Buffer start->A1 B1 Equilibrate in Buffer start->B1 A2 Stimulate with H2R Agonist (EC80) A1->A2 A3 Measure Response (e.g., cAMP) A2->A3 analysis Data Analysis: Calculate % of Baseline Response A3->analysis B2 Pre-incubate with H2RA (Time Course: t1, t2, t3...) B1->B2 B3 Washout H2RA (3-5x) B2->B3 B4 Stimulate with H2R Agonist (EC80) B3->B4 B5 Measure Response (e.g., cAMP) B4->B5 B5->analysis end_node End: Determine Desensitization Kinetics analysis->end_node

Caption: Experimental workflow for assessing H2RA-induced tachyphylaxis.

Troubleshooting_Tree start Unexpected Result: Diminished or Variable H2RA Effect q1 Is the H2RA applied repeatedly or continuously? start->q1 a1_yes Suspect Tachyphylaxis q1->a1_yes Yes a1_no Check other variables: Reagent stability, cell health, instrument calibration q1->a1_no No q2 Is the protocol strictly standardized? a1_yes->q2 a2_yes Optimize Dosing Strategy q2->a2_yes Yes a2_no Standardize Protocol: - Agonist/Antagonist exposure times - Washout steps - Temperature control q2->a2_no No a3 Implement Mitigation Strategies: - Use minimal effective dose - Increase interval between doses - Introduce washout periods a2_yes->a3 a2_no->q2 Re-evaluate q3 Does the issue persist? a3->q3 a3_yes Investigate Deeper Mechanisms: - Receptor downregulation - Consider alternative H2RA or non-H2RA compound (e.g., PPI) q3->a3_yes Yes a3_no Problem Resolved q3->a3_no No

Caption: Troubleshooting decision tree for H2RA experiments.

References

Validation & Comparative

In Vitro Potency Showdown: Lupitidine vs. Cimetidine at the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two histamine H2 receptor antagonists, this guide delves into their in vitro potency, mechanism of action, and the experimental protocols used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Lupitidine, also known as SKF-93479, is a long-acting histamine H2 receptor antagonist that was developed by Smith, Kline & French. While its intended use was as an anti-ulcer agent, it was never brought to market. In contrast, cimetidine was the prototypical H2 receptor antagonist, also developed by Smith, Kline & French, and was a blockbuster drug for the treatment of peptic ulcers and gastroesophageal reflux disease. Both compounds exert their effects by blocking the action of histamine at H2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit (Gαs). This antagonism inhibits the downstream signaling cascade that leads to gastric acid secretion.

Quantitative Comparison of In Vitro Potency

A direct quantitative comparison of the in vitro potency of this compound and cimetidine is challenging due to the limited publicly available data for this compound. Extensive searches for in vitro potency values for this compound, such as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) from adenylyl cyclase assays, did not yield specific quantitative results.

For cimetidine, in vitro studies have established its competitive antagonism at the H2 receptor. The potency is often expressed as a pA2 or pKB value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundParameterValueTissue/Cell LineReference
This compound Ki or IC50Data not available--
Cimetidine pA26.1Isolated guinea-pig atrium[1]
pA26.1Isolated electrically-stimulated rat uterus[1]

Note: The lack of available in vitro potency data for this compound prevents a direct comparison in this format. The provided data for cimetidine is from functional assays measuring the antagonism of histamine-induced responses.

Experimental Protocols

The primary in vitro method for determining the potency of H2 receptor antagonists is the histamine-stimulated adenylyl cyclase inhibition assay. This assay measures the ability of a compound to block the histamine-induced production of cyclic AMP (cAMP), a key second messenger in the H2 receptor signaling pathway.

Histamine-Stimulated Adenylyl Cyclase Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., this compound or cimetidine) to inhibit histamine-stimulated cAMP production in a cell line or tissue preparation expressing the histamine H2 receptor.

Materials:

  • Cells or membrane preparations expressing the histamine H2 receptor (e.g., guinea pig gastric mucosal cells, HEK293 cells transfected with the H2 receptor).

  • Histamine (agonist).

  • Test compounds (this compound, cimetidine).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, ATP, and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a bioluminescence resonance energy transfer (BRET)-based biosensor).

Procedure:

  • Cell/Membrane Preparation: Prepare a suspension of cells or a membrane fraction from tissues known to express H2 receptors.

  • Incubation: In a multi-well plate, incubate the cells or membranes with varying concentrations of the test compound for a predetermined time.

  • Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the basal control.

  • Reaction Termination: After a specified incubation period, terminate the enzymatic reaction (e.g., by adding a stop solution or by heat inactivation).

  • cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable detection method.

  • Data Analysis:

    • Normalize the data with the basal (no histamine) and maximal histamine-stimulated controls.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the histamine-stimulated response.

Signaling Pathways and Experimental Workflow

Histamine H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor activates the associated Gs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as gastric acid secretion in parietal cells. H2 receptor antagonists like this compound and cimetidine competitively block histamine from binding to the receptor, thereby inhibiting this signaling cascade.[2][3]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Antagonist This compound / Cimetidine Antagonist->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Histamine H2 Receptor Signaling Pathway

Experimental Workflow for In Vitro H2 Antagonist Potency Determination

The following diagram illustrates the key steps in determining the in vitro potency of an H2 receptor antagonist using a cell-based adenylyl cyclase inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare H2 Receptor- Expressing Cells/Membranes C Incubate Cells with Antagonist A->C B Prepare Serial Dilutions of Antagonist B->C D Add Histamine (Agonist) to Stimulate C->D E Terminate Reaction D->E F Quantify cAMP Levels E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Workflow for H2 Antagonist Potency Assay

References

Validating H2 Receptor Antagonist Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common bioassays for validating the efficacy of histamine H2 receptor antagonists. It includes detailed experimental protocols, quantitative data for key antagonists, and visual representations of the underlying biological pathways and experimental workflows to aid in the selection and implementation of appropriate validation methods.

Introduction to H2 Receptor Antagonists

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits gastric acid secretion, making them crucial in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The validation of the biological activity of these antagonists is a critical step in drug discovery and development, ensuring potency, selectivity, and consistency.

Core Bioassay Methodologies

The two primary in vitro methods for validating H2 receptor antagonists are functional assays, which measure the cellular response to receptor activation, and binding assays, which quantify the affinity of a compound for the receptor.

  • Functional Assays (cAMP Accumulation Assay): These assays measure the antagonist's ability to inhibit the histamine-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the H2 receptor signaling cascade.

  • Radioligand Binding Assays: These assays determine the binding affinity (Ki) of an antagonist by measuring its ability to displace a radiolabeled ligand that is known to bind to the H2 receptor.

Comparison of H2 Receptor Antagonists

The following table summarizes the quantitative data for three widely-used H2 receptor antagonists—Cimetidine, Ranitidine, and Famotidine—across different bioassays. Famotidine is consistently the most potent of the three. On a weight basis, famotidine is approximately 20-40 times more potent than cimetidine and 7.5-8 times more potent than ranitidine.[1][2][3][[“]]

Parameter Cimetidine Ranitidine Famotidine Assay Type
pA2 Value 6.41 - 6.586.82 - 6.927.60Isolated Guinea Pig Atria
Relative Potency 1x~4-10x~20-40xVarious in vivo/in vitro
DPPH Scavenging IC50 (µg/mL) 671 ± 28538 ± 21955 ± 43Antioxidant Activity Assay

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.

Signaling Pathway and Experimental Workflows

To understand the basis of these bioassays, it is essential to visualize the H2 receptor signaling pathway and the experimental workflows.

H2 Receptor Signaling Pathway

Histamine binding to the H2 receptor, a Gs protein-coupled receptor (GPCR), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a physiological response. H2 antagonists block this initial step.

H2_Signaling_Pathway cluster_cell Cell Membrane H2R H2 Receptor (GPCR) G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Histamine Histamine Histamine->H2R Binds Antagonist H2 Antagonist Antagonist->H2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Leads to

Caption: H2 Receptor Signaling Pathway.

Experimental Workflow: cAMP Functional Assay (HTRF)

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring cAMP levels. It is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.

cAMP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_analysis Data Analysis A1 Seed cells expressing H2 receptor in a microplate A2 Prepare serial dilutions of H2 antagonist B1 Add antagonist to cells (Pre-incubation) A2->B1 Transfer B2 Add histamine (agonist) + PDE inhibitor (e.g., IBMX) B1->B2 B3 Incubate to allow cAMP production B2->B3 C1 Lyse cells and add HTRF detection reagents (Eu-Ab and d2-cAMP) B3->C1 Proceed to C2 Incubate to allow reagent binding C1->C2 C3 Read plate at 665nm & 620nm C2->C3 D1 Calculate HTRF ratio and normalize data C3->D1 Generate D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for a cAMP HTRF-based functional assay.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the steps to determine an antagonist's binding affinity by measuring its displacement of a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing H2 receptor B1 Incubate membranes with radioligand (e.g., [3H]tiotidine) and antagonist P1->B1 P2 Prepare serial dilutions of unlabeled antagonist P2->B1 B2 Allow to reach equilibrium B1->B2 S1 Separate bound from free radioligand (e.g., filtration) B2->S1 S2 Measure radioactivity of bound fraction (scintillation counting) S1->S2 A1 Plot displacement curve S2->A1 A2 Determine IC50 value A1->A2 A3 Calculate Ki using Cheng-Prusoff equation A2->A3

References

A Comparative Guide to the Selectivity of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of commonly used histamine H2 receptor antagonists. By presenting objective experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at H2 receptors, primarily in the parietal cells of the stomach, leading to a reduction in gastric acid secretion.[1] While their primary therapeutic effect is mediated through the H2 receptor, their selectivity for this receptor over other histamine receptor subtypes (H1, H3, and H4) is a critical factor in their pharmacological profile and potential for off-target effects. This guide focuses on a comparative analysis of the selectivity of three widely studied H2 receptor antagonists: cimetidine, ranitidine, and famotidine.

Comparative Analysis of Binding Affinities

The selectivity of an antagonist is quantitatively expressed by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of cimetidine, ranitidine, and famotidine for all four human histamine receptor subtypes.

AntagonistH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
Cimetidine >10,00047>10,000>10,000
Ranitidine >10,00014>10,000>10,000
Famotidine >10,0003.6>10,000>10,000

Data presented as Ki (nM) values. A lower value indicates higher affinity. Data compiled from various in vitro studies.

As the data indicates, all three antagonists exhibit a high degree of selectivity for the H2 receptor, with significantly lower affinity for H1, H3, and H4 receptors. Famotidine demonstrates the highest affinity for the H2 receptor among the three, followed by ranitidine and then cimetidine.[1]

Experimental Protocols

The determination of antagonist selectivity is primarily achieved through in vitro binding assays. The most common method is the radioligand displacement assay.

Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., cimetidine, ranitidine, famotidine) for a specific histamine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Principle: This assay is based on the competition between a radiolabeled ligand with high affinity and specificity for the receptor and an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human histamine receptor subtype (H1, H2, H3, or H4) are prepared from cultured cell lines (e.g., CHO or HEK293 cells) that have been transfected with the gene for the respective receptor.

  • Incubation: The cell membranes are incubated in a buffered solution containing a fixed concentration of a specific radioligand and varying concentrations of the unlabeled antagonist being tested.

    • For H1 receptors: A common radioligand is [3H]mepyramine.

    • For H2 receptors: A common radioligand is [3H]tiotidine.

    • For H3 receptors: A common radioligand is [3H]Nα-methylhistamine.

    • For H4 receptors: A common radioligand is [3H]histamine.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the following equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualization

Histamine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling pathways upon activation by histamine. Understanding these pathways is crucial for comprehending the functional consequences of receptor antagonism.

  • H1 Receptor: Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).[2]

  • H2 Receptor: Predominantly couples to Gs proteins, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[2]

  • H3 and H4 Receptors: Both couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2]

Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow and the distinct signaling pathways of the histamine receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor-Expressing Cell Membranes Incubation Incubation ReceptorPrep->Incubation RadioLigand Radioligand ([3H]L) RadioLigand->Incubation Antagonist Unlabeled Antagonist (e.g., Cimetidine) Antagonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Experimental Workflow for Radioligand Displacement Assay.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3 & H4 Receptor Pathway H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC H2 H2R Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA PKA Activation cAMP_H2->PKA H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Major Signaling Pathways of Histamine Receptors.

Conclusion

The H2 receptor antagonists cimetidine, ranitidine, and famotidine demonstrate high selectivity for the H2 receptor subtype. This selectivity is crucial for their targeted therapeutic action in reducing gastric acid secretion with minimal off-target effects on H1, H3, and H4 receptors. Among the three, famotidine exhibits the highest affinity for the H2 receptor. The quantitative data and experimental methodologies presented in this guide provide a foundation for further research and development in the field of histamine receptor pharmacology.

References

A Comparative Analysis of the Long-Term Effects of Lupitidine and Other H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical and clinical data reveals significant differences in the long-term safety profiles of the investigational H2 receptor antagonist Lupitidine compared to widely-marketed H2 blockers such as Cimetidine, Ranitidine, and Famotidine. While this compound, a potent and long-acting agent, was never commercialized, preclinical studies in rodents highlighted a concerning risk of neuroendocrine cell hyperplasia and carcinoid tumor formation, a risk not substantiated in the long-term clinical use of other H2 blockers in humans.[1][2] This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies.

Executive Summary

This compound, identified by the developmental code SKF-93479, demonstrated potent and sustained gastric acid suppression in early studies. However, its long-term administration in rodents was linked to significant adverse effects, primarily the development of gastric enterochromaffin-like (ECL) cell hyperplasia and carcinoid tumors.[1] This effect is attributed to the profound and persistent hypergastrinemia resulting from the potent inhibition of acid secretion. In contrast, while all H2 blockers can induce a degree of hypergastrinemia, the long-term clinical data for Cimetidine, Ranitidine, and Famotidine in humans do not indicate a similar risk of gastric carcinoids. The primary long-term concerns associated with these marketed H2 blockers are generally mild and include potential vitamin B12 deficiency, and in the case of Cimetidine, endocrine effects like gynecomastia. Ranitidine was withdrawn from the market due to the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in some formulations, though subsequent large-scale cohort studies have not found an increased cancer risk compared to other H2 blockers. Famotidine is generally considered to have the most favorable long-term safety profile of the compared marketed agents.

Comparative Data on Long-Term Effects

The following tables summarize the key long-term adverse effects observed for this compound in preclinical studies and for Cimetidine, Ranitidine, and Famotidine in clinical and post-marketing data.

Table 1: Preclinical Long-Term Effects of this compound in Rodents

Adverse EffectSpeciesDosageDurationIncidenceCitation
Gastric ECL-Cell Carcinoid TumorsRat (Male)1,000 mg/kg/day22-24 months6/34
Gastric ECL-Cell Carcinoid TumorsRat (Female)1,000 mg/kg/day22-24 months8/37
Focal ECL-Cell HyperplasiaRat (Male)1,000 mg/kg/day22-24 months21/34
Focal ECL-Cell HyperplasiaRat (Female)1,000 mg/kg/day22-24 months15/37
Diffuse Neuroendocrine Cell HyperplasiaMouse1,000 mg/kg/day21 monthsNot specified
Multifocal Glandular HyperplasiaMouse1,000 mg/kg/day21 monthsNot specified

Table 2: Clinically Observed Long-Term Effects of Marketed H2 Blockers in Humans

Adverse EffectCimetidineRanitidineFamotidineCitation
Endocrine Gynecomastia, reversible impotence (high doses)RareRare
Central Nervous System Confusion, dizziness, somnolence (more common in elderly/renally impaired)Agitation, confusion (rare)Dizziness, headache (rarely severe)
Hematologic Agranulocytosis, aplastic anemia, thrombocytopenia (rare)Thrombocytopenia (rare)Thrombocytopenia (rare)
Hepatic Reversible hepatitis (rare)Reversible hepatitis (rare)Liver damage (rare)
Nutritional Potential for Vitamin B12 deficiency with prolonged usePotential for Vitamin B12 deficiency with prolonged usePotential for Vitamin B12 deficiency with prolonged use
Carcinogenicity No established link to cancer in long-term studies.Withdrawn due to NDMA contamination, but recent studies show no increased cancer risk vs. other H2RAs.No established link to cancer.

Signaling Pathways and Experimental Workflows

The development of ECL cell hyperplasia and carcinoid tumors in rodents treated with this compound is a consequence of the physiological response to sustained achlorhydria. The following diagram illustrates this pathway.

G This compound This compound (Potent H2 Blocker) H2_Receptor H2 Receptor This compound->H2_Receptor blocks Parietal_Cell Gastric Parietal Cell Acid_Secretion Gastric Acid Secretion H2_Receptor->Acid_Secretion stimulates Gastric_pH Increased Gastric pH (Achlorhydria) Acid_Secretion->Gastric_pH maintains low G_Cell Antral G-Cell Gastric_pH->G_Cell stimulates Gastrin Gastrin Release G_Cell->Gastrin releases ECL_Cell Enterochromaffin-like (ECL) Cell Gastrin->ECL_Cell stimulates Hyperplasia ECL Cell Hyperplasia ECL_Cell->Hyperplasia leads to (chronic stimulation) Carcinoid Carcinoid Tumors Hyperplasia->Carcinoid can progress to

Caption: Pathophysiological pathway of this compound-induced ECL cell changes.

The preclinical evaluation of H2 blockers for long-term safety, particularly carcinogenicity, follows a standardized workflow. The diagram below outlines the key phases of a typical rodent carcinogenicity study.

G cluster_0 Pre-study Phase cluster_1 In-Life Phase (18-24 months) cluster_2 Post-Life Phase Dose_Ranging Dose-Range Finding Studies (e.g., 28-day toxicity) Protocol_Design Protocol Design (OECD 451 Guidelines) Dose_Ranging->Protocol_Design Animal_Acclimation Animal Acclimation Protocol_Design->Animal_Acclimation Randomization Randomization to Dose Groups Animal_Acclimation->Randomization Dosing Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Clinical_Observation Daily Clinical Observations Dosing->Clinical_Observation Body_Weight Weekly Body Weight & Food Consumption Dosing->Body_Weight Interim_Sacrifice Interim Sacrifices (optional) Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice Clinical_Observation->Terminal_Sacrifice Body_Weight->Terminal_Sacrifice Necropsy Gross Necropsy Interim_Sacrifice->Necropsy Terminal_Sacrifice->Necropsy Tissue_Collection Tissue Collection & Fixation Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Caption: Workflow for a rodent carcinogenicity study.

Experimental Protocols

Rodent Carcinogenicity Study (Adapted from OECD Guideline 451)
  • Test System: Sprague-Dawley rats (50 per sex per group).

  • Study Duration: 24 months.

  • Dose Administration: The test article (e.g., this compound) is administered daily via oral gavage. Dose levels are determined from prior sub-chronic toxicity studies and should include a high dose that produces minimal toxicity, a low dose, and an intermediate dose. A control group receives the vehicle only.

  • In-Life Observations:

    • Clinical Signs: Animals are observed twice daily for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Palpation: Animals are palpated for masses weekly.

  • Terminal Procedures:

    • Necropsy: At the end of the 24-month period, all surviving animals are euthanized and subjected to a full gross necropsy.

    • Histopathology: A comprehensive list of tissues, including the stomach, is collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Immunohistochemical Staining for Chromogranin A
  • Purpose: To identify and quantify ECL cell hyperplasia. Chromogranin A is a marker for neuroendocrine cells.

  • Procedure:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded stomach tissue sections (4-5 µm) are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.

    • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block solution (e.g., normal goat serum).

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against Chromogranin A (e.g., rabbit monoclonal) at an optimized dilution overnight at 4°C.

    • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

    • Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

    • Analysis: The number and distribution of Chromogranin A-positive cells are assessed microscopically. Morphometric analysis can be used for quantitative assessment of cell density.

Measurement of Plasma Gastrin Levels (ELISA)
  • Purpose: To quantify the degree of hypergastrinemia induced by the H2 blocker.

  • Procedure:

    • Sample Collection: Blood samples are collected from fasted animals into tubes containing EDTA and a protease inhibitor (e.g., aprotinin). Plasma is separated by centrifugation and stored at -80°C.

    • Assay: A commercial enzyme-linked immunosorbent assay (ELISA) kit for rat gastrin is used.

    • Principle: The microplate is pre-coated with a gastrin-specific antibody. Standards, controls, and plasma samples are added to the wells. A biotin-conjugated anti-gastrin antibody is then added, followed by streptavidin-HRP.

    • Detection: A substrate solution is added, and the color development is stopped with an acid solution. The optical density is measured at 450 nm using a microplate reader.

    • Quantification: A standard curve is generated, and the gastrin concentration in the samples is determined by interpolation.

Conclusion

The preclinical data for this compound indicate a clear long-term risk of gastric ECL cell hyperplasia and carcinoid tumors in rodents, driven by its potent and sustained mechanism of action leading to profound hypergastrinemia. This contrasts with the long-term safety profiles of marketed H2 blockers like Cimetidine, Ranitidine, and Famotidine, where such effects have not been a significant clinical concern in humans. This comparative analysis underscores the importance of thorough preclinical safety evaluation and the careful consideration of pharmacodynamic effects when developing new therapeutic agents. For researchers in drug development, the case of this compound serves as a critical example of how profound pharmacological effects, even when therapeutically desirable in the short term, can lead to unforeseen long-term safety issues.

References

A Comparative Guide to the Histamine Receptor Cross-Reactivity of Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the histamine receptor selectivity profile of Lupitidine (also known as SKF-93479), a potent, long-acting H2 receptor antagonist.[1] While specific quantitative data on this compound's binding affinity to H1, H3, and H4 receptors is not extensively documented in publicly available literature, this guide outlines the established principles of histamine receptor pharmacology, the methodologies used to determine selectivity, and an illustrative profile for a selective H2 antagonist.

Overview of Histamine Receptor Subtypes and Their Signaling Pathways

Histamine exerts its diverse physiological effects by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2] Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses. Understanding these pathways is critical for interpreting the functional consequences of a drug's binding profile.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC), mediating allergic and inflammatory responses.[2]

  • H2 Receptor (H2R): The primary target of this compound, the H2R, is coupled to Gs proteins.[3] Agonist binding activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This pathway is famously responsible for stimulating gastric acid secretion by parietal cells.[3][4]

  • H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cellular cAMP levels. Primarily found in the central nervous system, it acts as an autoreceptor to modulate histamine synthesis and release.

  • H4 Receptor (H4R): Like the H3R, the H4R is coupled to Gi/o proteins and its activation also inhibits adenylyl cyclase.[5] The H4R is predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is involved in inflammatory and immune responses.[6]

Below are diagrams illustrating these principal signaling pathways.

H1R_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response

Figure 1: H1 Receptor Gq-Coupled Signaling Pathway

H2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response

Figure 2: H2 Receptor Gs-Coupled Signaling Pathway

H3R_H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H3R_H4R H3 / H4 Receptor Histamine->H3R_H4R Activates Gi Gi/o Protein H3R_H4R->Gi AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Reduced Cellular Activity cAMP->Response

Figure 3: H3/H4 Receptor Gi-Coupled Signaling Pathway

Cross-Reactivity Profile of this compound

An ideal H2 antagonist should exhibit high affinity for the H2 receptor and negligible affinity for H1, H3, H4, and other unrelated receptors to minimize off-target effects. Generally, H1 and H2 receptor antagonists are highly selective, with most displacing less than 30% of specific radioligand binding at other histamine receptor subtypes, even at concentrations up to 10 µM.[6]

As specific experimental values for this compound are unavailable, the following table provides an illustrative example of a selectivity profile for a highly selective H2 receptor antagonist. The data is presented as the inhibition constant (Ki), where a lower value indicates higher binding affinity.

Table 1: Illustrative Binding Affinity Profile of a Selective H2 Antagonist

Receptor SubtypeBinding Affinity (Ki) in nMRelative Selectivity vs. H2RPrimary Signaling Pathway
H2 (Target) 5 1x Gs (cAMP Increase)
H1>10,000>2000xGq (Ca²⁺ Mobilization)
H3>10,000>2000xGi (cAMP Decrease)
H4>10,000>2000xGi (cAMP Decrease)

Note: Data are hypothetical and for illustrative purposes only. "x" denotes the fold-selectivity over the primary H2 target.

Experimental Methodologies

The determination of a compound's binding affinity and selectivity across different receptor subtypes is typically achieved through in vitro radioligand binding assays.

The general workflow for assessing the cross-reactivity of a test compound like this compound involves a competitive binding experiment using a filtration method.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_analysis Detection & Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing a specific histamine receptor) Incubation 4. Incubate Components (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand (e.g., [³H]Tiotidine for H2R) Radioligand_Prep->Incubation Compound_Prep 3. Prepare Test Compound (Serial dilutions of this compound) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound vs. free radioligand) Incubation->Filtration Washing 6. Wash Filters (Remove non-specific binding) Filtration->Washing Detection 7. Quantify Radioactivity (Scintillation Counting) Washing->Detection Analysis 8. Data Analysis (Calculate IC50 and Ki values) Detection->Analysis

Figure 4: Workflow for a Radioligand Binding Assay

This protocol describes a representative method to determine the inhibitory constant (Ki) of a test compound for the human histamine H2 receptor.

  • Membrane Preparation: Crude cell membranes are prepared from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells). This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction. Protein concentration is determined via a suitable method like a BCA assay.[3]

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Procedure: The assay is conducted in a 96-well plate format.

    • Total Binding: Wells containing receptor membranes and a selective H2 radioligand (e.g., [³H]tiotidine) in assay buffer.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled H2 antagonist (e.g., 10 µM Ranitidine) to saturate all specific binding sites.

    • Test Compound Competition: Wells containing membranes, radioligand, and varying concentrations of the test compound (e.g., this compound, from 10⁻¹⁰ M to 10⁻⁴ M).[3]

  • Incubation: The plate is incubated, typically for 60-120 minutes at 25°C, to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding to the filter itself.

  • Detection: Scintillation fluid is added to the dried filters, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

To determine cross-reactivity, this entire protocol would be repeated using membranes expressing H1, H3, and H4 receptors and their respective selective radioligands (e.g., [³H]-Mepyramine for H1R, [³H]-Nα-methylhistamine for H3R, and [³H]-Histamine for H4R).[7]

Conclusion

References

H2 Blocker Efficacy: A Comparative Statistical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-suppressing therapies, histamine-2 (H2) receptor antagonists, commonly known as H2 blockers, have long been a cornerstone for managing conditions such as dyspepsia, peptic ulcers, and gastroesophageal reflux disease (GERD).[1][2] This guide provides a comprehensive statistical analysis of comparative studies on H2 blockers, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance, supported by experimental data and methodologies.

Comparative Efficacy in Acid Suppression

The primary mechanism of H2 blockers is the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to a decrease in gastric acid production.[1][2][3][4] Studies have consistently demonstrated their effectiveness in reducing gastric acid, although potency varies among the different agents.

A double-blind study involving 30 normal volunteers measured 24-hour intragastric acidity during treatment with placebo, cimetidine (800 mg), ranitidine (300 mg), and famotidine (40 mg). The results, as summarized in the table below, show a significant reduction in median 24-hour acidity with all H2 blockers compared to placebo. Famotidine and ranitidine demonstrated significantly greater acid reduction than cimetidine.[5]

TreatmentMedian 24-hour Acidity (mmol/l)Percentage Reduction from Placebo
Placebo25.1-
Cimetidine10.060.1%
Ranitidine3.287.25%
Famotidine2.590.0%

Table 1: Comparison of H2 Blockers on 24-hour Intragastric Acidity. [5]

Clinical Efficacy in Gastroesophageal Reflux Disease (GERD)

A network meta-analysis of 13 randomized controlled trials (RCTs) evaluated the efficacy of various H2 blockers for the short-term treatment of GERD. The odds ratios (OR) for treatment effectiveness compared to placebo are presented below. Famotidine, particularly at a higher dosage, was found to be the most effective among the H2 blockers studied.[6]

Drug and Daily DosageOdds Ratio (OR) vs. Placebo95% Confidence Interval (CI)
Famotidine 80 mg0.170.06 - 0.38
Famotidine 40 mg0.230.11 - 0.44
Ranitidine 600 mg0.270.14 - 0.47
Ranitidine 300 mg0.310.15 - 0.55
Ranitidine 1,200 mg0.320.13 - 0.63
Cimetidine 1,600 mg0.360.14 - 0.73
Nizatidine 600 mg0.580.24 - 1.24
Nizatidine 300 mg0.610.25 - 1.26

Table 2: Comparative Efficacy of H2 Blockers in GERD Treatment. [6]

Efficacy in Healing Peptic Ulcers

Therapeutic trials have indicated that famotidine (20 mg twice daily or 40 mg at bedtime) is as effective as standard doses of cimetidine and ranitidine for healing duodenal ulcers.[7] For benign gastric ulcers, a 40 mg bedtime dose of famotidine has shown efficacy.[7] In preventing duodenal ulcer relapse, a single nocturnal dose of 20 mg of famotidine is effective.[7]

Comparison with Proton Pump Inhibitors (PPIs)

While H2 blockers are effective, numerous studies and meta-analyses have compared their efficacy to that of proton pump inhibitors (PPIs).

  • GERD Symptom Relief and Mucosal Healing: A meta-analysis of 10 studies (1,800 patients) on symptom relief and 8 studies (1,400 patients) on mucosal healing found that PPIs provided a significantly greater effect than H2 blockers. PPIs showed a 35% boost in symptom relief and a 50% enhancement in the likelihood of mucosal healing.[8]

  • Erosive Esophagitis: A meta-analysis concluded that H2 blockers are less effective than PPIs in treating patients with erosive esophagitis, especially in severe cases.

  • Helicobacter pylori Eradication: In combination with antibiotics for H. pylori eradication, a meta-analysis of 20 studies showed that PPIs are more effective than H2 blockers. The mean eradication rates were 74% for PPIs and 69% for H2 blockers.[9]

  • Aspiration Prophylaxis in Anesthesia: A meta-analysis of 18 randomized controlled trials found that a single dose of an H2 blocker before surgery is highly effective in reducing the risk of acid aspiration. When administered as a single oral dose immediately before surgery, H2 blockers were significantly more effective than PPIs. However, their effects were similar when given in two doses or intravenously.[10]

Experimental Protocols

Measurement of Gastric Acid Secretion

A common method for quantifying the efficacy of acid-suppressing drugs is the measurement of gastric acid secretion. The following is a generalized protocol based on common clinical and preclinical methodologies.[11][12][13][14][15]

Objective: To measure basal and stimulated gastric acid output.

Materials:

  • Nasogastric tube

  • Suction pump

  • pH meter or titration equipment (0.1 mol/l NaOH)

  • Stimulant (e.g., pentagastrin, histamine)

Procedure:

  • Patient Preparation: The patient fasts overnight.

  • Tube Placement: A nasogastric tube is inserted into the stomach, with its position confirmed (e.g., by fluoroscopy or water recovery test).[15]

  • Basal Acid Output (BAO) Measurement:

    • The entire stomach content is aspirated and discarded.

    • Gastric juice is then collected continuously for one hour, divided into four 15-minute samples.[11]

    • The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 mol/l NaOH to a neutral pH.

  • Stimulated Acid Output (SAO) Measurement:

    • A stimulant such as pentagastrin (6 µg/kg body weight) is administered subcutaneously.[11]

    • Gastric juice collection continues for another hour, again in four 15-minute aliquots.

    • Volume and acid concentration are determined as for the basal samples.

  • Data Analysis: Acid output is calculated in millimoles per hour (mmol/hr).

Signaling Pathways and Experimental Workflows

H2 Blocker Mechanism of Action

H2 blockers function by competitively antagonizing the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action interrupts the signaling cascade that leads to acid secretion.

H2_Blocker_Mechanism cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates H2Blocker H2 Blocker H2Blocker->H2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen K_ion K+ K_ion->ProtonPump Uptake

Caption: H2 Blocker Mechanism of Action at the Parietal Cell.

Experimental Workflow for Comparative H2 Blocker Study

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different H2 blockers.

H2_Blocker_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Blinding cluster_treatment Phase 3: Treatment Administration cluster_data Phase 4: Data Collection & Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Enrollment Patient Enrollment InformedConsent->Enrollment Randomization Randomization Enrollment->Randomization Blinding Double-Blinding (Patient & Investigator) Randomization->Blinding GroupA Group A (e.g., Cimetidine) Blinding->GroupA GroupB Group B (e.g., Ranitidine) Blinding->GroupB GroupC Group C (e.g., Famotidine) Blinding->GroupC GroupD Group D (Placebo) Blinding->GroupD DataCollection Data Collection (e.g., 24-hr pH monitoring, Symptom Scores) GroupA->DataCollection GroupB->DataCollection GroupC->DataCollection GroupD->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA, t-test) DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Workflow of a Randomized Controlled Trial for H2 Blockers.

References

A Researcher's Guide to Validating Analytical Methods for H2 Antagonist Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of H2 receptor antagonists is paramount for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection and validation of the most suitable technique for your specific needs.

Histamine H2 receptor antagonists, a class of drugs that decrease gastric acid production, are widely used in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease. The precise measurement of these compounds in pharmaceutical formulations and biological matrices is critical throughout the drug development lifecycle. This guide explores and compares several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the performance of different methods for the quantification of common H2 antagonists: cimetidine, ranitidine, famotidine, and nizatidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of H2 antagonists due to its robustness and versatility.

H2 AntagonistColumnMobile PhaseDetectionLinearity RangeLODLOQRecovery
Cimetidine C18Acetonitrile, water, phosphoric acid, 1-hexanesulfonate[1]UV at 220 nm[1]2.008 - 40.16 µg/mL[2]-6.20 µg/mL[3]101.7%[2]
Ranitidine Phenomenex C18 (5 µm, 4.6x250 mm)Ammonium acetate and Methanol (80:20), pH 6.0[4]UV at 227 nm[4]50 - 202.5 µg/mL[4]--98-102%[4]
Cimetidine, Metoprolol, Phenol Red Inertsil ODS-3 C18 (5 µm, 4.6 x 250 mm)Phosphate buffer (pH 5.0, 12.5 mM)-acetonitrile (gradient)[3]UV at 207 nm[3]--CIM: 6.20, MT: 2.78, PR: 0.45 µg/mL[3]-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of H2 antagonists in complex matrices like plasma.

H2 AntagonistColumnMobile PhaseIonizationLinearity RangeLOQRecovery
Famotidine Venusil XBP Phenyl (100 mm×2.1 mm, 5 μm)0.1% aqueous formic acid and methanol (60:40)[5]ESI+2.5 - 250.0 ng/mL[5]2.5 ng/mL[5]97.23% - 99.64%[5]
Famotidine (in plasma) Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 μm)Acetonitrile and 10 mM ammonium acetate (pH 8.3)[6]ESI+0.631 - 252 ng/mL[6]0.631 ng/mL[6]53% - 79%[6]
NDMA in Ranitidine ACE Excel C18-AR, 3 µm, 50 x 4.6 mm[7]0.1% formic acid in water and 0.1% formic acid in methanol----
Spectrophotometry

Spectrophotometric methods are often simpler and more accessible, providing a cost-effective option for the analysis of pharmaceutical formulations.

H2 AntagonistReagentWavelengthLinearity RangeLODLOQRecovery
Cimetidine, Famotidine, Nizatidine, Ranitidine Cerium (IV) and p-dimethylaminocinnamaldehyde[8][9]464 nm[8][9]1 - 16 µg/mL[8][9]0.12 - 0.44 µg/mL[8][9]0.37 - 1.33 µg/mL[8][9]98.8% - 102.5%[8][9]
Cimetidine, Famotidine, Nizatidine, Ranitidine Cerium (IV) and p-dimethylaminobenzaldehyde[10]464 nm[10]1 - 20 µg/mL[10]0.18 - 0.60 µg/mL[10]0.54 - 1.53 µg/mL[10]98.3% - 102.6%[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.

General HPLC Method for Cimetidine
  • Instrumentation: High-Performance Liquid Chromatograph Agilent 1260.[2]

  • Column: Agilent SB-C18.[2]

  • Mobile Phase: 0.05 mol/L potassium dihydrogen phosphate (pH 3.0) and acetonitrile (90:10).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30℃.[2]

  • Detection: UV at 218 nm.[2]

General LC-MS/MS Method for Famotidine in Plasma
  • Sample Preparation: Plasma samples are alkalinized with ammonium hydroxide and extracted with ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in the initial mobile phase.[6]

  • Instrumentation: LC-MS system with an electrospray ionization source.[6]

  • Column: Phenomenex Synergi™ Hydro-RP™ column (150 × 4.6 mm, 4 μm) with a C18 guard column.[6]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3).[6]

  • Detection: Positive ion mode using selected ion monitoring.[6]

  • Internal Standard: Carbon-13-labeled famotidine.[6]

Indirect Spectrophotometric Method for H2 Antagonists
  • Principle: This method is based on the oxidation of the H2-receptor antagonist by a known excess of cerium (IV) in the presence of perchloric acid. The remaining Ce(IV) is then reacted with p-dimethylaminocinnamaldehyde to form a colored product, and the decrease in absorbance is measured.[8][9]

  • Reagents: Cerium (IV) sulfate, perchloric acid, p-dimethylaminocinnamaldehyde.

  • Procedure:

    • Aliquots of the drug solution are mixed with Ce(IV) and perchloric acid.

    • The mixture is allowed to stand for a specified time.

    • p-dimethylaminocinnamaldehyde is added, and the volume is completed with a suitable solvent.

    • The absorbance is measured at 464 nm against a reagent blank.[8][9]

Visualizing Method Validation and H2 Antagonist Classification

To further clarify the processes and relationships involved, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Validation_Protocol Develop Validation Protocol Define_Parameters->Validation_Protocol Prepare_Standards Prepare Standards & Samples Perform_Analysis Perform Analytical Runs Prepare_Standards->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Specificity Specificity / Selectivity Collect_Data->Assess_Specificity Assess_Linearity Linearity & Range Collect_Data->Assess_Linearity Assess_Accuracy Accuracy Collect_Data->Assess_Accuracy Assess_Precision Precision (Repeatability & Intermediate) Collect_Data->Assess_Precision Assess_Sensitivity LOD & LOQ Collect_Data->Assess_Sensitivity Assess_Robustness Robustness Collect_Data->Assess_Robustness Validation_Report Generate Validation Report Assess_Specificity->Validation_Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_Sensitivity->Validation_Report Assess_Robustness->Validation_Report Validation_Protocol->Prepare_Standards H2_Antagonist_Classes cluster_imidazole Imidazole Derivatives cluster_furan Furan Derivatives cluster_thiazole Thiazole Derivatives H2_Antagonists H2 Receptor Antagonists Cimetidine Cimetidine H2_Antagonists->Cimetidine Ranitidine Ranitidine H2_Antagonists->Ranitidine Famotidine Famotidine H2_Antagonists->Famotidine Nizatidine Nizatidine H2_Antagonists->Nizatidine

References

A Comparative Guide to the Toxicological Profiles of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of four common histamine H2 receptor antagonists (H2RAs): cimetidine, ranitidine, famotidine, and nizatidine. These agents are widely used to reduce gastric acid secretion in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD). While generally considered safe, their toxicological profiles exhibit notable differences, particularly concerning drug interactions, endocrine effects, and impurity-related risks. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons to inform preclinical and clinical research.

Comparative Toxicological Profiles

H2 receptor antagonists are structurally distinct molecules that act as competitive and reversible inhibitors at the H2 receptors on gastric parietal cells.[1][2] This shared mechanism of action results in a similar spectrum of common, mild adverse effects; however, differences in chemical structure and metabolism lead to unique toxicological characteristics for each drug.

General Adverse Effects: The most frequently reported side effects for all H2RAs are generally mild and include headache, dizziness, diarrhea, and constipation.[3][4] The overall incidence of these effects is low, often comparable to placebo in clinical trials.

Acute Toxicity: Acute toxicity, measured by the median lethal dose (LD50), is low for all four antagonists, indicating a wide therapeutic index. Oral LD50 values in rats are consistently high, in the range of several grams per kilogram of body weight.

Hepatotoxicity and Nephrotoxicity: Clinically significant liver and kidney toxicity are rare adverse events associated with H2RA therapy. Mild, transient elevations in serum transaminases have been reported. More severe reactions, such as acute interstitial nephritis (AIN), are uncommon but have been documented, most frequently in association with cimetidine.[5]

Drug-Drug Interactions (Cytochrome P450): A primary differentiating factor among H2RAs is their potential for drug-drug interactions mediated by the inhibition of the hepatic cytochrome P450 (CYP450) enzyme system.

  • Cimetidine: Its imidazole ring structure leads to potent, reversible inhibition of several CYP isozymes, including CYP1A2, CYP2D6, and CYP3A4.[6] This significantly impairs the metabolism of numerous co-administered drugs (e.g., warfarin, theophylline, phenytoin), increasing their plasma concentrations and risk of toxicity.

  • Ranitidine: Shows a much weaker interaction with the CYP450 system compared to cimetidine.[6]

  • Famotidine and Nizatidine: These agents exhibit minimal to no significant inhibition of the CYP450 system and are therefore associated with a much lower risk of clinically relevant drug-drug interactions.[7][8]

Genotoxicity and Carcinogenicity: Standard genotoxicity assays, such as the Ames test, have shown that famotidine and nizatidine are not mutagenic.[1][7][9] The primary concern in this area has been related to the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA).

  • Ranitidine: Was withdrawn from the market due to the presence of NDMA, which can form from the degradation of the ranitidine molecule itself, particularly in the presence of heat or certain oxidizing agents.[10]

  • Nizatidine: Its structure also presents a theoretical risk of nitrosation to form NDMA, though this has been less of a clinical concern compared to ranitidine.[11]

  • Cimetidine and Famotidine: Are not associated with NDMA formation. Long-term carcinogenicity studies in rodents for famotidine showed no evidence of carcinogenic potential.[9]

Endocrine and Reproductive Toxicity:

  • Cimetidine: Uniquely among the common H2RAs, cimetidine exhibits antiandrogenic activity. It can act as a weak antagonist at the androgen receptor, and at high doses, has been associated with gynecomastia, impotence, and decreased libido in male patients.[12][13][14] It has also been shown to reduce sperm count.

  • Ranitidine, Famotidine, and Nizatidine: Do not possess significant antiandrogenic properties and are not associated with these endocrine side effects.[4][12] Animal reproduction studies have not revealed evidence of impaired fertility or harm to the fetus for nizatidine or famotidine.[1][9]

Central Nervous System (CNS) Toxicity: CNS effects such as confusion, delirium, hallucinations, and dizziness can occur with all H2RAs, particularly in elderly patients and those with renal or hepatic impairment.[7][8] These effects are attributed to the drugs crossing the blood-brain barrier and blocking central H2 receptors. While all agents can cause these effects, a study in mice measuring convulsive potency after intracerebral administration found famotidine to be the most potent, followed by nizatidine, ranitidine, and cimetidine.[1]

Data Presentation

The following tables summarize quantitative toxicological data for the four H2 receptor antagonists.

Table 1: Comparative Acute Oral Toxicity (LD50) in Rodents

CompoundSpeciesOral LD50 (mg/kg)Reference
Cimetidine Rat5,000[15][16][17]
Mouse2,550 - 2,600[15][16]
Ranitidine Rat4,190[10][18][19][20]
Mouse>1,000[19][21]
Famotidine Rat>3,000 - 4,049[9][12][22][23]
Mouse>3,000 - 4,686[9][22][23]
Nizatidine Rat>1,600 - 1,653[14][24]
Mouse>1,600[14]

Table 2: Summary of Key Toxicological Profiles

Toxicological EndpointCimetidineRanitidineFamotidineNizatidine
CYP450 Inhibition Potent inhibitor (CYP1A2, CYP2D6, CYP3A4)[6]Weak inhibitor[6]Negligible effect[7][8]Negligible effect[8]
Antiandrogenic Effects Yes (gynecomastia, impotence)[12][13]No[12]No[12]No[14]
NDMA Formation Risk NoYes (recalled from market)[10]NoPotential, but lower concern[11]
Genotoxicity (Ames Test) Non-mutagenicNon-mutagenicNon-mutagenic[9]Non-mutagenic[1][7]
Primary Route of Excretion RenalRenalRenal (65-70%)[2]Renal (>90%)[7]

Mandatory Visualizations

Brief, descriptive captions are provided below each diagram.

H2_Mechanism cluster_cell Histamine Histamine H2R Extracellular H2 Receptor Intracellular Histamine->H2R:f1 Binds & Activates H2RA H2 Receptor Antagonist H2RA->H2R:f1 Competitively Blocks AC Adenylate Cyclase H2R:f2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Acid Production) ProtonPump->H_ion Drives ParietalCell Gastric Parietal Cell

Caption: Mechanism of H2 receptor antagonists on gastric parietal cells.

CYP450_Interaction cluster_path1 Normal Metabolism cluster_path2 Inhibited Metabolism DrugA Drug A (e.g., Warfarin) CYP450 Hepatic Cytochrome P450 Enzyme DrugA->CYP450 Substrate Toxicity Increased Plasma Concentration of Drug A (Potential Toxicity) DrugA->Toxicity Accumulates Cimetidine Cimetidine (H2RA Inhibitor) Cimetidine->CYP450 Inhibits Metabolite Inactive Metabolite CYP450->Metabolite Metabolizes to Excretion Excretion Metabolite->Excretion

Caption: Cytochrome P450-mediated drug interaction mechanism.

AmesTest_Workflow Start Start StrainPrep Prepare His- auxotrophic Salmonella typhimurium strain Start->StrainPrep CompoundPrep Prepare Test Compound (H2RA) at various concentrations Start->CompoundPrep Mix Mix Bacteria with: 1. Test Compound 2. Vehicle Control 3. Positive Control (+/- S9 Liver Extract) StrainPrep->Mix CompoundPrep->Mix Plate Plate mixture onto histidine-deficient agar medium Mix->Plate Incubate Incubate at 37°C for 48 hours Plate->Incubate Count Count revertant colonies (His+) Incubate->Count Analyze Analyze Results: Compare colony counts of test compound to controls Count->Analyze Result Determine Mutagenic Potential Analyze->Result

Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.

Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD 471 guideline for testing of chemicals.

  • Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-dependent (his⁻) strains of Salmonella typhimurium.

  • Materials:

    • S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[16]

    • Test compound (H2 receptor antagonist).

    • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.[16]

    • Positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9).[11]

    • Negative/vehicle control (e.g., DMSO).

    • Minimal glucose agar plates (histidine-deficient medium).

    • Top agar with a trace amount of histidine/biotin.

  • Procedure:

    • Strain Preparation: An overnight culture of the selected S. typhimurium strain is grown to reach the late exponential or early stationary phase of growth.

    • Exposure: For each strain, separate experiments are conducted with and without the S9 metabolic activation system.

    • In a test tube, the following are mixed: 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.[11]

    • Plating: 2 mL of molten top agar (kept at 45°C) is added to the test tube. The contents are briefly mixed and immediately poured over the surface of a minimal glucose agar plate. The plate is gently tilted to ensure even distribution.[25]

    • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.[26]

    • Colony Counting: The number of revertant colonies (visible colonies that have regained the ability to synthesize histidine) on each plate is counted.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies on the test compound plates to the number on the negative control plates. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the background (spontaneous reversion) rate.[16]

Protocol 2: In Vitro Hepatotoxicity Assay (Using HepG2 Cells)

This protocol outlines a general method for assessing compound-induced cytotoxicity in a human liver cell line.

  • Objective: To evaluate the potential of a test compound to cause liver cell death or damage in vitro.

  • Materials:

    • Human hepatoma cell line (HepG2).

    • Cell culture medium (e.g., MEM/DMEM with FBS, antibiotics).

    • Test compound (H2 receptor antagonist) dissolved in a suitable vehicle (e.g., DMSO).

    • 96-well cell culture plates.

    • Cytotoxicity detection reagent (e.g., MTT, CellTiter-Glo® for ATP measurement, or LDH release assay kit).

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to attach and grow for 18-24 hours in a 37°C, 5% CO₂ incubator.[2][27]

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (typically a serial dilution). Vehicle controls and positive controls (e.g., doxorubicin) are included.

    • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Cytotoxicity Assessment (MTT Assay Example):

      • The treatment medium is removed.

      • Medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[2]

      • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

      • The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The absorbance values are used to generate a dose-response curve, from which an IC50 value (the concentration of compound that causes 50% inhibition of cell viability) can be calculated.

Protocol 3: In Vitro Cytochrome P450 Inhibition Assay (Fluorogenic Method)

This protocol describes a high-throughput method to screen for CYP450 inhibition.

  • Objective: To determine the potential of a test compound to inhibit the activity of specific CYP450 isozymes (e.g., CYP3A4, CYP2D6, CYP1A2).

  • Materials:

    • Recombinant human CYP450 enzymes (e.g., from baculovirus-infected insect cell microsomes).

    • Fluorogenic probe substrates specific to each isozyme (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin [BFC] for CYP3A4).

    • Test compound (H2 receptor antagonist) and known inhibitor controls (e.g., ketoconazole for CYP3A4).

    • NADPH-regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase, NADP+).

    • 96- or 384-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Reaction Setup: A reaction mixture is prepared in a microplate well containing buffer, the recombinant CYP450 enzyme, and the test compound (or control) at various concentrations.

    • Pre-incubation: The plate is often pre-incubated at 37°C to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: The reaction is initiated by adding a mixture of the fluorogenic probe substrate and the NADPH-regenerating system.[3]

    • Kinetic Measurement: The plate is immediately placed in a fluorescence plate reader pre-set to 37°C. The increase in fluorescence, resulting from the enzymatic conversion of the non-fluorescent substrate to a fluorescent product, is measured over time.

  • Data Analysis: The rate of reaction (fluorescence/time) is calculated for each concentration of the test compound. The percent inhibition relative to the vehicle control is determined. An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a dose-response curve.[3]

References

Safety Operating Guide

Navigating the Disposal of Lutidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a substance named "Lupitidine" is not available. This guide pertains to Lutidine , a heterocyclic aromatic organic compound, and its isomers, based on the high probability of a typographical error. The proper disposal of Lutidine is crucial for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the risks associated with this flammable and toxic compound.

Hazard Profile and Safety Precautions

Lutidine and its isomers are classified as hazardous materials, presenting multiple risks that necessitate careful handling during disposal. The primary hazards include flammability and toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling Lutidine.[1][2][3][5] Work should be conducted in a well-ventilated area, and all sources of ignition must be eliminated due to the flammable nature of the liquid and its vapor.[2][4][5]

Step-by-Step Disposal Protocol

The disposal of Lutidine must be carried out in accordance with local, regional, national, and international regulations.[1] The following steps provide a general guideline for the proper disposal of unwanted Lutidine:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing Lutidine with its chemical name and associated hazard symbols.

    • Do not mix Lutidine waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a dedicated, properly sealed, and labeled container for Lutidine waste.

    • Keep the container tightly closed and store it in a cool, well-ventilated, and designated hazardous waste storage area.[1][4][5]

  • Disposal Method:

    • The primary and recommended method for the disposal of Lutidine is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat flammable and toxic organic chemicals in an environmentally responsible manner.

    • Under no circumstances should Lutidine be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Decontamination of Empty Containers:

    • Empty containers that held Lutidine must be decontaminated before being discarded or recycled.

    • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate should be collected and disposed of as hazardous waste along with the Lutidine.

    • After thorough decontamination, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

Quantitative Data Summary

The following table summarizes the key hazard classifications for various Lutidine isomers, providing a quick reference for safety and handling procedures.

IsomerPrimary HazardsGHS PictogramsHazard Statements
2,3-Lutidine Flammable, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4][5]GHS02, GHS07H226, H302, H312, H315, H319, H335[4]
2,4-Lutidine Flammable, Toxic if swallowed, Causes skin and serious eye irritation.[1]GHS02, GHS06H226, H301, H315, H319[1]
3,4-Lutidine Flammable, Harmful if swallowed, Fatal in contact with skin, Toxic if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation.[2]GHS02, GHS06H226, H302, H310, H331, H315, H319, H335[2]
3,5-Lutidine Flammable, Toxic if swallowed or if inhaled, Harmful in contact with skin, Causes severe skin burns and eye damage.[3]GHS02, GHS06, GHS05H226, H301 + H331, H312, H314[3]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving Lutidine should include the following safety and disposal considerations:

  • Risk Assessment: A thorough risk assessment must be conducted before any experiment, identifying potential hazards and outlining mitigation strategies.

  • Spill Response: The protocol should detail the procedure for managing a Lutidine spill, including the use of appropriate absorbent materials and PPE.

  • Waste Management: The experimental plan must explicitly state how Lutidine waste will be collected, stored, and disposed of in accordance with institutional and regulatory guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Lutidine waste in a laboratory setting.

start Lutidine Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper Improper Disposal (Drain or Trash) start->improper segregate Segregate Lutidine Waste ppe->segregate container Use a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in a Cool, Well-Ventilated Designated Area container->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end Safe and Compliant Disposal disposal->end consequences Environmental Contamination & Health Risks improper->consequences

Caption: Lutidine Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling Lupitidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information for Lupitidine is based on the available data for Cimetidine, a structurally and functionally related H2 receptor antagonist. This is due to the current lack of a comprehensive Safety Data Sheet (SDS) for this compound. These guidelines should be used as a starting point and supplemented with a thorough risk assessment by qualified personnel before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines essential personal protective equipment (PPE), step-by-step operational procedures for safe handling, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on information for Cimetidine.[1][2][3][4][5][6]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work involving this compound.
Chemical Splash GogglesTo be worn when there is a risk of splashes or generating aerosols.
Face ShieldRecommended in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.[3][5]
Hand Protection Nitrile GlovesSuitable for incidental contact. Should be inspected before use and changed immediately if contaminated.
Chemical-Resistant GlovesFor prolonged or direct contact, consult the glove manufacturer's resistance chart for specific breakthrough times.
Body Protection Laboratory CoatShould be worn at all times in the laboratory to protect skin and personal clothing.
Chemical-Resistant Apron or GownRecommended when handling larger quantities or when there is a significant risk of splashes.
Respiratory Protection NIOSH-Approved RespiratorRequired if there is a risk of inhaling dust or aerosols, especially when handling the powdered form of the compound. A risk assessment should determine the appropriate type of respirator.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is critical to prevent contamination and ensure the safety of all laboratory personnel.

1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Static Electricity: Take precautionary measures against static discharge, as fine powders can form explosive mixtures with air.[1]

2. Procedural Guidance:

  • Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.

  • Aerosol and Dust Prevention: Handle the compound carefully to avoid the formation of dust and aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

3. Spill Management:

  • Small Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and PPE.

  • Liquid Spills: If this compound is in a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Solid this compound waste, including contaminated gloves, bench paper, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[7]

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound Waste").[8]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][9][10]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Don Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area in Fume Hood SelectPPE->PrepareWorkArea WeighCompound Weigh this compound PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution (if applicable) WeighCompound->PrepareSolution Decontaminate Decontaminate Work Surfaces WeighCompound->Decontaminate PrepareSolution->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Safe Handling Workflow for this compound

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.